Product packaging for Cedrenol(Cat. No.:)

Cedrenol

Cat. No.: B1261940
M. Wt: 220.35 g/mol
InChI Key: DJYWGTBEZVORGE-CVWWDKSYSA-N
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Description

Cedr-8(15)-en-9-ol is a sesquiterpenoid that is cedr-8(15)-ene substituted by a hydroxy group at position 9. It has a role as a plant metabolite. It is a secondary alcohol, a bridged compound and a cedrane sesquiterpenoid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24O B1261940 Cedrenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

(1R,2R,5S,7R)-2,6,6-trimethyl-8-methylidenetricyclo[5.3.1.01,5]undecan-9-ol

InChI

InChI=1S/C15H24O/c1-9-5-6-13-14(3,4)11-7-15(9,13)8-12(16)10(11)2/h9,11-13,16H,2,5-8H2,1,3-4H3/t9-,11+,12?,13+,15-/m1/s1

InChI Key

DJYWGTBEZVORGE-CVWWDKSYSA-N

SMILES

CC1CCC2C13CC(C2(C)C)C(=C)C(C3)O

Isomeric SMILES

C[C@@H]1CC[C@@H]2[C@@]13C[C@H](C2(C)C)C(=C)C(C3)O

Canonical SMILES

CC1CCC2C13CC(C2(C)C)C(=C)C(C3)O

Synonyms

cedr-8(15)-en-9-ol
cedrenol
octahydro-3,8,8-trimethyl-6-methylene-1H-3a,7-methanoazulen-5-ol

Origin of Product

United States

Foundational & Exploratory

Physical and chemical properties of cedrenol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Cedrenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a naturally occurring sesquiterpene alcohol found primarily in the essential oils of coniferous trees, particularly those from the cedar (Cedrus) and juniper (Juniperus) species.[1] It is a significant component of cedarwood oil and is valued in the fragrance industry for its characteristic woody and sweet aroma.[2][3] Beyond its aromatic properties, this compound and its derivatives are of interest to researchers for their potential biological activities. This guide provides a comprehensive overview of the physical and chemical properties of this compound, intended to serve as a technical resource for scientific and drug development applications.

Chemical Identity

  • IUPAC Name: (1S,2S,3R,5R,8S)-2,3,8-trimethyl-6-methylidenetricyclo[5.2.1.0⁵,⁸]decan-2-ol

  • Molecular Formula: C₁₅H₂₄O[4]

  • Molecular Weight: 220.35 g/mol [4]

  • CAS Registry Number: 28231-03-0[2]

  • Synonyms: 8-Cedren-13-ol, Cedr-8(15)-en-9-ol, Octahydro-3,8,8-trimethyl-6-methylene-1H-3a,7-methanoazulen-5-ol[2]

Physical Properties

The physical properties of this compound can vary depending on the specific isomer and the purity of the sample. The data presented below is a summary of values reported in the literature.

PropertyValueSource(s)
Appearance Pale yellow viscous liquid or yellowish crystalline solid[2][5]
Melting Point 80-86 °C[2][5]
120-121 °C[6]
178 °C[1]
Boiling Point 166-169 °C at 9.5 mmHg[1][2]
137-153 °C at 11 Torr[6]
Density 1.0083 g/cm³ at 20 °C[6]
Solubility Soluble in alcohol and benzyl benzoate. Insoluble in water.[2]
Vapor Pressure 0.000240 mmHg at 25 °C (estimated)[2]
Flash Point 97.78 °C (208.00 °F)[2]
logP (o/w) 4.366 (estimated)[2]

Chemical and Spectroscopic Properties

This compound is a tricyclic sesquiterpene alcohol. The presence of a hydroxyl group and a double bond makes it amenable to various chemical modifications.

Spectroscopic Data
  • Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands for the hydroxyl group (-OH) in the region of 3200-3600 cm⁻¹ and for the carbon-carbon double bond (C=C) at approximately 1644 cm⁻¹. The C-H stretching of alkanes can be observed around 2900 cm⁻¹, and the C-O stretching of the alcohol is typically seen in the 1100-1300 cm⁻¹ region.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum provides detailed information about the hydrogen atoms in the molecule. The chemical shifts and coupling constants are crucial for confirming the stereochemistry of the molecule. A complete and unambiguous ¹H NMR chemical shift assignment for cedrol, a closely related compound, has been established by iterative full spin analysis.[8]

    • ¹³C NMR: The carbon-13 NMR spectrum of cedrol, a related sesquiterpenoid, has been well-documented and can be used as a reference for this compound.[9] The spectrum shows distinct signals for the carbon atoms of the tricyclic skeleton, the methyl groups, and the carbon bearing the hydroxyl group.

  • Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the identification and quantification of this compound in complex mixtures like essential oils.[10] The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 220, corresponding to its molecular weight. The fragmentation pattern is characteristic of its chemical structure.

Experimental Protocols

Extraction and Purification of this compound from Cedarwood Oil

This compound is naturally present in cedarwood oil and can be isolated through fractional distillation. More advanced methods like supercritical fluid extraction (SFE) offer higher yields and better preservation of the aromatic profile.[11]

Protocol: Fractional Vacuum Distillation (General Procedure)

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a fractionating column (e.g., Vigreux or packed column), a heating mantle, a distillation flask, a condenser, a receiving flask, and a manometer.

  • Sample Preparation: Place the crude cedarwood oil into the distillation flask.

  • Distillation: Begin heating the oil under reduced pressure. The pressure should be carefully controlled and monitored using the manometer.

  • Fraction Collection: Collect the different fractions based on their boiling points. This compound will distill at a specific temperature range under the applied vacuum.

  • Analysis: Analyze the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the fraction containing the highest concentration of this compound.

  • Purification: The this compound-rich fraction can be further purified by recrystallization if it is a solid at room temperature, or by repeated fractional distillation.

G Workflow for Extraction and Purification of this compound Cedarwood Cedarwood Sawdust/Chips Extraction Extraction (Steam Distillation or Solvent Extraction) Cedarwood->Extraction CrudeOil Crude Cedarwood Oil Extraction->CrudeOil FractionalDistillation Fractional Vacuum Distillation CrudeOil->FractionalDistillation Fractions Collection of Distillate Fractions FractionalDistillation->Fractions GCMS GC-MS Analysis Fractions->GCMS CedrenolFraction This compound-Rich Fraction GCMS->CedrenolFraction Identify Purification Further Purification (e.g., Recrystallization) CedrenolFraction->Purification Purethis compound Purified this compound Purification->Purethis compound

Workflow for the extraction and purification of this compound.
Determination of Physical Properties

Protocol: Melting Point Determination (Capillary Method)

This protocol is a standard method for determining the melting point of a crystalline solid.[12][13][14][15]

  • Sample Preparation: Finely powder a small amount of the crystalline this compound sample.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid. The packed sample height should be 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.

  • Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point. Then, reduce the heating rate to 1-2 °C per minute.

  • Observation: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample.

Protocol: Boiling Point Determination (Microscale Method)

This is a general procedure for determining the boiling point of a small quantity of liquid.[16][17]

  • Apparatus Setup: Attach a small test tube containing 0.5-1 mL of liquid this compound to a thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb.

  • Capillary Insertion: Place a capillary tube, sealed at one end, into the test tube with the open end down.

  • Heating: Heat the assembly in a heating block or an oil bath.

  • Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tube. When a continuous stream of bubbles is observed, stop heating. As the liquid cools, the bubbling will stop, and the liquid will be drawn into the capillary tube. The temperature at which the liquid just begins to enter the capillary tube is the boiling point.

Analytical Characterization

G Analytical Workflow for this compound Characterization Sample This compound Sample GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Sample->GCMS NMR Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) Sample->NMR IR Infrared (IR) Spectroscopy Sample->IR Purity Purity Assessment GCMS->Purity StructureID Structural Identification NMR->StructureID FunctionalGroups Functional Group Analysis IR->FunctionalGroups Data Comprehensive Characterization Data Purity->Data StructureID->Data FunctionalGroups->Data

References

An In-depth Technical Guide to the Natural Sources and Biosynthesis of Cedrenol

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of cedrenol, a naturally occurring sesquiterpene alcohol. It details its primary natural sources, presents quantitative data on its prevalence in essential oils, and elucidates its biosynthetic pathway. Furthermore, this guide furnishes detailed experimental protocols for the isolation and analysis of this compound, intended to support further research and development.

Natural Sources of this compound

This compound is a sesquiterpenoid found primarily in the essential oils of conifers, particularly those from the Cupressaceae family.[1] The principal commercial sources are various species of cedar and juniper trees. The essential oil, commonly known as cedarwood oil, is typically extracted from the wood, sawdust, or stumps of these trees through methods like steam distillation or solvent extraction.[2][3]

The main species exploited for the production of cedarwood oil include:

  • Virginia Cedarwood: Juniperus virginiana

  • Texas Cedarwood: Juniperus ashei

  • Chinese Cedarwood: Cupressus funebris (often referred to as Juniperus funebris in older literature)[3][4]

While this compound is a characteristic component of cedarwood oil, it is often present in smaller quantities compared to other major sesquiterpenes like α-cedrene, thujopsene, and the isomeric alcohol cedrol.[2][5] this compound, along with cedrol and cedrene, is a key contributor to the characteristic woody aroma of cedar.[1] It also has been identified in other plants, such as cranberries and citrus fruits, though in much lower concentrations.[6]

Quantitative Composition of Major Cedarwood Oils

The chemical composition of cedarwood oil can vary significantly based on the species, geographical origin, age of the wood, and the extraction method employed.[2][7] this compound itself is often a minor constituent, and many compositional analyses focus on the more abundant related compounds. The following table summarizes the typical concentration ranges for the major sesquiterpenoid components in the three primary types of commercial cedarwood oil. Understanding the content of these related major compounds provides context for the isolation and study of this compound.

ComponentJuniperus virginiana (Virginia) [%]Juniperus ashei (Texas) [%]Cupressus funebris (Chinese) [%]
α-Cedrene 18.2 - 35.0[5][8][9]23.7 - 24.5[9]9.3 - 16.9[10][11]
β-Cedrene 4.0 - 8.2[2][9]-5.7[10]
Thujopsene 10.0 - 27.6[2][5]Higher than Virginia oil[9]Higher than Virginia oil[9]
Cedrol 3.0 - 25.0[2][5][8]20.0 - 48.0[7][8]7.6 - 24.0[10][11]
This compound Occurs in small amounts[2]--
Widdrol 1.0 - 5.0[2][5]Comparable to Virginia oil[9]Higher than Virginia oil[9]
Cuparene 1.5 - 7.0[2][5]-5.4[10]

Note: Dashes (-) indicate that specific quantitative ranges were not consistently reported in the surveyed literature for that particular oil type. The alcohol content in Texas cedarwood oil is often reported as a total percentage, with a minimum of 20% being cedrol.[7][8]

Biosynthesis of this compound

The biosynthesis of this compound, a tricyclic sesquiterpene alcohol, originates from the ubiquitous isoprenoid pathway. The core carbon skeleton is assembled from farnesyl pyrophosphate (FPP), which undergoes a complex cyclization followed by an oxidative functionalization. The pathway is proposed to occur in two main stages.

  • Cyclization of Farnesyl Pyrophosphate (FPP): The linear C15 precursor, (2E,6E)-farnesyl pyrophosphate, is first cyclized by a sesquiterpene synthase enzyme. Specifically, α-cedrene synthase catalyzes the conversion of FPP into the olefin intermediate, α-cedrene.[12] This reaction involves the formation of several cationic intermediates and significant molecular rearrangement to form the characteristic tricyclic cedrane scaffold.

  • Hydroxylation of α-Cedrene: The second stage involves the introduction of a hydroxyl group onto the α-cedrene skeleton to yield this compound. This oxidation is a common tailoring step in terpenoid biosynthesis and is typically catalyzed by cytochrome P450 monooxygenases (P450s).[6][13] These enzymes are capable of performing highly regio- and stereoselective hydroxylations of non-activated C-H bonds.[13][14] While the specific plant-based P450 responsible for this compound production has not been fully characterized, microbial biotransformation studies support this mechanism. For instance, a Rhodococcus strain has been shown to catalyze the novel allylic oxidation of α-cedrene to produce sec-cedrenol, a this compound isomer, demonstrating the enzymatic feasibility of this hydroxylation step.[15][16]

Biosynthetic Pathway of this compound

Biosynthesis_of_this compound FPP Farnesyl Pyrophosphate (FPP) Synthase α-Cedrene Synthase (Sesquiterpene Cyclase) FPP->Synthase Cedrene α-Cedrene P450 Cytochrome P450 Monooxygenase (CYP) Cedrene->P450 This compound This compound Synthase->Cedrene - 2Pi P450->this compound + O, + 2H⁺, + 2e⁻ - H₂O Experimental_Workflow Start Crude Cedarwood Oil Distillation Fractional Vacuum Distillation Start->Distillation Hydrocarbons Low-Boiling Hydrocarbons (e.g., α-Cedrene) Distillation->Hydrocarbons Fraction 1 Alcohols Sesquiterpene Alcohol Fraction (Cedrol, this compound) Distillation->Alcohols Fraction 2 ColumnChrom Silica Gel Column Chromatography Alcohols->ColumnChrom Fractions Collect & Monitor Fractions via TLC ColumnChrom->Fractions Purethis compound Isolated this compound Fractions->Purethis compound Combine Pure Fractions GCMS GC-MS Analysis Purethis compound->GCMS Purity Check & Analysis Data Identification & Quantification GCMS->Data

References

A Technical Guide to the Biological Activities of Cedrenol and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Cedrenol, a naturally occurring sesquiterpene alcohol primarily sourced from the essential oils of cedar trees, has emerged as a molecule of significant interest in pharmacological research. This technical guide provides a comprehensive overview of the diverse biological activities of this compound and its derivatives, with a focus on its anticancer, anti-inflammatory, and antimicrobial properties. We consolidate quantitative data, detail the underlying molecular mechanisms, including the modulation of key signaling pathways, and provide standardized experimental protocols relevant to its study. This document is intended for researchers, scientists, and professionals in the field of drug development to serve as a foundational resource for harnessing the therapeutic potential of this compound.

Introduction

This compound is a tricyclic sesquiterpene alcohol found in the essential oils of various coniferous plants, particularly those of the Cedrus genus (e.g., Cedrus atlantica).[1] Its unique chemical structure has been the basis for its traditional use in perfumery and, more recently, its exploration for a wide range of pharmacological applications.[1] Documented biological activities include anticancer, anti-inflammatory, analgesic, antimicrobial, and anxiolytic effects.[1][2] This guide synthesizes current research to provide an in-depth technical examination of these activities, offering quantitative data, mechanistic insights, and detailed experimental methodologies for the scientific community.

Anticancer Activities

This compound has demonstrated significant anticancer potential across a variety of cancer types, including colorectal, glioblastoma, and non-small cell lung carcinoma.[1][3] Its primary mechanisms of action involve the induction of cell cycle arrest and apoptosis.[1]

In Vitro Efficacy

This compound inhibits the proliferation of cancer cells in a dose- and time-dependent manner. The half-maximal inhibitory concentration (IC50) values against several cancer cell lines are summarized below.

Cell LineCancer TypeIC50 Value (µM)Reference
HT-29Colorectal Carcinoma138.91[1][2]
CT-26Colorectal Carcinoma92.46[1][2]
Mechanisms of Action & Signaling Pathways

This compound exerts its anticancer effects through the modulation of several critical cellular signaling pathways.

  • Induction of Cell Cycle Arrest: this compound induces cell cycle arrest at the G0/G1 phase.[1][4] This is achieved by downregulating the expression of key cell cycle regulatory proteins, specifically Cyclin-Dependent Kinase 4 (CDK4) and Cyclin D1.[1][2] The inhibition of this complex prevents the cell from progressing from the G1 phase to the S phase, thereby halting proliferation.[1]

G1_Arrest This compound This compound CDK4_CyclinD1 CDK4/Cyclin D1 Complex This compound->CDK4_CyclinD1 inhibits G1_S_Transition G1 to S Phase Transition CDK4_CyclinD1->G1_S_Transition promotes Proliferation Cell Proliferation G1_S_Transition->Proliferation

This compound-induced G0/G1 cell cycle arrest.
  • Induction of Apoptosis: this compound triggers programmed cell death (apoptosis) through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][2] It activates the extrinsic pathway via the Fas/FasL system, leading to the cleavage of Caspase-8.[1] Concurrently, it engages the intrinsic pathway by modulating the Bax/Bcl-2 ratio, which results in the activation of Caspase-9.[1] Both pathways converge to activate executioner caspases, leading to apoptotic cell death.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway FasL FasL Caspase8 Caspase-8 FasL->Caspase8 activates Apoptosis Apoptosis Caspase8->Apoptosis Bax Bax Caspase9 Caspase-9 Bax->Caspase9 activates Caspase9->Apoptosis This compound This compound This compound->FasL induces This compound->Bax induces

This compound-induced intrinsic and extrinsic apoptosis.
  • Regulation of PI3K/Akt and MAPK Pathways: In glioblastoma and non-small cell lung carcinoma, cedrol has been shown to inhibit the PI3K/Akt and MAPK/ERK signaling pathways.[3][5] These pathways are crucial for cell survival, proliferation, and resistance to chemotherapy. By inhibiting these pro-survival signals, cedrol enhances cancer cell death and can potentially overcome drug resistance.

Experimental Protocols

A general workflow for assessing the anticancer activity of this compound is outlined below.

Anticancer_Workflow cluster_workflow Experimental Workflow start Cancer Cell Culture (e.g., HT-29, CT-26) treatment Treat with this compound (Varying Concentrations & Times) start->treatment viability Assess Cell Viability (MTT Assay) treatment->viability cell_cycle Analyze Cell Cycle (Flow Cytometry) treatment->cell_cycle apoptosis Detect Apoptosis (TUNEL Assay) treatment->apoptosis protein Measure Protein Expression (Western Blot for Caspases, CDK4 etc.) treatment->protein analysis Data Analysis (Calculate IC50, Quantify Apoptosis) viability->analysis cell_cycle->analysis apoptosis->analysis protein->analysis

Workflow for in vitro anticancer screening.

Protocol 2.3.1: MTT Cell Viability Assay The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6]

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1x10⁴ to 1x10⁵ cells/well) and incubate overnight.

  • Treatment: Treat cells with serial dilutions of this compound for specific time periods (e.g., 24, 48, 72 hours).[7] Include untreated and vehicle controls.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[6]

  • Solubilization: Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[6]

  • Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 570-590 nm using a microplate reader.[6][8]

  • Analysis: Calculate cell viability as a percentage relative to the untreated control and determine the IC50 value.

Anti-inflammatory and Analgesic Activities

Cedrol exhibits significant anti-inflammatory and analgesic properties, making it a candidate for treating inflammatory conditions.[5]

Efficacy Data

Cedrol has been shown to inhibit key inflammatory mediators. For instance, in lipopolysaccharide (LPS)-stimulated fibroblast-like synoviocytes, cedrol effectively suppresses the inflammatory response.[5]

AssayCell Line / ModelIC50 Value / EffectReference
Nitric Oxide (NO) InhibitionLPS-stimulated FLSSuppresses NO production[5]
Paw EdemaCollagen-Induced Arthritis (CIA) MiceAlleviated paw swelling[5]
Mechanism of Action

The anti-inflammatory effects of cedrol are mediated by its ability to modulate inflammatory signaling pathways. It suppresses the expression of pivotal inflammatory mediators such as COX-1 and COX-2, which in turn reduces the production of prostaglandin E2 (PGE2).[5] Furthermore, cedrol can inhibit the production of pro-inflammatory cytokines like TNF-α and IL-1β and block the phosphorylation of ERK/MAPK and p65/NF-κB signaling pathways in activated synoviocytes.[5]

Experimental Protocols

Protocol 3.3.1: Nitric Oxide (NO) Production Assay This assay measures the production of nitrite, a stable product of NO, in cell culture supernatants using the Griess reagent.[9]

  • Cell Culture: Plate RAW 264.7 murine macrophages in a 24-well plate at a density of 5x10⁵ cells/well and allow them to adhere.[10]

  • Treatment: Pre-treat the cells with various concentrations of cedrol for 1-2 hours.

  • Stimulation: Stimulate the cells with an inflammatory agent, typically lipopolysaccharide (LPS, 1 µg/mL), for 18-24 hours.[11]

  • Sample Collection: Collect the cell culture supernatants.

  • Griess Reaction: Mix 50 µL of supernatant with 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes. Then, add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve.

Antimicrobial Activities

This compound, and essential oils rich in this compound, display a broad spectrum of antimicrobial activity, particularly against Gram-positive bacteria and various fungi.[12][13]

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is the primary metric for quantifying antimicrobial activity.

Organism TypeOrganism(s)MIC RangeActive Compound/OilReference
Gram-positive BacteriaBacillus subtilis, etc.31.25 - 62.5 µg/mLC. lanceolata oil (58.3% cedrol)[12]
Gram-positive BacteriaMicrococcus luteus7.46 µL/mLC. atlantica essential oil[13]
YeastCandida species31.25 - 62.5 µg/mLC. lanceolata oil (58.3% cedrol)[12]
FungiVarious species0.5% - 1.0% (v/v)C. atlantica essential oil[14]
Experimental Protocols

Protocol 4.2.1: Broth Microdilution Method for MIC Determination This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[15][16][17]

  • Preparation of Antimicrobial Agent: Prepare a stock solution of this compound and perform two-fold serial dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[15] The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a standardized microbial inoculum suspension equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5x10⁵ CFU/mL in the wells.[18]

  • Inoculation: Add 100 µL of the prepared inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound in which no visible growth (turbidity) is observed.

This compound Derivatives and Structure-Activity Relationship (SAR)

The development of this compound derivatives is an active area of research aimed at enhancing its biological activities and improving its pharmacological properties.[19][20][21][22] By modifying the core structure of this compound—for example, through esterification or substitution on its tricyclic skeleton—new compounds with potentially greater potency or selectivity can be synthesized.[19][21] Structure-activity relationship (SAR) studies are crucial in this process, as they help identify the chemical moieties responsible for the observed biological effects. For instance, modifying the hydroxyl group or other positions on the this compound scaffold can lead to derivatives with improved anti-inflammatory or anticancer efficacy.[19]

SAR_Logic This compound This compound (Core Scaffold) Modification Chemical Modification (e.g., Esterification, Substitution) This compound->Modification Derivatives Library of This compound Derivatives Modification->Derivatives Screening Biological Screening (Anticancer, Anti-inflammatory, etc.) Derivatives->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR SAR->Modification guides further synthesis Lead Optimized Lead Compound SAR->Lead

Logical flow for developing this compound derivatives.

Conclusion and Future Directions

This compound is a versatile natural product with well-documented anticancer, anti-inflammatory, and antimicrobial activities. Its ability to modulate multiple key signaling pathways, such as those involving cell cycle regulation, apoptosis, and inflammation, underscores its significant therapeutic potential. The quantitative data and mechanistic insights presented in this guide highlight this compound as a promising lead compound for drug development.

Future research should focus on:

  • Synthesis and Screening of Derivatives: A systematic approach to synthesize and screen novel this compound derivatives is essential to improve efficacy and selectivity.

  • In Vivo Studies: Comprehensive in vivo studies are required to evaluate the pharmacokinetics, safety profile, and efficacy of this compound and its most promising derivatives in relevant animal models.

  • Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic or anti-inflammatory drugs could lead to more effective treatment strategies.[1]

  • Target Identification: Further molecular studies are needed to precisely identify the direct protein targets of this compound, which will provide a deeper understanding of its mechanisms of action.

References

The Toxicological Profile of Cedrenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cedrenol, a naturally occurring sesquiterpenoid alcohol found in the essential oil of cedarwood, is utilized in the fragrance and flavor industries. This technical guide provides a comprehensive overview of the available toxicological data and safety profile of this compound. Due to the limited availability of detailed study reports on this compound in the public domain, this document synthesizes the existing data and outlines the standard experimental protocols, based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD), that are employed to assess the safety of chemical substances. This guide aims to be a valuable resource for researchers, scientists, and drug development professionals by presenting a clear, in-depth look at the current state of knowledge regarding this compound's safety and by providing a framework for any future toxicological evaluation.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects that may occur shortly after the administration of a single dose of a substance. For this compound, data on acute oral and dermal toxicity are available.

Quantitative Data
EndpointSpeciesRouteValueReference
LD50RatOral> 5000 mg/kgFood and Cosmetics Toxicology. Vol. 13, Pg. 741, 1975[1]
LD50RabbitDermal> 5000 mg/kgFood and Cosmetics Toxicology. Vol. 13, Pg. 741, 1975[1]

Table 1: Acute Toxicity of this compound

Experimental Protocols

While the specific protocols for the studies cited above are not publicly available, a typical acute oral toxicity study would follow OECD Guideline 423, and an acute dermal toxicity study would adhere to OECD Guideline 402.

start Start: Healthy, young adult rats (typically female) fasting Fasting (e.g., overnight) start->fasting dosing Single oral dose of this compound via gavage fasting->dosing observation Observation for mortality and clinical signs (up to 14 days) dosing->observation necropsy Gross necropsy of all animals observation->necropsy end End: Determination of LD50 or acute toxic class necropsy->end

Acute Oral Toxicity Study Workflow (OECD 423).

Methodology:

  • Test System: Typically, young adult female rats are used.

  • Dose Administration: A single dose of the test substance is administered by gavage. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for up to 14 days.

  • Endpoint: The study allows for the determination of the acute toxic class of the substance and an estimation of the LD50.

start Start: Healthy, young adult animals (e.g., rats or rabbits) preparation Clipping of the dorsal area start->preparation application Application of a single dose of this compound to the skin (at least 10% of body surface area) preparation->application occlusion Semi-occlusive dressing for 24 hours application->occlusion observation Observation for mortality and skin reactions (up to 14 days) occlusion->observation necropsy Gross necropsy of all animals observation->necropsy end End: Determination of dermal LD50 necropsy->end

Acute Dermal Toxicity Study Workflow (OECD 402).

Methodology:

  • Test System: Healthy young adult rats or rabbits are commonly used.

  • Preparation: The fur is clipped from the dorsal area of the trunk of the test animals approximately 24 hours before the test.

  • Dose Application: The test substance is applied uniformly over an area which is approximately 10% of the total body surface area. The area is then covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.

  • Observation Period: Animals are observed for mortality, signs of toxicity, and local skin reactions for up to 14 days.

  • Endpoint: The study provides information on the dermal LD50 of the substance.

Skin Irritation and Sensitization

The potential of a substance to cause skin irritation (a direct localized inflammatory reaction) and sensitization (an allergic reaction after repeated exposure) is a critical component of its safety assessment.

Quantitative and Qualitative Data
Test TypeSpeciesConcentrationResultReference
Human Patch TestHuman8% solutionNo irritation or sensitizationFood and Cosmetics Toxicology. Vol. 13, Pg. 741, 1975[1]

Table 2: Skin Irritation and Sensitization of this compound

Experimental Protocol

The Human Repeat Insult Patch Test (HRIPT) is a standard method to evaluate the skin irritation and sensitization potential of a substance in humans.

start Start: Healthy human volunteers induction Induction Phase: Repeated application of this compound under an occlusive patch (e.g., 9 applications over 3 weeks) start->induction rest Rest Period (approx. 2 weeks) induction->rest challenge Challenge Phase: Application of a single patch with this compound to a naive site rest->challenge scoring Scoring of skin reactions (erythema, edema) at specified time points challenge->scoring end End: Assessment of irritation and sensitization potential scoring->end

Human Repeat Insult Patch Test (HRIPT) Workflow.

Methodology:

  • Study Population: A panel of healthy human volunteers is recruited.

  • Induction Phase: The test material (this compound at a specified concentration in a suitable vehicle) is applied to the same site on the skin under an occlusive patch multiple times over a period of several weeks (e.g., three times a week for three weeks).

  • Rest Period: A rest period of approximately two weeks follows the induction phase, allowing for the development of any potential allergic sensitivity.

  • Challenge Phase: A single patch containing the test material is applied to a new, untreated skin site.

  • Evaluation: The test sites are scored for signs of irritation (during the induction phase) and sensitization (during the challenge phase) by a trained evaluator at specific time points after patch removal.

Genotoxicity

Genotoxicity tests are designed to detect substances that can cause damage to the genetic material of cells. A comprehensive assessment typically involves a battery of in vitro and in vivo tests. While no specific genotoxicity data for this compound was found, a bacterial reverse mutation assay (Ames test) on the closely related substance, cedrol, was negative.

Standard Genotoxicity Testing Battery

A standard battery of genotoxicity tests would include:

  • A test for gene mutation in bacteria (Ames Test, OECD 471).

  • An in vitro cytogenicity test in mammalian cells or an in vitro mouse lymphoma assay (OECD 487 or 490).

  • An in vivo test for genotoxicity, such as the in vivo mammalian erythrocyte micronucleus test (OECD 474).

start Start: Histidine-dependent Salmonella typhimurium strains exposure Exposure of bacteria to this compound with and without metabolic activation (S9) start->exposure plating Plating on histidine-deficient agar exposure->plating incubation Incubation for 48-72 hours plating->incubation counting Counting of revertant colonies incubation->counting end End: Assessment of mutagenic potential counting->end

Bacterial Reverse Mutation Assay (Ames Test) Workflow (OECD 471).

Methodology:

  • Test System: Histidine-requiring strains of Salmonella typhimurium and tryptophan-requiring strains of Escherichia coli are used.

  • Procedure: The tester strains are exposed to the test substance with and without a metabolic activation system (S9 fraction from rat liver). The mixture is then plated on a minimal agar medium lacking the specific amino acid required by the tester strain.

  • Endpoint: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies compared to the negative control.

Repeated Dose Toxicity

Repeated dose toxicity studies are conducted to evaluate the adverse effects of a substance following prolonged and repeated exposure. No subchronic or chronic toxicity data for this compound are publicly available. A standard study to assess subchronic toxicity is the 90-day oral toxicity study (OECD 408).

90-Day Oral Toxicity Study in Rodents (Representative Protocol based on OECD 408)

start Start: Groups of male and female rodents (e.g., rats) dosing Daily oral administration of this compound for 90 days at multiple dose levels start->dosing in_life_obs In-life observations: Clinical signs, body weight, food/water consumption dosing->in_life_obs clinical_path Clinical pathology at termination (hematology, clinical chemistry, urinalysis) dosing->clinical_path necropsy Gross necropsy and organ weights clinical_path->necropsy histopath Histopathological examination of tissues necropsy->histopath end End: Identification of target organs and No-Observed-Adverse-Effect Level (NOAEL) histopath->end

90-Day Oral Toxicity Study Workflow (OECD 408).

Methodology:

  • Test System: Typically, groups of male and female rats are used.

  • Dose Administration: The test substance is administered orally (e.g., by gavage or in the diet) daily for 90 days at three or more dose levels, along with a control group.

  • Observations: Animals are observed for clinical signs of toxicity, and body weight and food/water consumption are monitored.

  • Pathology: At the end of the study, blood and urine samples are collected for hematology, clinical chemistry, and urinalysis. A full necropsy is performed, and organs are weighed and examined histopathologically.

  • Endpoint: The study aims to identify target organs of toxicity and determine a No-Observed-Adverse-Effect Level (NOAEL).

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies assess the potential of a substance to interfere with the reproductive capabilities of adults and the normal development of offspring. There is no specific data on the reproductive or developmental toxicity of this compound. Standard screening tests include the OECD 422 (Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test) and OECD 414 (Prenatal Developmental Toxicity Study).

Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test (Representative Protocol based on OECD 422)

start Start: Groups of male and female rats premating Dosing of males and females prior to mating start->premating mating Mating of treated animals premating->mating gestation Continued dosing of females through gestation mating->gestation lactation Continued dosing of females through lactation gestation->lactation f1_obs Observation of F1 generation (viability, growth, development) lactation->f1_obs parental_necropsy Necropsy and histopathology of parental animals lactation->parental_necropsy end End: Preliminary assessment of reproductive and developmental effects f1_obs->end parental_necropsy->end

Reproductive/Developmental Toxicity Screening Test Workflow (OECD 422).

Methodology:

  • Test System: Groups of male and female rats.

  • Dosing: The test substance is administered to males and females before mating, and to females during gestation and lactation.

  • Endpoints: The study evaluates effects on mating performance, fertility, pregnancy and parturition, as well as the viability, growth, and development of the offspring. It also provides data on repeated dose toxicity in the parental animals.

Carcinogenicity

Carcinogenicity studies are long-term studies designed to identify the tumorigenic potential of a substance. No carcinogenicity data for this compound are available. A standard carcinogenicity bioassay is conducted according to OECD Guideline 451.

Carcinogenicity Study (Representative Protocol based on OECD 451)

start Start: Groups of male and female rodents (e.g., rats and mice) long_term_dosing Daily administration of this compound for the majority of the lifespan (e.g., 2 years for rats) start->long_term_dosing in_life_obs In-life observations: Clinical signs, body weight, food consumption, palpable masses long_term_dosing->in_life_obs necropsy Full necropsy at termination long_term_dosing->necropsy histopath Histopathological examination of all tissues necropsy->histopath end End: Assessment of carcinogenic potential histopath->end

Carcinogenicity Study Workflow (OECD 451).

Methodology:

  • Test System: Typically conducted in two rodent species (rats and mice) of both sexes.

  • Dose Administration: The test substance is administered daily for a major portion of the animal's lifespan (e.g., 24 months for rats).

  • Observations: Animals are monitored for clinical signs, body weight changes, and the development of palpable masses.

  • Endpoint: A comprehensive histopathological examination of all tissues from all animals is conducted to identify any increase in the incidence of neoplasms.

Signaling Pathways and Mechanisms of Toxicity

Currently, there is no publicly available information on the specific signaling pathways or mechanisms of toxicity associated with this compound. Future research in this area would be beneficial for a more complete understanding of its safety profile.

Conclusion

The available toxicological data for this compound indicate a low order of acute toxicity via the oral and dermal routes. It is not considered to be a skin irritant or sensitizer in humans at a concentration of 8%. However, there is a significant lack of publicly available data regarding its potential for genotoxicity, repeated dose toxicity, reproductive and developmental toxicity, and carcinogenicity. While the absence of alerts from closely related substances like cedrol in some assays is reassuring, a comprehensive safety assessment of this compound would require further studies conducted according to current international guidelines. The experimental protocols and workflows outlined in this guide, based on OECD test guidelines, provide a framework for such future investigations. This technical guide serves as a summary of the current knowledge and a roadmap for the further toxicological evaluation of this compound.

References

Historical discovery and isolation of cedrenol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Historical Discovery and Isolation of Cedrenol

Introduction

This compound, a naturally occurring sesquiterpene alcohol, is a significant constituent of cedarwood oil, prized for its characteristic woody aroma. This technical guide provides a comprehensive overview of the historical discovery and the methodologies developed for the isolation of this compound. It is intended for researchers, scientists, and professionals in the fields of natural product chemistry, perfumery, and drug development. This document details the key scientific milestones, experimental protocols for its extraction and purification, and its physicochemical properties.

Historical Context and Discovery

The journey to identifying this compound is intertwined with the broader chemical investigation of cedarwood oil, which began in the 19th century. The initial focus was on the more abundant components of the oil.

  • 1841: The sesquiterpene hydrocarbon cedrene was first isolated from cedarwood oil by Walter. In the same year, Walter also observed cedrol , the crystalline sesquiterpene alcohol that is a major component of the oil.[1]

  • Early 20th Century: It wasn't until the beginning of the 20th century that the sesquiterpene alcohol This compound was first noted by Semmler and Mayer, distinguishing it from the more abundant cedrol.[1]

  • Mid-20th Century: Despite its early discovery, the definitive structural formulas for cedrene, cedrol, and this compound remained elusive for several decades. Researchers like Semmler, Treibs, Ruzicka, and Plattner contributed to the growing body of knowledge, but as noted by Guenther in the 1950s, their exact structures were not yet firmly established.[1]

This timeline highlights a common theme in natural product chemistry: the most abundant and easily crystallizable components are often discovered first, with the identification of minor or isomeric compounds like this compound following as analytical techniques become more refined.

G cluster_1800 19th Century cluster_1900 20th Century A 1841: Cedrene Isolated (Walter) B 1841: Cedrol Observed (Walter) C Early 20th C: this compound First Noted (Semmler & Mayer) A->C Progression of Research D 1950s: Structures Not Yet Definitively Established C->D Elucidation Challenges

Figure 1: Historical timeline of the discovery of key cedarwood oil components.

Physicochemical Properties of this compound

This compound is a viscous liquid with a tenacious, sweet, and dry woody odor.[1] Its properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₅H₂₄O[2]
Molar Mass 220.35 g/mol [2][3]
Appearance Colorless to pale-yellow viscous liquid[1][3]
Odor Tenacious, dry, sweet, woody cedar odor[1][3]
Boiling Point 166-169 °C @ 9.5 mmHg[3][4]
Melting Point 178 °C[3]
Density ~1.0083 g/mL[3]
Refractive Index ~1.5212[3]
logP (o/w) 4.366 (estimated)[3][4]
Water Solubility 24.38 mg/L @ 25 °C (estimated)[4]
CAS Number 28231-03-0[2][4]

Chemical Composition of Cedarwood Oils

The concentration of this compound varies depending on the source of the cedarwood oil. The primary commercial sources are from species of the Juniperus and Cedrus genera.[5] The table below shows the typical composition of major components in Virginia cedarwood oil, which is a common source for this compound isolation.

ComponentTypical Percentage Range in Virginia Cedarwood Oil (Juniperus virginiana)Reference
α-Cedrene20% - 35%[6]
β-Cedrene4% - 8%[6]
Thujopsene10% - 25%[6]
Cedrol 16% - 25%[6]
This compound Small amounts, often co-distilled with cedrol[1]
Widdrol2% - 5%[6]
Cuparene1.5% - 7%[6]

Experimental Protocols for Isolation

The isolation of this compound from its natural source relies on classic and modern chemical and biotechnological techniques.

Method 1: Isolation from Cedarwood Oil via Fractional Distillation

This is the primary industrial method for obtaining natural this compound.[7] The process separates the components of the essential oil based on their different boiling points.

Objective: To separate the sesquiterpene alcohol fraction, containing this compound and cedrol, from the lighter sesquiterpene hydrocarbon fraction of cedarwood oil.

Materials and Equipment:

  • Crude cedarwood oil (e.g., from Juniperus virginiana)

  • Vacuum distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flasks)

  • Vacuum pump

  • Heating mantle with stirrer

  • Manometer

Protocol:

  • Initial Setup: Assemble the vacuum distillation apparatus. Charge the round-bottom flask with crude cedarwood oil.

  • Removal of Hydrocarbons: Apply a vacuum and begin heating the oil. The more volatile sesquiterpene hydrocarbons (like α-cedrene and thujopsene) will distill first. Collect this "light fraction."

  • Fractional Distillation: Gradually increase the temperature and/or decrease the pressure. Carefully monitor the temperature at the head of the fractionating column.

  • Isolation of Alcohol Fraction: Collect the higher-boiling fraction, which is enriched in the sesquiterpene alcohols cedrol and this compound. This fraction is often referred to as "cedrol distilled" or crude cedrol.[1] this compound is typically concentrated in the liquid portions of this fraction.[1]

  • Further Purification (Optional):

    • Crystallization: The collected alcohol fraction can be cooled to crystallize out the solid cedrol, leaving a liquid phase that is further enriched in this compound.[8]

    • Repeated Distillation: The this compound-rich liquid can be subjected to further, more precise fractional distillation to achieve higher purity.

G start Crude Cedarwood Oil proc1 Vacuum Distillation start->proc1 out1 Light Fraction (α-cedrene, thujopsene) proc1->out1 Volatiles Removed proc2 Collect High-Boiling Alcohol Fraction proc1->proc2 out2 Crude Cedrol/Cedrenol Mix proc2->out2 proc3 Cooling & Crystallization out2->proc3 out3 Solid Cedrol Crystals proc3->out3 out4 This compound-Enriched Liquid proc3->out4

Figure 2: Workflow for the isolation of this compound via fractional distillation.
Method 2: Microbial Transformation of α-Cedrene

An innovative and highly specific method for producing a form of this compound involves biotechnology. Researchers have identified bacteria capable of hydroxylating α-cedrene.[7]

Objective: To produce (R)-10-hydroxycedrene (sec-cedrenol) from α-cedrene using a microbial catalyst.

Materials and Equipment:

  • Rhodococcus strain KSM-7358[7]

  • Culture medium (containing nutrients for bacterial growth)

  • α-cedrene (substrate)

  • Bioreactor or shake flasks

  • Centrifuge

  • Solvent for extraction (e.g., ethyl acetate)

  • Chromatography equipment for purification (e.g., silica gel column)

Protocol:

  • Cultivation: Inoculate the Rhodococcus strain into a suitable culture medium and grow until a sufficient cell density is reached.

  • Biotransformation: Add α-cedrene to the bacterial culture. The α-cedrene can be emulsified with a non-ionic surfactant to improve bioavailability.

  • Incubation: Incubate the culture under controlled conditions (temperature, pH, aeration) for a set period, allowing the bacterial enzymes to perform the allylic oxidation of the substrate.

  • Extraction: After the transformation is complete, separate the bacterial cells from the culture broth via centrifugation. Extract the broth and the cells with an organic solvent like ethyl acetate to recover the product.

  • Purification: Concentrate the organic extract and purify the resulting (R)-10-hydroxycedrene using column chromatography.

This microbial method offers the advantages of high regiospecificity and stereoselectivity, providing a green chemistry alternative to traditional synthesis.[7]

G sub α-Cedrene (Substrate) process Allylic Oxidation sub->process rhodo Rhodococcus sp. (Biocatalyst) rhodo->process prod (R)-10-hydroxycedrene (sec-Cedrenol) process->prod

Figure 3: Pathway of microbial transformation of α-cedrene to sec-cedrenol.

Conclusion

The discovery of this compound followed a logical, albeit lengthy, progression from the identification of the major components of cedarwood oil to its more minor constituents. Its isolation, traditionally achieved through the physical process of fractional distillation, has been a cornerstone of the flavor and fragrance industry. The advent of biotechnological methods, such as microbial transformation, represents a significant advancement, offering a highly selective and environmentally benign route to specific this compound isomers. This guide provides the foundational knowledge and detailed protocols essential for professionals working with this valuable natural product.

References

Cedrenol: A Sesquiterpenoid in Plant Defense Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cedrenol, a naturally occurring sesquiterpene alcohol found in the essential oils of coniferous trees, particularly from the Cupressaceae family (e.g., cedar and juniper), has garnered interest for its potential role in plant defense.[1] As a volatile organic compound (VOC), this compound and its related compounds contribute to the characteristic woody aroma of these plants and are implicated in their defense against a range of biotic threats, including pathogenic fungi and insect herbivores. This technical guide provides a comprehensive overview of the current understanding of this compound and its analogs in plant defense, summarizing key quantitative data, detailing experimental protocols, and visualizing putative signaling pathways. While direct research on this compound's role in plant defense is still emerging, this guide synthesizes available data on closely related compounds, such as cedrol, and the broader context of cedarwood oil's defensive properties to provide a foundational resource for future research and development.

Data Presentation: Antifungal and Insect Repellent Activities

Quantitative data on the bioactivity of this compound and related compounds are crucial for assessing their potential in plant protection. The following tables summarize key findings from studies on the antifungal and insect repellent properties of cedrol and cedarwood oil, which are rich in this compound and its derivatives.

Table 1: Antifungal Activity of Cedrol against Phellinus noxius [2]

CompoundTarget OrganismIC50 (µg/mL)Antifungal Index (%) at 40 µg/mL
CedrolPhellinus noxius15.790.2
Triflumizole (Fungicide)Phellinus noxius32.1Not Reported
Cunninghamia lanceolata var. konishii Essential Oil (78.48% Cedrol)Phellinus noxius37.5Not Reported

Table 2: Insecticidal and Repellent Activity of Cedrol and Cedarwood Oil [3][4][5]

Compound/ExtractTarget OrganismBioassayResults
CedrolBlack-legged tick (Ixodes scapularis) nymphsToxicity Assay100% mortality at 6.3 mg/mL
Cedarwood OilRed imported fire ants (Solenopsis invicta)Repellency Barrier AssaySignificant repellent barrier
Cedarwood OilVarious ant speciesOutdoor Repellency BioassaySignificantly repelled from a food source
CedrolClothes moth (Tineola bisselliella) larvaeToxicity AssayToxic at concentrations as low as 4%

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research on this compound's role in plant defense. The following sections outline key experimental protocols adapted from studies on cedrol and other sesquiterpenoids.

Antifungal Bioassay against Phellinus noxius[2]

This protocol details the in vitro assessment of the antifungal activity of cedrol.

  • Fungal Strain and Culture: Phellinus noxius is maintained on Potato Dextrose Agar (PDA) at 27 ± 2 °C.

  • Preparation of Test Compounds: Cedrol is dissolved in ethanol to create a stock solution. Serial dilutions are prepared to achieve final concentrations of 10, 20, and 40 µg/mL in the PDA medium. A positive control using a commercial fungicide (e.g., Triflumizole at 40 µg/mL) and a negative control with ethanol are included.

  • Inoculation and Incubation: A mycelial plug of P. noxius is placed at the center of each PDA plate containing the test compound or control. Plates are incubated at 27 ± 2 °C until the mycelium in the control plate reaches the edge.

  • Data Analysis: The diameter of fungal growth is measured, and the antifungal index is calculated using the formula: Antifungal Index (%) = (1 - (Diameter of treatment group / Diameter of control group)) x 100 The IC50 value (the concentration that inhibits 50% of fungal growth) is determined by regression analysis.

Analysis of Fungal Hyphae Morphology using Scanning Electron Microscopy (SEM)[2]

This method is used to observe the physical effects of cedrol on fungal structures.

  • Sample Preparation: P. noxius is cultured on PDA plates containing different concentrations of cedrol. Small agar blocks with fungal mycelia are excised from the plates.

  • Fixation and Dehydration: The samples are fixed in 2.5% glutaraldehyde, followed by a graded ethanol series for dehydration.

  • Critical Point Drying and Sputter Coating: The dehydrated samples are dried using a critical point dryer and then coated with a thin layer of gold using a sputter coater.

  • Imaging: The coated samples are observed under a scanning electron microscope to visualize any morphological changes, such as hyphal deformation or rupture.

Quantification of this compound in Plant Tissues using Gas Chromatography-Mass Spectrometry (GC-MS)[6][7]

This protocol provides a general framework for the extraction and quantification of this compound from plant material.

  • Sample Preparation: Fresh plant leaves are collected, weighed, and flash-frozen in liquid nitrogen. The frozen tissue is ground to a fine powder.

  • Extraction: The powdered tissue is extracted with a suitable organic solvent, such as methylene chloride or methanol, often with the aid of an orbital shaker or sonication. An internal standard (e.g., m-xylene) is added for accurate quantification.

  • Concentration: The extract is filtered and concentrated under a gentle stream of nitrogen or by rotary evaporation.

  • GC-MS Analysis:

    • Column: A non-polar capillary column (e.g., DB-5ms) is typically used.

    • Carrier Gas: Helium at a constant flow rate.

    • Injection Mode: Split or splitless injection.

    • Oven Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at a lower temperature and ramping up to a higher temperature.

    • Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range of m/z 50-500.

  • Compound Identification and Quantification: this compound is identified by comparing its mass spectrum and retention time with that of an authentic standard. Quantification is achieved by creating a calibration curve with known concentrations of the standard and normalizing to the internal standard.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Putative Signaling Pathway of this compound-Induced Plant Defense

While the specific signaling cascade triggered by this compound in plants has not been elucidated, a hypothetical pathway can be proposed based on known mechanisms of sesquiterpenoid-induced defense responses. This model involves the activation of key signaling molecules and pathways, including mitogen-activated protein kinases (MAPKs), jasmonic acid (JA), and salicylic acid (SA).[6][7][8][9]

Cedrenol_Signaling_Pathway This compound This compound (Elicitor) Receptor Membrane Receptor (Putative) This compound->Receptor MAPK_Cascade MAPK Cascade (e.g., MPK3/MPK6) Receptor->MAPK_Cascade ROS_Burst Reactive Oxygen Species (ROS) Burst Receptor->ROS_Burst JA_Biosynthesis Jasmonic Acid (JA) Biosynthesis MAPK_Cascade->JA_Biosynthesis SA_Biosynthesis Salicylic Acid (SA) Biosynthesis MAPK_Cascade->SA_Biosynthesis WRKY_TFs WRKY Transcription Factors MAPK_Cascade->WRKY_TFs ROS_Burst->JA_Biosynthesis ROS_Burst->SA_Biosynthesis JA_Biosynthesis->WRKY_TFs SA_Biosynthesis->WRKY_TFs Defense_Genes Defense Gene Expression (e.g., PR proteins) WRKY_TFs->Defense_Genes Secondary_Metabolites Antimicrobial Secondary Metabolites Defense_Genes->Secondary_Metabolites Cell_Wall Cell Wall Reinforcement Defense_Genes->Cell_Wall

Putative signaling pathway for this compound-induced plant defense.
Experimental Workflow for Investigating this compound's Antifungal Properties

This diagram outlines a logical workflow for studying the antifungal effects of this compound on a plant pathogen.

Antifungal_Workflow Start Start: Isolate and characterize this compound In_Vitro_Assay In Vitro Antifungal Bioassay (IC50) Start->In_Vitro_Assay SEM_Analysis SEM Analysis of Hyphal Morphology In_Vitro_Assay->SEM_Analysis ROS_Measurement Measure Reactive Oxygen Species (ROS) In_Vitro_Assay->ROS_Measurement Gene_Expression Plant Gene Expression Analysis (qRT-PCR) In_Vitro_Assay->Gene_Expression Elicitor Activity? In_Vivo_Trial In Vivo Plant Protection Trial In_Vitro_Assay->In_Vivo_Trial Apoptosis_Assay Apoptosis Assay (e.g., TUNEL) ROS_Measurement->Apoptosis_Assay Gene_Expression->In_Vivo_Trial Conclusion Conclusion: Evaluate This compound's Potential In_Vivo_Trial->Conclusion

Experimental workflow for studying this compound's antifungal role.
Logical Relationship of this compound's Defensive Roles

This diagram illustrates the interconnected roles of this compound and related compounds in providing a multi-faceted defense for plants.

Defense_Relationships This compound This compound & Related Sesquiterpenoids Antifungal Direct Antifungal Activity This compound->Antifungal Insect_Repellent Insect Repellent & Antifeedant Activity This compound->Insect_Repellent Elicitor Elicitor of Plant Immune Responses This compound->Elicitor Putative Pathogen Fungal Pathogens Antifungal->Pathogen Inhibits Herbivore Insect Herbivores Insect_Repellent->Herbivore Deters Plant_Defense Enhanced Plant Defense Elicitor->Plant_Defense Induces

References

An In-depth Technical Guide to the Olfactory Properties and Fragrance Profile of Cedrenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cedrenol, a naturally occurring sesquiterpene alcohol, is a cornerstone of woody and amber fragrance compositions. Its complex olfactory profile and excellent fixative properties make it a valuable ingredient in the perfumer's palette. This technical guide provides a comprehensive overview of the olfactory properties and fragrance profile of this compound, intended for an audience of researchers, scientists, and professionals in drug development who may encounter this molecule in various contexts, from fragrance creation to potential pharmacological applications. The document details its chemical and physical properties, olfactory characterization, and the experimental methodologies used for its evaluation.

Chemical and Physical Properties

This compound is a bicyclic sesquiterpene alcohol. It is a complex mixture of diastereoisomers, which contributes to its nuanced scent profile.[1] The principal chemical and physical properties of this compound are summarized in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Chemical Name 2,6,6-trimethyl-8-methylidenetricyclo[5.3.1.0¹,⁵]undecan-9-ol[2]
Synonyms Cedr-8(15)-en-9-ol, 8-Cedren-13-ol
CAS Number 28231-03-0[1]
Molecular Formula C₁₅H₂₄O[2]
Molecular Weight 220.35 g/mol [2]
Appearance Colorless to pale yellow viscous liquid or crystalline solid
Boiling Point 166-169 °C at 9.5 mmHg[3]
Refractive Index 1.5212 at 20°C[3]
Specific Gravity 1.0083 at 20°C[3]
Flash Point ~98 °C (208 °F)[1]
Solubility Soluble in ethanol and oils; insoluble in water.
Kovats Retention Index Non-polar column: 1604-1645; Polar column: 2110-2142[2]

Olfactory Properties and Fragrance Profile

This compound is highly regarded for its persistent and multifaceted woody scent. Its fragrance profile is a harmonious blend of several notes, making it a versatile component in perfumery.

General Scent Description

The overarching olfactory character of this compound is woody . However, this primary note is complemented by a variety of nuances, which are often described as:

  • Sweet: A subtle, soft sweetness that balances the drier woody aspects.

  • Dry and Tenacious: this compound has a lasting, non-cloying woody character.

  • Cedar-like with Sawdust Nuances: It evokes the scent of freshly cut cedarwood and dry wood shavings.[1]

  • Amber and Resinous: A warm, rich, and slightly resinous undertone adds depth and complexity, distinguishing it from the more straightforward "sweet woody" character of some other materials.

Use in Perfumery

In fragrance compositions, this compound primarily functions as a base note . Its low volatility and high substantivity, lasting up to 400 hours on a smelling strip, make it an excellent fixative . It anchors more volatile top and middle notes, extending the longevity of the fragrance on the skin. It is a key ingredient in creating "woody" and "amber" accords and is frequently used in both fine fragrances and functional products like soaps and cosmetics.

Structure-Odor Relationship

The olfactory properties of this compound are intrinsically linked to its molecular structure. As a sesquiterpene alcohol, the presence of the hydroxyl (-OH) group contributes to its substantivity and modifies the volatility of the cedrene hydrocarbon backbone.

This compound exists as a mixture of stereoisomers. While detailed studies on the specific olfactory contribution of each individual isomer of this compound are not extensively published in publicly available literature, it is a well-established principle in olfaction science that stereoisomerism can have a profound impact on scent perception.[4] Different spatial arrangements of the atoms in each isomer can lead to different interactions with olfactory receptors, resulting in variations in both odor character and intensity.[5] For many chiral odorants, one enantiomer may possess a strong, characteristic scent, while the other may be weaker or have a completely different odor profile.[5] Further research into the isolation and sensory evaluation of individual this compound isomers would provide deeper insights into the specific drivers of its complex aroma.

Experimental Protocols for Olfactory Analysis

The characterization of this compound's olfactory properties relies on a combination of instrumental and sensory analysis techniques.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique used to identify the specific volatile compounds in a sample that contribute to its overall aroma. A detailed protocol for the GC-O analysis of a this compound-containing sample, such as cedarwood essential oil, is outlined below.

Objective: To separate the volatile components of a sample and identify the odor-active compounds.

Materials and Equipment:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS) and an olfactometry port.

  • Capillary column suitable for sesquiterpenoid analysis (e.g., DB-5 or equivalent).

  • Helium carrier gas.

  • Sample of this compound or essential oil containing this compound, diluted in a suitable solvent (e.g., ethanol).

  • Trained sensory panelists.

Methodology:

  • Sample Preparation: Prepare a dilution of the sample in a volatile solvent. The concentration should be optimized to avoid detector saturation and panelist fatigue.

  • GC-MS Analysis:

    • Inject a small volume of the prepared sample into the GC.

    • The GC separates the individual compounds based on their volatility and interaction with the stationary phase of the column.

    • The effluent from the column is split between the mass spectrometer (for chemical identification) and the olfactometry port (for sensory detection).

  • Olfactometry Analysis:

    • A trained panelist sniffs the effluent from the olfactometry port.

    • The panelist records the time, duration, and a description of any detected odor. This can be done using specialized software or a simple log.

    • To obtain quantitative data on odor intensity, dilution-to-threshold methods like Aroma Extract Dilution Analysis (AEDA) can be employed. This involves analyzing a dilution series of the sample to determine the highest dilution at which an odorant is still detectable.[6]

  • Data Analysis: The data from the MS (compound identification) and the olfactometry (odor description and intensity) are combined. This allows for the correlation of specific chemical compounds with their perceived odors.

Diagram 1: Experimental Workflow for GC-O Analysis of this compound

GCO_Workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC-MS/O Analysis cluster_data_analysis Data Analysis & Interpretation Sample This compound Sample Dilution Dilution in Solvent Sample->Dilution Injection Injection into GC Dilution->Injection GC_Column Gas Chromatography Separation Injection->GC_Column Split Column Effluent Split GC_Column->Split MS Mass Spectrometry (Identification) Split->MS O_Port Olfactometry Port (Detection) Split->O_Port MS_Data Mass Spectra Data MS->MS_Data O_Data Olfactogram (Odor Descriptions, Intensity) O_Port->O_Data Correlation Correlation & Identification of Odor-Active Compounds MS_Data->Correlation O_Data->Correlation

A simplified workflow for the GC-O analysis of this compound.

Sensory Evaluation

Sensory evaluation by a trained panel is crucial for characterizing the complete fragrance profile of this compound and its application in consumer products.

Objective: To obtain a detailed and reproducible description of the olfactory profile of this compound.

Panelists:

  • A panel of 10-15 trained individuals with demonstrated olfactory acuity and the ability to describe scents using a standardized vocabulary.

  • Panelists should be screened for specific anosmias and trained on a range of woody and amber reference standards.

Methodology:

  • Sample Preparation:

    • This compound is presented to the panelists in a controlled and consistent manner. This can be on smelling strips (blotters), in solution in an odorless solvent, or incorporated into a simple product base (e.g., unscented soap).[7]

    • The concentration of this compound should be carefully controlled.

  • Evaluation Procedure:

    • Panelists evaluate the samples in a well-ventilated, odor-free environment.[7]

    • A standardized smelling procedure should be followed, including the distance of the sample from the nose and the duration of sniffing.[7]

    • Panelists independently record their perceptions on a questionnaire.

  • Questionnaire Design: The questionnaire should include:

    • A list of predefined odor descriptors relevant to woody and amber scents (e.g., cedar, sandalwood, dry, sweet, resinous, earthy).

    • Intensity scales (e.g., a 15-point scale) for each descriptor.[8]

    • An evaluation of the temporal evolution of the scent (top, middle, and base notes).

    • A section for free-form descriptions to capture any nuances not covered by the predefined descriptors.

  • Data Analysis: The quantitative data from the intensity scales are statistically analyzed to generate a sensory profile of this compound. This can be visualized using a spider web or radar plot.

Olfactory Signaling Pathway

The perception of this compound, like all odorants, is initiated by its interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium.[9] These ORs are G-protein coupled receptors (GPCRs).[9]

The specific ORs that are activated by this compound and other woody/amber sesquiterpenes are not yet fully elucidated in publicly accessible research. However, the general mechanism of olfactory signal transduction is well understood. It is believed that a specific odorant can bind to multiple ORs, and a single OR can be activated by multiple odorants, creating a combinatorial code that the brain interprets as a distinct scent.[9]

Diagram 2: General Olfactory Signaling Pathway

Olfactory_Signaling cluster_receptor Olfactory Sensory Neuron Cilium cluster_transduction Signal Transduction Cascade cluster_signal Neural Signal Generation Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR Binding G_Protein G-protein (Golf) OR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Activation cAMP cAMP (Second Messenger) AC->cAMP Conversion ATP ATP ATP->AC Ion_Channel Ion Channel cAMP->Ion_Channel Opening Ca_Na Ca²⁺/Na⁺ Influx Ion_Channel->Ca_Na Depolarization Neuron Depolarization Ca_Na->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Brain Signal to Brain Action_Potential->Brain

A schematic of the olfactory signal transduction cascade.

Quantitative Olfactory Data

A critical parameter in olfaction science is the odor detection threshold, which is the minimum concentration of a substance that can be perceived by the human sense of smell.

Table 2: Quantitative Olfactory Data for this compound and Related Terpenes

CompoundOdor Detection ThresholdMediumSource
This compound Data not available in public literature--
Linalool 1.0 ppmAir[10]
Geraniol 0.1 ppmAir[10]
α-Pinene 19 ppmAir[11]
2-Methylisoborneol 0.042 µg/LWater[12]

Note: The odor threshold for this compound has not been definitively published in publicly available scientific literature. The values for related terpenes are provided for context and highlight the wide range of olfactory potencies among these compounds. The determination of a precise odor threshold for this compound presents an opportunity for future research.

Conclusion

This compound is a chemically and olfactorily complex sesquiterpene alcohol with a rich, multifaceted woody and amber scent profile. Its value in the fragrance industry is well-established due to its desirable aroma and excellent fixative properties. A thorough understanding of its olfactory characteristics requires a multi-pronged approach, combining instrumental analysis like GC-O with standardized sensory evaluation techniques. While the general principles of its perception via the olfactory signaling pathway are understood, further research is needed to identify the specific olfactory receptors involved and to fully characterize the distinct contributions of its various stereoisomers to its overall fragrance. The quantification of its odor detection threshold also remains a key area for future investigation. This technical guide provides a foundational understanding of this compound for scientists and researchers, highlighting both what is known and the areas ripe for further exploration.

References

A Technical Guide to the Spectral Analysis of Cedrenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for cedrenol, a naturally occurring sesquiterpenoid alcohol. The information presented herein is intended to support researchers, scientists, and drug development professionals in the identification, characterization, and utilization of this compound. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with the experimental protocols for acquiring such data.

Introduction to this compound

This compound, with the chemical formula C₁₅H₂₄O, is a bicyclic sesquiterpene alcohol possessing a characteristic woody aroma. Its structure, featuring a hydroxyl group and a carbon-carbon double bond, gives rise to distinct spectral signatures that are crucial for its unambiguous identification and structural elucidation. The IUPAC name for this compound is (1R,2R,5S,7R)-2,6,6-trimethyl-8-methylidenetricyclo[5.3.1.0¹⁵]undecan-9-ol, and it is also known by synonyms such as cedr-8(15)-en-9-ol.[1]

Spectral Data of this compound

The following sections summarize the key spectral data for this compound obtained through various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.7-5.0m2H=CH₂ (exocyclic methylene)
~3.5-4.0m1HCH-OH
~0.8-2.5m~21HAliphatic and allylic protons

Note: This is a predicted spectrum based on the structure of this compound. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmCarbon TypeAssignment
~150QuaternaryC=CH₂
~105CH₂=CH₂
~70-80CHCH-OH
~15-60CH, CH₂, CH₃Aliphatic carbons

Note: This is a predicted spectrum based on the structure of this compound. The PubChem database indicates that a ¹³C NMR spectrum was acquired on a BRUKER WP-200 SY instrument.[2]

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by the presence of a hydroxyl (-OH) group and a carbon-carbon double bond (C=C).

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3600-3200Strong, BroadO-H stretch (hydroxyl group)
3080-3010Medium=C-H stretch (alkene)
2960-2850StrongC-H stretch (alkane)
1680-1620MediumC=C stretch (alkene)
~1465MediumC-H bend (alkane)
~1375MediumC-H bend (alkane)
~1050MediumC-O stretch (secondary alcohol)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation. This compound has a molecular weight of 220.35 g/mol .[1]

Table 4: Mass Spectrometry Fragmentation Data for this compound

m/zRelative Intensity (%)Possible Fragment
220Low[M]⁺ (Molecular Ion)
205Moderate[M - CH₃]⁺
187Moderate[M - CH₃ - H₂O]⁺
161High[C₁₂H₁₇]⁺
105High[C₈H₉]⁺
95High[C₇H₁₁]⁺
43High[C₃H₇]⁺
41High[C₃H₅]⁺

Note: Fragmentation patterns can vary depending on the ionization method and energy.

Experimental Protocols

The following are generalized protocols for obtaining the spectral data of this compound. These should be adapted based on the specific instrumentation and experimental goals.

NMR Spectroscopy

A sample of pure this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For unambiguous assignment of signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

Infrared (IR) Spectroscopy

The IR spectrum of this compound, which can be a viscous liquid or solid, can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples, where a small amount of the sample is placed directly on the ATR crystal.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a common technique for the analysis of volatile compounds like this compound. A dilute solution of this compound in a volatile solvent (e.g., hexane or dichloromethane) is injected into the gas chromatograph. The sample is vaporized and separated on a capillary column (e.g., DB-5 or HP-5MS). The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The mass spectrum of this compound is then recorded.

Logical Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the spectral analysis and identification of this compound.

Cedrenol_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_output Final Report Sample This compound Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Dilute Dilute in Volatile Solvent Sample->Dilute Prepare_Film Prepare Thin Film or KBr Pellet Sample->Prepare_Film NMR NMR Spectroscopy (1H, 13C, 2D) Dissolve->NMR GCMS GC-MS Dilute->GCMS IR IR Spectroscopy Prepare_Film->IR Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment GCMS->Purity_Assessment Fragmentation_Analysis Fragmentation Pattern Analysis GCMS->Fragmentation_Analysis Functional_Group_ID Functional Group Identification IR->Functional_Group_ID Final_Report Comprehensive Spectral Report Structure_Elucidation->Final_Report Purity_Assessment->Final_Report Functional_Group_ID->Final_Report Fragmentation_Analysis->Final_Report

Caption: Workflow for the spectral analysis of this compound.

Signaling Pathway Diagram (Hypothetical)

While this compound is primarily known as a fragrance and flavor compound, research into its biological activities is ongoing. The following is a hypothetical signaling pathway diagram illustrating a potential mechanism of action for this compound in a cellular context, for illustrative purposes.

Hypothetical_Signaling_Pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binds G_Protein G-Protein Activation Receptor->G_Protein Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Production Adenylyl_Cyclase->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA CREB CREB Phosphorylation PKA->CREB Gene_Expression Target Gene Expression CREB->Gene_Expression Regulates Cellular_Response Cellular Response (e.g., Anti-inflammatory) Gene_Expression->Cellular_Response

Caption: Hypothetical signaling pathway of this compound.

References

The Solubility of Cedrenol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Farncombe, UK – In the intricate world of drug discovery and development, understanding the physicochemical properties of bioactive compounds is paramount. Cedrenol, a sesquiterpenoid alcohol derived from cedarwood oil, has garnered interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents, offering valuable data for researchers, scientists, and professionals in drug development.

Summary of this compound Solubility

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, data for the closely related and often co-occurring sesquiterpene alcohol, cedrol, provides a strong proxy for understanding this compound's solubility characteristics. The following table summarizes the available quantitative and qualitative solubility data for cedrol, which is expected to exhibit similar behavior to this compound due to their structural similarities.

Organic SolventTemperature (°C)SolubilityUnitCitation
Dimethyl Sulfoxide (DMSO)Not Specified10mg/mL[1][2][3]
Dimethyl Sulfoxide (DMSO)2544mg/mL[4]
Dimethyl Sulfoxide (DMSO)Not Specified110mg/mL[5][6]
95% EthanolNot Specified~8.3g/100mL[7]
EthanolNot Specified>1mg/mL[8]
AcetoneNot SpecifiedSoluble-[9]
ChloroformNot SpecifiedSoluble-
Benzyl BenzoateNot SpecifiedSoluble-
Mineral OilNot SpecifiedSlightly Soluble-
GlycolNot SpecifiedSlightly Soluble-
HexaneNot SpecifiedSoluble-[10]
Ethyl AcetateNot SpecifiedSoluble-[11][12]

Note: The solubility of cedrol in 95% ethanol was reported as "soluble in 11 parts of 95% alcohol"[7]. Assuming the density of 95% ethanol is approximately 0.81 g/mL, this corresponds to a solubility of approximately 8.3 g/100mL. One study noted that cedrol was not soluble in ethanol at a concentration of 2.5 mg/mL, suggesting that while soluble, it may not be highly soluble under all conditions[8].

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a poorly water-soluble solid compound like this compound in an organic solvent, based on the established shake-flask method. This method is considered the gold standard for equilibrium solubility measurements.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials:

  • This compound (solid, high purity)

  • Selected organic solvent (analytical grade)

  • Glass vials with screw caps

  • Analytical balance

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector) or a Gas Chromatography-Mass Spectrometry (GC-MS) system.

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Accurately weigh an excess amount of this compound and add it to a glass vial.

    • Add a known volume of the selected organic solvent to the vial. The amount of this compound should be sufficient to ensure that a solid phase remains after equilibrium is reached.

    • Securely cap the vial to prevent solvent evaporation.

    • Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks (e.g., at 24, 48, and 72 hours) to ensure the concentration in the solution has stabilized.

  • Sample Collection and Preparation:

    • Once equilibrium is established, allow the vial to stand undisturbed in the constant temperature bath for at least 24 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved microparticles. The filter material should be compatible with the organic solvent used.

  • Quantification of Solute Concentration:

    • Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

    • Analyze the filtered supernatant and the standard solutions using a validated analytical method (e.g., HPLC or GC-MS).

    • Construct a calibration curve from the analysis of the standard solutions.

    • Determine the concentration of this compound in the filtered supernatant by interpolating its analytical response on the calibration curve.

  • Data Reporting:

    • Express the solubility as a concentration (e.g., mg/mL, g/100mL, or molarity) at the specified temperature.

    • Report the mean and standard deviation of at least three replicate experiments.

Visualizations

The following diagrams illustrate key processes related to this compound.

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection cluster_analysis Analysis prep1 Add excess this compound to vial prep2 Add known volume of solvent prep1->prep2 prep3 Equilibrate in shaker bath (e.g., 24-72h) prep2->prep3 samp1 Settle undissolved solid prep3->samp1 samp2 Withdraw supernatant samp1->samp2 samp3 Filter supernatant (0.22 µm) samp2->samp3 ana2 Analyze samples and standards (HPLC/GC-MS) samp3->ana2 ana1 Prepare standard solutions ana1->ana2 ana3 Construct calibration curve ana2->ana3 ana4 Determine concentration ana3->ana4

Caption: Experimental workflow for determining this compound solubility.

extraction_purification start Cedarwood Chips/Sawdust extraction Extraction (e.g., Steam Distillation or Solvent Extraction) start->extraction crude_oil Crude Cedarwood Oil extraction->crude_oil distillation Fractional Vacuum Distillation crude_oil->distillation light_fraction Light Fraction (e.g., Cedrene) distillation->light_fraction Lower boiling point heavy_fraction Heavy Fraction (Cedrol/Cedrenol rich) distillation->heavy_fraction Higher boiling point crystallization Cooling and Crystallization heavy_fraction->crystallization centrifugation Centrifugation/Filtration crystallization->centrifugation crude_crystals Crude Cedrol/Cedrenol Crystals centrifugation->crude_crystals recrystallization Recrystallization from Solvent (e.g., aqueous Methanol) crude_crystals->recrystallization purified_product Purified this compound/Cedrol recrystallization->purified_product

Caption: Extraction and purification of this compound from cedarwood.

References

A Technical Review of Cedrenol: Pharmacological Activities, Mechanisms, and Experimental Data

Author: BenchChem Technical Support Team. Date: November 2025

Cedrenol is a naturally occurring sesquiterpene alcohol found predominantly in the essential oil of certain cedarwood species, particularly those from the Juniperus genus.[1][2] Valued for its characteristic woody aroma, it is frequently used as a fragrance ingredient and fixative in perfumes, soaps, and other commercial products.[3][4] Beyond its olfactory properties, this compound has attracted scientific interest for its potential therapeutic applications, with research indicating a range of pharmacological activities including anti-inflammatory, antimicrobial, and sedative effects.[2]

This technical guide provides an in-depth review of the existing literature on this compound and its parent essential oils. It summarizes key quantitative data, details common experimental protocols, and visualizes the compound's proposed mechanisms of action to serve as a resource for researchers, scientists, and professionals in drug development.

Pharmacological Activities and Quantitative Data

The biological effects of this compound are often studied in the context of cedarwood essential oil, where it is a major constituent alongside other sesquiterpenes like α-cedrene and thujopsene.[2] The primary activities reported include antimicrobial, anti-inflammatory, and sedative actions.[1]

Antimicrobial Activity

Cedarwood essential oil has demonstrated broad-spectrum activity against a variety of bacterial and fungal strains.[5][6] The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), which represent the lowest concentrations required to inhibit growth and kill the microorganisms, respectively.

Table 1: Antimicrobial Activity of Cedarwood Essential Oil

Organism Strain Assay Type MIC (% v/v) MBC/MFC (% v/v) Reference
Staphylococcus aureus Gram-positive Microdilution 0.0625 - 0.25 0.125 - 0.5 [5]
Micrococcus luteus Gram-positive Microdilution 0.746 (µL/mL) 0.899 (µL/mL) [6]
Escherichia coli Gram-negative Microdilution 1.0 - 2.0 - [5]
Candida krusei Fungi Microdilution 0.946 (µL/mL) - [6]
Aspergillus niger Fungi Microdilution 0.5 - 1.0 <8.0 [5]

| Penicillium chrysogenum| Fungi | Microdilution | 2.848 (µL/mL) | 3.216 (µL/mL) |[6] |

Note: Data is for cedarwood essential oil, where this compound is a key component. Values may vary based on the specific composition of the oil.

Anti-inflammatory Activity

This compound and related terpenes are suggested to possess anti-inflammatory properties.[2] The mechanism is believed to involve the modulation of key inflammatory pathways and the inhibition of pro-inflammatory mediators. While specific IC50 values for this compound's anti-inflammatory targets are not widely published, studies on similar terpenes like carvacrol show inhibition of cyclooxygenase (COX) enzymes with IC50 values around 0.7 µM, comparable to the non-steroidal anti-inflammatory drug (NSAID) indomethacin.[7]

Cytotoxic Activity

The potential for this compound and its isomers to act as cytotoxic agents against cancer cell lines has been explored.[2] Quantitative assessment of cytotoxicity is typically expressed as the half-maximal inhibitory concentration (IC50), which indicates the concentration of a substance needed to inhibit a biological process, such as cell proliferation, by 50%.[8]

Table 2: Cytotoxic Activity (IC50) of Related Sesquiterpenes

Compound Class Cell Line IC50 (µM) Reference
Sesquiterpenes HTB-26 (Breast Cancer) 10 - 50 [9]
Sesquiterpenes PC-3 (Pancreatic Cancer) 10 - 50 [9]

| Sesquiterpenes | HepG2 (Hepatocellular Carcinoma) | 10 - 50 |[9] |

Note: The cited data pertains to novel oleoyl-sesquiterpene derivatives, indicating the potential of the sesquiterpene scaffold in anticancer research.

Key Experimental Protocols

The evaluation of this compound's pharmacological activities relies on established in vitro and in vivo experimental models.

1. Antimicrobial Susceptibility Testing: Broth Microdilution Assay

This in vitro method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation : A two-fold serial dilution of cedarwood oil or this compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) in a 96-well microtiter plate.

  • Inoculation : Each well is inoculated with a standardized suspension of the target microorganism.

  • Incubation : The plate is incubated under conditions suitable for the microorganism's growth (e.g., 37°C for 24 hours for bacteria).

  • Analysis : The MIC is determined as the lowest concentration of the test substance that visibly inhibits microbial growth. To determine the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), aliquots from the wells showing no growth are sub-cultured onto agar plates. The lowest concentration that prevents any growth on the sub-culture is the MBC/MFC.[5]

2. Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema

This is a widely used in vivo model for evaluating the efficacy of acute anti-inflammatory agents.

  • Animal Model : Typically performed in rats or mice.

  • Procedure :

    • The baseline paw volume of the animals is measured using a plethysmometer.

    • The test compound (this compound) or a control (vehicle or a standard drug like indomethacin) is administered orally or via intraperitoneal injection.

    • After a set period (e.g., 1 hour), a sub-plantar injection of carrageenan (a phlogistic agent) is administered into the right hind paw to induce localized inflammation and edema.

    • Paw volume is measured at regular intervals (e.g., every hour for 6 hours) post-carrageenan injection.

  • Endpoint : The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated group with the control group.[10]

Signaling Pathways and Mechanisms of Action

While the precise molecular mechanisms of this compound are still under investigation, research on related terpenes provides insight into potential signaling pathways. The anti-inflammatory effects, for instance, are likely mediated through the inhibition of the NF-κB pathway.

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous genes involved in inflammation, including pro-inflammatory cytokines like TNF-α, IL-1, and IL-6.[7][11]

Caption: Proposed inhibition of the NF-κB inflammatory pathway by this compound.

In this proposed mechanism, this compound may inhibit the IKK complex, preventing the phosphorylation and subsequent degradation of IκBα. This action keeps NF-κB sequestered in the cytoplasm, blocking its translocation to the nucleus and thereby downregulating the expression of inflammatory genes.

Experimental Workflow for Anti-inflammatory Drug Screening

The process of identifying and validating a potential anti-inflammatory compound like this compound follows a structured workflow, from initial screening to more complex in-vivo validation.

Experimental_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: In Vivo Validation cluster_3 Phase 4: Further Studies A1 Cell-based Assays (e.g., LPS-stimulated Macrophages) A2 Measure Inflammatory Markers (NO, TNF-α, IL-6) A1->A2 A3 Determine IC50 Values A2->A3 B1 Pathway Analysis (e.g., Western Blot for NF-κB) A3->B1 B2 Enzyme Inhibition Assays (e.g., COX-2 Activity) C1 Acute Inflammation Model (Carrageenan-induced Paw Edema) B2->C1 C2 Measure Edema Inhibition C1->C2 D1 Toxicology & Safety Assessment C2->D1 D2 Pharmacokinetic Studies (ADME)

Caption: Standard workflow for evaluating novel anti-inflammatory compounds.

This logical progression ensures that only the most promising candidates from initial screenings are advanced to more resource-intensive animal studies and subsequent preclinical development.

References

The Shifting Scent of the Forest: A Technical Guide to the Natural Variability of Cedrenol in Essential Oils

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cedrenol, a naturally occurring sesquiterpene alcohol, is a significant contributor to the characteristic woody and aromatic profile of several essential oils, most notably those derived from various species of cedarwood. While often found alongside its more abundant isomer, cedrol, the concentration of this compound can exhibit considerable natural variability. This fluctuation is influenced by a complex interplay of genetic, environmental, and processing factors. Understanding this variability is paramount for researchers in fields ranging from phytochemistry and aromatherapy to drug development, where the consistent composition of natural products is crucial for reproducible results and therapeutic efficacy. This in-depth technical guide provides a comprehensive overview of the natural variability of this compound content, details the experimental protocols for its analysis, and explores the biosynthetic pathways that govern its formation.

Data Presentation: Quantitative Variability of this compound and Cedrol

The concentration of this compound and its isomer cedrol varies significantly across different plant species and even within the same species due to geographical and environmental factors. The following tables summarize the quantitative data on cedrol and, where specified, this compound content in various cedarwood essential oils. It is important to note that many studies report the total alcohol content or focus primarily on cedrol due to its higher abundance.

Plant SpeciesCommon NameGeographic OriginCedrol Content (%)This compound Content (%)Other Major ConstituentsReference
Juniperus virginianaVirginia CedarwoodUSA3 - 14[1]Present, but often not quantified separately[1][2]α-Cedrene (approx. 80% with β-cedrene), Thujopsene[1]
Juniperus asheiTexas CedarwoodUSA (Texas)Up to 20% (total alcohol content 35-48%)-α-Cedrene, Thujopsene, Widdrol[1]
Cupressus funebrisChinese CedarwoodChinaMinimum 8%[1]6.1Iso-α-cedrene (32.0%), Thujopsene (21.6%), Cuparene (4.9%)[3]
Juniperus excelsaGreek Juniper-3.41 - 34.29-α-Pinene, Limonene[4]
Juniperus occidentalisWestern JuniperUSA38.9-α-Cedrene (8.8%), Thujopsene (18.9%)[5]

Note: The terms cedrol and this compound are sometimes used interchangeably in less specific literature. Cedrol is the more commonly reported and typically more abundant of the two sesquiterpene alcohols.

Factors Influencing this compound Content

Several factors can influence the this compound content in essential oils:

  • Genetics: The genetic makeup of the plant is a primary determinant of its capacity to produce specific secondary metabolites like this compound.

  • Geographical Location and Environmental Conditions: Soil composition, climate, and altitude can significantly impact the chemical profile of essential oils.

  • Plant Part Used: The concentration of essential oil components can vary between the heartwood, sapwood, leaves, and berries of the plant. Studies have shown that heartwood is generally richer in sesquiterpene alcohols like cedrol.[1]

  • Harvesting Season: The time of year when the plant material is harvested can affect the essential oil composition.

  • Extraction Method: The technique used to extract the essential oil plays a crucial role in the final chemical profile. Steam distillation is a common method, but parameters such as distillation time and temperature can influence the relative abundance of different components. For instance, prolonged distillation at high temperatures can lead to the degradation of some compounds. Supercritical fluid extraction (SFE) with CO2 has been shown to yield a higher quantity and quality of cedarwood oil compared to traditional steam distillation.[6]

Experimental Protocols

Essential Oil Extraction: Steam Distillation

Steam distillation is a widely used method for extracting essential oils from aromatic plant materials. The following is a generalized protocol for the steam distillation of cedarwood oil.

Materials:

  • Cedarwood chips or sawdust

  • Distilled water

  • Steam distillation apparatus (including a boiling flask, biomass flask, condenser, and collection vessel)

  • Heating mantle or hot plate

Procedure:

  • Preparation of Plant Material: The cedarwood should be chipped or ground to increase the surface area for efficient oil extraction.

  • Apparatus Setup: Assemble the steam distillation apparatus as per the manufacturer's instructions. Ensure all glass joints are properly sealed.

  • Loading the Still: Place the cedarwood material into the biomass flask. Do not pack it too tightly to allow for even steam penetration.

  • Distillation: Heat the water in the boiling flask to generate steam. The steam will pass through the plant material, causing the volatile essential oils to vaporize.

  • Condensation: The steam and essential oil vapor mixture travels to the condenser, where it is cooled and condenses back into a liquid.

  • Collection: The condensed liquid (a mixture of essential oil and hydrosol) is collected in a receiving vessel. The essential oil, being less dense than water, will typically form a layer on top.

  • Separation: Separate the essential oil from the hydrosol using a separatory funnel.

  • Drying and Storage: Dry the collected essential oil with anhydrous sodium sulfate to remove any residual water. Store the oil in a tightly sealed, dark glass bottle in a cool place.

Optimization: The duration of the distillation process can influence the yield and composition of the essential oil. Shorter distillation times may be insufficient to extract all the oil, while excessively long times can lead to the degradation of thermally sensitive compounds. The optimal distillation time should be determined experimentally for each specific plant material.

Quantitative Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the analysis and quantification of volatile compounds in essential oils. The following is a representative protocol for the analysis of this compound.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for sesquiterpene analysis (e.g., HP-5MS, DB-5, or equivalent)

Sample Preparation:

  • Dilute the essential oil sample in a suitable solvent (e.g., hexane or ethyl acetate) to an appropriate concentration.

  • Add an internal standard (e.g., n-alkane) for quantitative analysis.

GC-MS Parameters (Representative):

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium, at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp to 180 °C at a rate of 4 °C/minute

    • Ramp to 280 °C at a rate of 10 °C/minute, hold for 5 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: m/z 40-400

Quantification: Identification of this compound is based on its retention time and comparison of its mass spectrum with a reference spectrum from a library (e.g., NIST, Wiley). Quantification is performed by creating a calibration curve using a certified standard of this compound and relating the peak area of this compound in the sample to the calibration curve, normalized to the internal standard.

A validated GC-MS/MS method can provide higher selectivity and sensitivity for the quantification of specific compounds in complex matrices like essential oils.[7]

Biosynthesis of this compound

This compound, as a sesquiterpenoid, is synthesized via the mevalonate (MVA) pathway in the cytoplasm of plant cells. The biosynthesis of all sesquiterpenes begins with the precursor molecule farnesyl pyrophosphate (FPP).

While the complete biosynthetic pathway of this compound has not been fully elucidated in cedarwood species, the general pathway for sesquiterpenoid biosynthesis provides a foundational understanding. The key steps involve the cyclization of FPP by a class of enzymes known as sesquiterpene synthases (TPS).

A specific sesquiterpene synthase, EfTPS12, has been identified from Euphorbia fischeriana that catalyzes the conversion of FPP to cedrol.[7] It is plausible that a similar enzyme exists in cedarwood species. The biosynthesis of this compound may occur through a few potential routes:

  • Direct Synthesis: A specific this compound synthase could directly cyclize FPP to form this compound.

  • Isomerization: An isomerase could convert cedrol to this compound.

  • Oxidation of a Precursor: It has been shown that microbial allylic oxidation of α-cedrene can produce sec-cedrenol.[8] A similar enzymatic oxidation of a cedrene precursor could potentially occur in plants.

Further research is needed to identify and characterize the specific enzymes responsible for this compound biosynthesis in Juniperus and Cupressus species.

Sesquiterpenoid_Biosynthesis cluster_MVA Mevalonate (MVA) Pathway cluster_Sesquiterpene Sesquiterpene Biosynthesis Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate IPP IPP Mevalonate->IPP DMAPP DMAPP IPP->DMAPP Isomerase GPP GPP IPP->GPP + DMAPP FPP FPP GPP->FPP + IPP Sesquiterpene_Carbocation Sesquiterpene_Carbocation FPP->Sesquiterpene_Carbocation Sesquiterpene Synthase (TPS) Cedrol Cedrol Sesquiterpene_Carbocation->Cedrol e.g., EfTPS12 This compound This compound Sesquiterpene_Carbocation->this compound Putative This compound Synthase alpha-Cedrene alpha-Cedrene Sesquiterpene_Carbocation->alpha-Cedrene sec-Cedrenol sec-Cedrenol alpha-Cedrene->sec-Cedrenol Microbial Oxidation

General sesquiterpenoid biosynthesis pathway leading to cedrane skeletons.

Experimental_Workflow cluster_Extraction Essential Oil Extraction cluster_Analysis Quantitative Analysis A Cedarwood Material (Chips/Sawdust) B Steam Distillation A->B C Essential Oil & Hydrosol B->C D Separation C->D E Crude Essential Oil D->E F Sample Preparation (Dilution & Internal Standard) E->F G GC-MS Analysis F->G H Data Processing (Peak Integration & Identification) G->H I Quantification (Calibration Curve) H->I J This compound Content (%) I->J

Workflow for extraction and quantification of this compound.

Conclusion

The natural variability of this compound content in essential oils is a multifaceted issue influenced by a range of intrinsic and extrinsic factors. For researchers and professionals in drug development, a thorough understanding of this variability is essential for ensuring the quality, consistency, and efficacy of products derived from these natural sources. While cedrol is the more extensively studied and abundant isomer, the distinct properties of this compound warrant further investigation. Future research should focus on elucidating the specific biosynthetic pathway of this compound in key cedarwood species and developing validated analytical methods for its precise quantification. This will enable a more complete understanding of the chemical diversity of these valuable natural products and facilitate their standardized use in various applications.

References

Antifungal Activity of Cedrenol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cedrenol, a sesquiterpenoid alcohol primarily found in the essential oil of cedarwood, has garnered significant interest for its potential therapeutic applications, including its antifungal properties. This technical guide provides an in-depth overview of the current scientific understanding of this compound's efficacy against specific fungal pathogens, detailed experimental protocols for its evaluation, and insights into its mechanism of action. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antifungal agents.

Quantitative Assessment of Antifungal Activity

The antifungal efficacy of this compound has been quantitatively evaluated against the plant-pathogenic fungus Phellinus noxius, the causative agent of brown root rot disease. The available data, primarily from a comprehensive study on this pathogen, demonstrates potent inhibitory activity.

Table 1: Antifungal Activity of this compound against Phellinus noxius

CompoundTarget PathogenIC50 (µg/mL)IC50 (µM)Reference CompoundReference IC50 (µg/mL)
This compoundPhellinus noxius15.7[1][2]~70.6[1]Triflumizole32.1[1][2]

IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Data on the antifungal activity of isolated this compound against other specific human or plant pathogens is limited in the currently available scientific literature. However, several studies have investigated the antifungal properties of essential oils rich in cedrol (a closely related compound, often used interchangeably in some literature, with this compound being a primary component). While this data does not represent the activity of purified this compound, it provides valuable indications of its potential broader-spectrum efficacy.

Table 2: Antifungal Activity of Essential Oils Containing Cedrol

Essential Oil SourceCedrol Content (%)Target PathogenMIC (% v/v)Reference
Cedrus atlanticaNot SpecifiedAspergillus niger0.5 - 1.0[3]
Penicillium commune0.5 - 1.0[3]
Penicillium expansum0.5 - 1.0[3]
Penicillium crustosum0.5 - 1.0[3]
Thielavia hyalocarpa0.5 - 1.0[3]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical which prevents visible growth of a bacterium or fungus.

Mechanism of Action: Induction of Apoptosis in Phellinus noxius

Detailed mechanistic studies have revealed that this compound exerts its antifungal effect against P. noxius by inducing programmed cell death, or apoptosis, through the mitochondrial signaling pathway.[1][2] This process involves a cascade of cellular events initiated by this compound's interaction with the fungal cell.

Key mechanistic actions of this compound include:

  • Cell Membrane Damage: Scanning electron microscopy has shown that this compound causes deformation and rupture of the fungal hyphae, indicating direct damage to the cell membrane.[1][2]

  • Oxidative Stress Induction: this compound treatment leads to a significant increase in intracellular reactive oxygen species (ROS).[1] This accumulation of ROS induces oxidative stress, a key trigger for apoptosis.

  • Mitochondrial Dysfunction: The induced oxidative stress leads to a reduction in the mitochondrial membrane potential.[1][2]

  • Apoptotic Cascade Activation: The disruption of the mitochondrial membrane triggers the release of cytochrome c into the cytoplasm.[1] This, in turn, activates caspase-9, which then activates caspase-3, initiating a caspase cascade that culminates in apoptosis.[1]

  • DNA Fragmentation: A hallmark of apoptosis, DNA fragmentation, has been confirmed through gel electrophoresis following this compound treatment.[1][2]

G cluster_extracellular Extracellular cluster_cell Fungal Cell (Phellinus noxius) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus This compound This compound MembraneDamage Membrane Damage & Hyphal Rupture This compound->MembraneDamage ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS MitoPotential ↓ Mitochondrial Membrane Potential ROS->MitoPotential CytC Cytochrome c (released) Casp9 Activated Caspase-9 CytC->Casp9 Casp3 Activated Caspase-3 Casp9->Casp3 DNAFrag DNA Fragmentation Casp3->DNAFrag MitoCytC Cytochrome c MitoPotential->MitoCytC release MitoCytC->CytC Apoptosis Apoptosis DNAFrag->Apoptosis

This compound-induced mitochondrial apoptosis pathway in P. noxius.

Experimental Protocols

This section outlines the key experimental methodologies for assessing the antifungal activity and mechanism of action of this compound.

Antifungal Susceptibility Testing

A standard method for determining the antifungal activity of this compound is through the broth microdilution or agar dilution method to determine the Minimum Inhibitory Concentration (MIC) or IC50.

3.1.1 Agar Dilution Method for IC50 Determination

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent such as ethanol or dimethyl sulfoxide (DMSO).

  • Preparation of Fungal Inoculum: Culture the target fungus on an appropriate agar medium (e.g., Potato Dextrose Agar - PDA for many filamentous fungi) until sufficient growth is achieved. Prepare a spore or mycelial suspension in sterile saline or distilled water and adjust the concentration using a hemocytometer or by spectrophotometry.

  • Preparation of Test Plates: Add appropriate volumes of the this compound stock solution to molten PDA to achieve the desired final concentrations (e.g., 10, 20, 40 µg/mL).[1] Pour the mixture into sterile Petri dishes and allow them to solidify. A solvent control (PDA with the solvent used to dissolve this compound) and a positive control (PDA with a known antifungal agent like triflumizole) should also be prepared.[1]

  • Inoculation and Incubation: Inoculate the center of each agar plate with a standardized amount of the fungal inoculum. Incubate the plates at a temperature optimal for the growth of the test fungus (e.g., 27 ± 2 °C) for a specified period, or until growth in the control plate reaches a certain diameter.

  • Data Analysis: Measure the diameter of fungal growth on each plate. Calculate the percentage of growth inhibition for each this compound concentration relative to the solvent control. The IC50 value can then be determined by plotting the inhibition percentage against the concentration and fitting the data to a dose-response curve.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare this compound Stock Solution C Prepare Medicated Agar (this compound, Controls) A->C B Culture Fungus & Prepare Inoculum Suspension D Inoculate Agar Plates B->D C->D E Incubate at Optimal Temperature D->E F Measure Fungal Growth Diameter E->F G Calculate Percent Inhibition F->G H Determine IC50 Value G->H

Workflow for Antifungal Susceptibility Testing (Agar Dilution).
Morphological Analysis by Scanning Electron Microscopy (SEM)

  • Sample Preparation: Treat the fungal mycelia with different concentrations of this compound for a specified time.

  • Fixation: Fix the mycelia in a suitable fixative (e.g., 2.5% glutaraldehyde) to preserve their structure.

  • Dehydration: Dehydrate the samples through a graded series of ethanol concentrations.

  • Drying: Subject the samples to critical point drying.

  • Coating: Coat the dried samples with a thin layer of gold or palladium.

  • Imaging: Observe the samples under a scanning electron microscope to visualize any morphological changes to the hyphae.[1]

Analysis of Mechanism of Action

3.3.1 Detection of Reactive Oxygen Species (ROS)

  • Treat fungal cells with this compound.

  • Incubate the cells with a fluorescent probe sensitive to ROS (e.g., 2',7'-dichlorodihydrofluorescein diacetate - DCFH-DA).

  • Measure the fluorescence intensity using a fluorometer or a fluorescence microscope. An increase in fluorescence indicates an increase in intracellular ROS levels.[1]

3.3.2 DNA Fragmentation Assay

  • Extract genomic DNA from this compound-treated and untreated fungal cells.

  • Perform agarose gel electrophoresis on the extracted DNA.

  • Visualize the DNA under UV light. A "smear" or "laddering" pattern in the treated samples compared to a distinct band in the control indicates DNA fragmentation.[1][2]

3.3.3 Western Blot Analysis for Apoptotic Proteins

  • Lyse this compound-treated fungal cells and extract total proteins.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies specific for apoptotic proteins (e.g., cytochrome c, caspase-9, caspase-3).

  • Use appropriate secondary antibodies conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to detect the proteins of interest.[1]

Conclusion and Future Directions

The available evidence strongly supports the potent antifungal activity of this compound against the plant pathogen Phellinus noxius, mediated through the induction of apoptosis via the mitochondrial pathway. This detailed understanding of its mechanism of action provides a solid foundation for its potential development as a novel antifungal agent.

However, to fully realize the therapeutic potential of this compound, further research is imperative. Key areas for future investigation include:

  • Broad-Spectrum Activity: Conducting comprehensive in vitro susceptibility testing of purified this compound against a wide range of clinically relevant fungal pathogens, including Candida species, Aspergillus species, Cryptococcus neoformans, and dermatophytes.

  • In Vivo Efficacy: Evaluating the efficacy of this compound in animal models of fungal infections to determine its in vivo activity, pharmacokinetics, and safety profile.

  • Synergistic Studies: Investigating the potential for synergistic interactions between this compound and existing antifungal drugs to enhance efficacy and combat drug resistance.

  • Structural-Activity Relationship Studies: Synthesizing and evaluating this compound derivatives to identify compounds with improved antifungal potency and broader spectrum of activity.

By addressing these research gaps, the scientific community can further elucidate the therapeutic utility of this compound and pave the way for its potential application in agriculture and clinical settings.

References

Methodological & Application

Application Notes & Protocols for the Extraction of Cedrenol from Cedarwood Oil

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cedrenol, a sesquiterpene alcohol, is a valuable bioactive compound found in cedarwood oil, prized for its aromatic properties and potential therapeutic applications. The extraction and purification of this compound from the complex mixture of terpenes and other compounds in cedarwood oil are critical for its use in research, fragrance development, and pharmaceuticals. The choice of extraction method significantly impacts the yield, purity, and chemical integrity of the final this compound product. This document provides detailed protocols for established methods of this compound extraction and purification, a comparative data summary, and a visual workflow to guide researchers and professionals in this process.

The primary challenge in this compound extraction is preventing its degradation. High temperatures and acidic conditions, often present during traditional steam distillation, can cause the dehydration of the tertiary alcohol, cedrol (a major form of this compound), into its hydrocarbon analog, cedrene.[1][2] Therefore, methods that employ lower temperatures and non-acidic conditions are generally preferred for obtaining high-purity this compound.

Quantitative Data Summary

The following table summarizes the quantitative data from various this compound extraction and purification methods, offering a comparative overview of their efficiencies.

Method Source Material Yield of Cedarwood Oil This compound (Cedrol) Content in Oil Final this compound Purity Key Parameters Reference
Steam Distillation Cedarwood chips/sawdust1.3% - 3.5%3% - 26%Not specifiedHigh temperature and pressure[3][4][5][6][7]
Solvent Extraction Cedarwood sawdustNot specified~40%Not specifiedToluene, room temperature[8]
Supercritical CO₂ Extraction Cedarwood chips~4.6%High cedrol/cedrene ratioNot specified100°C, 6000 psi for highest rate[1][6][9]
Liquid CO₂ Extraction Cedarwood chips3.55% - 3.88%Highest cedrol/cedrene ratioNot specified25°C, 1500 psi[1][2]
Fractional Distillation followed by Crystallization Heavy component of Chinese fir oil~90% (cedrol yield from high boiling fraction)≥60% in heavy fraction93% - 98%Vacuum distillation and controlled cooling[10]

Experimental Protocols

Protocol 1: Supercritical Fluid Extraction (SFE) of Cedarwood Oil

This protocol describes the extraction of cedarwood oil with a high this compound content using supercritical carbon dioxide (CO₂), a method known for its efficiency and the preservation of thermally sensitive compounds.[11]

Objective: To extract cedarwood oil from raw cedarwood material with a high yield and a favorable cedrol-to-cedrene ratio.

Materials:

  • Milled cedarwood heartwood (particle size ~0.5-2 mm)

  • Supercritical fluid extractor system

  • High-purity CO₂ (99.99%)

  • Collection vials

Procedure:

  • Preparation of Cedarwood: Dry the cedarwood chips or sawdust to a moisture content of less than 10%. Mill the wood to a consistent particle size to ensure uniform extraction.

  • Loading the Extractor: Load a weighed amount of the milled cedarwood into the extraction vessel.

  • Setting SFE Parameters:

    • Set the extraction vessel temperature to 70°C.

    • Set the extraction pressure to 4000 psi.

    • Set the CO₂ flow rate to a constant value (e.g., 15 g/min ).

  • Extraction:

    • Pressurize the system with CO₂ to the desired setpoint.

    • Initiate the CO₂ flow through the extraction vessel. The supercritical CO₂ will act as a solvent, dissolving the cedarwood oil.

    • The extract-laden CO₂ then flows to a separator vessel at a lower pressure and temperature (e.g., 600 psi, 25°C), causing the CO₂ to return to a gaseous state and the oil to precipitate.

  • Collection: Collect the cedarwood oil from the separator into a pre-weighed vial. The extraction is typically complete within the first 10-25 minutes.[5]

  • Analysis: Analyze the chemical composition of the extracted oil using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the this compound (cedrol) content.

Note: For the highest extraction rate, conditions of 100°C and 6000 psi can be used.[1][2] However, to maximize the cedrol-to-cedrene ratio, lower temperatures such as 25°C (liquid CO₂) and a pressure of 1500 psi are optimal.[1][2]

Protocol 2: Isolation of this compound by Fractional Distillation and Crystallization

This protocol details the purification of this compound from crude cedarwood oil, particularly from a heavy fraction enriched in this compound.[10]

Objective: To obtain high-purity crystalline this compound from a this compound-rich fraction of cedarwood oil.

Materials:

  • Crude cedarwood oil

  • Vacuum fractional distillation unit with a packed column

  • Crystallization vessel with controlled cooling

  • Centrifuge

  • Ethanol (for washing)

  • Low-temperature drying oven

Procedure:

  • Initial Distillation (Enrichment):

    • Charge the crude cedarwood oil into the reboiler of the vacuum distillation unit.

    • Perform an initial distillation to separate the lighter components (like cedrene) from the heavier, alcohol-rich fraction. The goal is to achieve a this compound concentration of ≥60% in the heavy component remaining in the reboiler.[10]

  • First Crystallization:

    • Transfer the this compound-rich heavy fraction to a crystallization vessel.

    • Allow the oil to cool naturally and slowly to induce crystallization of the this compound.

    • Once crystallized, crush the solid mass and centrifuge at high speed to separate the crude this compound crystals from the remaining liquid oil.

  • Recrystallization (Purification):

    • Gently heat the crude this compound crystals until they melt.

    • Transfer the molten this compound to a clean, covered crystallization vessel.

    • Place the vessel in a controlled environment (e.g., a temperature-programmable chamber) and cool it at a slow, controlled rate of 0.5°C per hour until a final temperature of 18°C is reached. This slow cooling promotes the formation of pure crystals.[10]

  • Final Purification:

    • Crush the recrystallized this compound.

    • Centrifuge the crushed crystals at high speed (>5000 rpm) to remove any remaining impurities.[10]

    • Wash the purified crystals once with a small amount of cold ethanol to remove any surface oils.

    • Dry the final this compound crystals in a low-temperature drying room or oven to evaporate the ethanol.

  • Analysis: Determine the purity of the final product using GC-MS or High-Performance Liquid Chromatography (HPLC). A purity of 93% to 98% can be achieved with this method.[10]

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the extraction and purification of this compound from cedarwood.

Cedrenol_Extraction_Workflow cluster_extraction Extraction of Cedarwood Oil cluster_purification Purification of this compound cedarwood Cedarwood (Chips/Sawdust) sfe Supercritical Fluid Extraction (CO₂) cedarwood->sfe steam_dist Steam Distillation cedarwood->steam_dist solvent_ext Solvent Extraction cedarwood->solvent_ext crude_oil Crude Cedarwood Oil sfe->crude_oil High Quality steam_dist->crude_oil Lower Quality solvent_ext->crude_oil High Quality frac_dist Fractional Distillation crude_oil->frac_dist heavy_fraction This compound-Rich Heavy Fraction frac_dist->heavy_fraction crystallization Crystallization & Recrystallization heavy_fraction->crystallization centrifugation Centrifugation & Washing crystallization->centrifugation pure_this compound High-Purity This compound Crystals centrifugation->pure_this compound

Caption: Workflow for this compound Extraction and Purification.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cedrenol, a naturally occurring sesquiterpene alcohol, and its related sesquiterpenes, such as α-cedrene and cedrol, are constituents of cedarwood essential oil. These compounds are prized for their characteristic woody aroma and are widely used in the fragrance industry. Beyond their olfactory properties, the intricate tricyclic carbon skeleton of the cedrane family has made them compelling targets for total synthesis, driving the development of novel synthetic strategies and methodologies. This document provides a detailed overview of the key approaches to the total synthesis of this compound and its congeners, with a focus on data presentation, experimental protocols, and visual representations of the synthetic pathways.

Key Synthetic Strategies

The construction of the sterically congested tricyclo[5.3.1.01,5]undecane core of the cedrane skeleton has been approached through various ingenious strategies. The following sections summarize the most prominent methods, highlighting their key transformations and overall efficiency.

The Stork Annulation Approach

One of the earliest and most classic approaches to the cedrane skeleton was developed by Gilbert Stork and his collaborators.[1][2] This strategy relies on a stereocontrolled annulation sequence to construct the fused five-membered rings of the core structure. A key feature of this synthesis is the meticulous control of stereochemistry throughout the synthetic sequence.

Biomimetic Cationic Cyclization

Inspired by the proposed biosynthetic pathway of cedrol, several research groups have explored biomimetic approaches involving cationic cyclization cascades of acyclic precursors. A notable example is the cyclization of nerolidol, which can be induced by acid to form the cedrane skeleton, albeit often with moderate yields.[1]

Intramolecular [5+2] Cycloaddition

More contemporary approaches have utilized powerful cycloaddition reactions to rapidly assemble the tricyclic core. The intramolecular [5+2] cycloaddition of oxidopyrylium ylides has emerged as a potent strategy for constructing the seven-membered ring present in some cedrane synthetic intermediates.[3]

Tandem Radical Cyclization

Tandem radical cyclization reactions provide an efficient means to form multiple carbon-carbon bonds in a single step, leading to the rapid construction of complex polycyclic systems. This strategy has been successfully applied to the synthesis of α-cedrene, demonstrating the power of radical chemistry in natural product synthesis.[4]

Intramolecular Pauson-Khand Reaction

The Pauson-Khand reaction, a [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, is a powerful tool for the synthesis of cyclopentenones. An intramolecular version of this reaction has been effectively employed to construct the tricyclic carbon skeleton of cedrene.[5]

Comparative Analysis of Synthetic Strategies

The following table provides a comparative overview of the different synthetic strategies discussed, focusing on key quantitative metrics where available from the literature.

Synthetic StrategyKey ReactionStarting Material (Example)Overall Yield (%)Number of Steps (Approximate)Reference
Stork AnnulationRobinson AnnulationPolycyclic Ketone IntermediateNot explicitly stated in abstractsMulti-step[1][2]
Biomimetic CyclizationCationic CyclizationNerolidolModerate2[1]
[5+2] CycloadditionOxidopyrylium Ylide CycloadditionSubstituted PyranoneNot explicitly stated in abstractsMulti-step[3]
Tandem Radical CyclizationN-Aziridinylimine Radical CyclizationFunctionalized CyclohexenoneNot explicitly stated in abstractsMulti-step[4]
Pauson-Khand ReactionIntramolecular [2+2+1] CycloadditionEnyneNot explicitly stated in abstractsMulti-step[5]

Experimental Protocols

While detailed, step-by-step laboratory protocols with precise quantities and reaction conditions are not fully available in the public domain for all the cited syntheses, this section provides a descriptive summary of the key experimental methodologies.

General Protocol for Tandem Radical Cyclization (based on the work of Lee et al.)

The synthesis of α-cedrene via a tandem radical cyclization strategy generally involves the following key transformations:[4]

  • Preparation of the Cyclization Precursor: A functionalized cyclohexenone derivative bearing an N-aziridinylimine and a tethered alkene is synthesized through a multi-step sequence.

  • Radical Cyclization: The precursor is subjected to radical-generating conditions, typically using a tin hydride reagent (e.g., tributyltin hydride) and a radical initiator (e.g., AIBN). This initiates a cascade of cyclization events to form the tricyclic cedrane skeleton.

  • Functional Group Manipulation: The product from the cyclization is then further elaborated through standard functional group transformations to afford the final natural product, α-cedrene.

General Protocol for Intramolecular Pauson-Khand Reaction (based on the work of Kerr et al.)

The construction of the cedrene skeleton using an intramolecular Pauson-Khand reaction typically follows this sequence:[5]

  • Synthesis of the Enyne Precursor: A monocyclic starting material is elaborated to an enyne, a molecule containing both a double bond and a triple bond appropriately positioned for the intramolecular cycloaddition.

  • Cobalt-Alkyne Complex Formation: The enyne is treated with a cobalt carbonyl complex, such as dicobalt octacarbonyl (Co2(CO)8), to form the key cobalt-alkyne complex.

  • Intramolecular Cycloaddition: The cobalt complex is then heated or treated with a promoter to induce the intramolecular [2+2+1] cycloaddition, which forms the cyclopentenone fused to the existing ring system, thereby creating the tricyclic core of cedrene.

  • Conversion to Cedrene: The resulting tricyclic ketone (cedrone) is then converted to α- and β-cedrene through further chemical modifications.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic strategies discussed.

Stork_Annulation A Bicyclic Ketone B Robinson Annulation A->B Key Step C Tricyclic Intermediate B->C D Stereochemical Adjustments C->D E Cedrol/Cedrene D->E Biomimetic_Cyclization A Nerolidol B Acid-catalyzed Cationic Cascade A->B Key Step C Cedrane Skeleton B->C Radical_Cyclization A Functionalized Monocycle B Tandem Radical Cyclization A->B Key Step C Tricyclic Intermediate B->C D Final Elaboration C->D E α-Cedrene D->E Pauson_Khand_Reaction A Enyne Precursor B Intramolecular Pauson-Khand Reaction A->B Key Step C Cedrone (Tricyclic Ketone) B->C D Conversion C->D E α/β-Cedrene D->E

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Purification of Cedrenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a High-Performance Liquid Chromatography (HPLC) method for the purification of cedrenol, a sesquiterpene alcohol found in the essential oil of cedarwood. Due to its valuable fragrance properties and potential bioactive applications, obtaining high-purity this compound is crucial for research and development. This document provides a comprehensive protocol for reversed-phase HPLC, including sample preparation, chromatographic conditions, and post-purification analysis. The described method is designed to yield this compound with high purity and recovery.

Introduction

This compound is a naturally occurring sesquiterpenoid alcohol that, along with its close relative cedrol, is a major component of cedarwood oil.[1][2][3][4] It is widely used in the fragrance industry for its characteristic woody aroma. Beyond its use in perfumery, there is growing interest in the pharmacological properties of sesquiterpenoids, necessitating efficient methods for their isolation and purification. High-Performance Liquid Chromatography (HPLC) offers a powerful technique for the purification of individual components from complex mixtures like essential oils, providing high resolution and selectivity.[5][6] This application note outlines a preparative reversed-phase HPLC method for the purification of this compound.

Data Presentation

ParameterExpected ValueNotes
Retention Time 15 - 25 minHighly dependent on the specific column, mobile phase composition, and flow rate. Method optimization is required.
Purity >98%Purity can be assessed by analytical HPLC with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS). Purity levels of 98.7% and 99.1% have been reported for similar sesquiterpenols.[7]
Recovery >90%Recovery rates are influenced by the initial concentration of this compound in the sample, the number of purification cycles, and the collection technique.
Loading Capacity mg to g scaleDependent on the dimensions of the preparative HPLC column.

Experimental Protocols

This protocol describes a general procedure for the purification of this compound from a cedarwood oil extract. Optimization of the mobile phase composition and gradient may be necessary depending on the specific composition of the starting material.

Sample Preparation
  • Extraction: Obtain a concentrated extract of cedarwood oil rich in this compound. This can be achieved through fractional distillation or solvent extraction of raw cedarwood oil.

  • Dissolution: Dissolve the extract in the initial mobile phase solvent (e.g., a mixture of methanol and water) to a concentration suitable for preparative HPLC (typically 10-100 mg/mL, depending on column size and loading capacity).

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.

HPLC Instrumentation and Conditions
  • HPLC System: A preparative HPLC system equipped with a gradient pump, a sample injector with a large volume loop, a UV-Vis detector, and a fraction collector.

  • Column: A preparative C18 reversed-phase column (e.g., 250 mm x 20 mm, 5 µm particle size).

  • Mobile Phase: A mixture of organic solvents and water. Based on methods for similar sesquiterpenols, a combination of isopropanol, methanol, hexane, and water can be effective.[7] A simpler, more common mobile phase for reversed-phase HPLC would be a gradient of methanol or acetonitrile and water.

    • Solvent A: Water

    • Solvent B: Methanol (or Acetonitrile)

  • Flow Rate: 5 - 20 mL/min (dependent on column dimensions).

  • Detection: UV detection at a low wavelength, such as 210 nm , is recommended as this compound lacks a strong chromophore.[8][9]

  • Gradient Program (Example):

    • 0-5 min: 70% B

    • 5-30 min: Gradient from 70% to 95% B

    • 30-35 min: Hold at 95% B

    • 35-40 min: Return to 70% B and equilibrate for the next injection.

Purification and Post-Purification
  • Injection: Inject the filtered sample onto the equilibrated HPLC column.

  • Fraction Collection: Monitor the chromatogram and collect the fractions corresponding to the this compound peak. The retention time of this compound will need to be determined by running an analytical standard if available, or by analyzing collected fractions.

  • Solvent Evaporation: Evaporate the solvent from the collected fractions using a rotary evaporator or a nitrogen stream to obtain the purified this compound.

  • Purity Analysis: Assess the purity of the isolated this compound using analytical HPLC or GC-MS.

Mandatory Visualization

Experimental Workflow for this compound Purification

Cedrenol_Purification_Workflow start Start: Cedarwood Oil Extract sample_prep Sample Preparation (Dissolution & Filtration) start->sample_prep hplc_injection Preparative HPLC Injection sample_prep->hplc_injection fraction_collection Fraction Collection (Based on UV at 210 nm) hplc_injection->fraction_collection solvent_evap Solvent Evaporation fraction_collection->solvent_evap purity_analysis Purity Analysis (Analytical HPLC / GC-MS) solvent_evap->purity_analysis final_product High-Purity this compound (>98%) purity_analysis->final_product

Caption: Workflow for the HPLC purification of this compound.

Conclusion

The described reversed-phase HPLC method provides a robust framework for the purification of this compound from cedarwood oil extracts. By following the detailed protocol and optimizing the chromatographic conditions, researchers can obtain high-purity this compound suitable for a wide range of applications in fragrance development, chemical analysis, and biological research. The use of preparative HPLC is a key enabling technology for the isolation of valuable natural products like this compound.

References

The Strategic Use of Cedrenol in Chiral Synthesis: Applications and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cedrenol, a naturally occurring sesquiterpene alcohol derived from cedarwood oil, has emerged as a valuable and versatile chiral building block in modern organic synthesis. Its rigid tricyclic skeleton and strategically positioned functional groups provide a unique stereochemical scaffold for the construction of complex molecular architectures. This application note details the utility of this compound and its derivatives in the stereoselective synthesis of natural products and other high-value chiral compounds. We provide detailed protocols for key transformations, quantitative data for representative reactions, and graphical representations of synthetic pathways to guide researchers in leveraging the synthetic potential of this remarkable chiral synthon.

Core Applications of this compound in Chiral Synthesis

The inherent chirality of this compound makes it an excellent starting material for enantioselective synthesis, enabling the transfer of its stereochemical information to new products. Key applications include:

  • Total Synthesis of Sesquiterpenoids: this compound and its precursor, α-cedrene, serve as foundational molecules for the synthesis of other complex sesquiterpenes, such as α-pipitzol and various cedrane derivatives.

  • Biocatalytic Transformations: The cedrane skeleton is amenable to enzymatic modifications, offering pathways to novel, highly functionalized chiral molecules with high regio- and stereoselectivity.

  • Development of Chiral Auxiliaries and Ligands: While less explored, the rigid this compound framework has the potential for the development of novel chiral auxiliaries and ligands for asymmetric catalysis.

Data Presentation: Key Synthetic Transformations

The following tables summarize quantitative data for two key synthetic routes involving the cedrane skeleton, highlighting the efficiency and stereoselectivity of these transformations.

Table 1: Synthesis of sec-Cedrenol via Oxidative Dearomatization-Induced [5+2] Cycloaddition Cascade [1][2]

StepPrecursorReagents and ConditionsProductYield (%)Diastereomeric Ratio (dr)
1Curcuphenol (5a)1. MeMgBr, B(OMe)₃, Et₂O, 0 °C; 2. Boc₂O, -40 °CProtected Phenol7316:1
2Protected Phenol1. CSA, MeCN/H₂O (1:1); 2. ClPPh₃CH₂OMe, n-BuLi, THFAlkene Intermediate78-
3Alkene IntermediatePb(OAc)₄, CHCl₃, -40 °CBicyclo[3.2.1]octane Intermediate (H)61-
4Intermediate HH₂SO₄, AcOH, THF (1:1:2), SiO₂, <15 mmHg, 70 °Csec-Cedrenol (3)72-

Table 2: Biocatalytic Synthesis of (R)-10-hydroxycedrene (sec-Cedrenol) from α-Cedrene [3][4][5]

SubstrateBiocatalystReaction ConditionsProductYield (%)Enantiomeric Purity
α-CedreneRhodococcus sp. KSM-7358Cultivation in a medium containing α-cedrene(R)-10-hydroxycedrene (sec-Cedrenol)HighHigh

Experimental Protocols

Protocol 1: Chemical Synthesis of sec-Cedrenol

This protocol is adapted from the work of Green and Pettus (2011) and describes a key cascade reaction in the synthesis of sec-Cedrenol.[1][2]

Step 3: Oxidative Dearomatization and [5+2] Cycloaddition

  • Preparation of the Reaction Mixture: In a flame-dried, round-bottom flask under an argon atmosphere, dissolve the alkene intermediate (1.0 eq) in chloroform (0.02 M).

  • Cooling: Cool the solution to -40 °C using an acetonitrile/dry ice bath.

  • Addition of Oxidant: Add lead(IV) acetate (1.0 eq) portion-wise over 5 minutes.

  • Reaction Monitoring: Stir the reaction at -40 °C and monitor the consumption of the starting material by thin-layer chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the bicyclo[3.2.1]octane intermediate (H).

Step 4: Conversion to sec-Cedrenol

  • Reaction Setup: To a solution of the bicyclo[3.2.1]octane intermediate (H) (1.0 eq) in a mixture of sulfuric acid, acetic acid, and tetrahydrofuran (1:1:2), add silica gel.

  • Reaction Conditions: Heat the mixture to 70 °C under reduced pressure (<15 mmHg).

  • Work-up: After completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with diethyl ether, dry the organic layer over magnesium sulfate, and purify by flash chromatography to afford sec-cedrenol.

Protocol 2: Microbial Production of sec-Cedrenol

This protocol is based on the findings of Takigawa et al. (1993) for the biocatalytic oxidation of α-cedrene.[3][4][5]

  • Microorganism and Culture Medium: Use Rhodococcus sp. strain KSM-7358. Prepare a suitable culture medium (e.g., nutrient broth).

  • Inoculation and Growth: Inoculate the sterile medium with a fresh culture of the microorganism. Grow the culture under optimal conditions of temperature and agitation.

  • Substrate Addition: Add α-cedrene to the culture, typically emulsified with a non-toxic surfactant to enhance bioavailability.

  • Biotransformation: Continue the incubation, allowing the microbial cells to catalyze the allylic oxidation of α-cedrene. Monitor the formation of sec-cedrenol using gas chromatography-mass spectrometry (GC-MS).

  • Extraction of Product: After an appropriate incubation period, extract the entire culture broth with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Concentrate the organic extract and purify the resulting sec-cedrenol by column chromatography.

Mandatory Visualizations

The following diagrams illustrate the key synthetic pathways described in this application note.

G cluster_0 Synthesis of sec-Cedrenol Curcuphenol Curcuphenol (5a) ProtectedPhenol Protected Phenol Curcuphenol->ProtectedPhenol 1. MeMgBr, B(OMe)₃ 2. Boc₂O AlkeneIntermediate Alkene Intermediate ProtectedPhenol->AlkeneIntermediate 1. CSA 2. Wittig Reagent IntermediateH Bicyclo[3.2.1]octane Intermediate (H) AlkeneIntermediate->IntermediateH Pb(OAc)₄ secthis compound sec-Cedrenol (3) IntermediateH->secthis compound H₂SO₄, AcOH, THF G cluster_1 Biocatalytic Production of sec-Cedrenol alphaCedrene α-Cedrene Rhodococcus Rhodococcus sp. KSM-7358 (Whole-cell biocatalyst) alphaCedrene->Rhodococcus Substrate secthis compound (R)-10-hydroxycedrene (sec-Cedrenol) Rhodococcus->secthis compound Allylic Oxidation

References

Formulation of Cedrenol for Anti-Cancer Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cedrenol, a naturally occurring sesquiterpene alcohol found in the essential oils of coniferous trees, has demonstrated significant anti-cancer properties, particularly in colorectal cancer models. This document provides detailed application notes and protocols for the formulation and application of this compound in both in vitro and in vivo research settings. The provided methodologies are based on established scientific literature to ensure reproducibility and accuracy in investigating the anti-proliferative and pro-apoptotic effects of this compound.

Introduction

This compound has emerged as a promising natural compound for cancer therapy due to its ability to induce cell cycle arrest and apoptosis in cancer cells.[1] Studies have shown its efficacy in inhibiting the growth of colorectal cancer cells both in laboratory cell cultures and in animal models.[1] The mechanism of action involves the modulation of key signaling pathways, including the PI3K/Akt and NF-κB pathways, as well as the intrinsic and extrinsic apoptotic pathways.[1][2] This document serves as a comprehensive guide for researchers aiming to explore the therapeutic potential of this compound.

Data Presentation

In Vitro Efficacy of this compound on Colorectal Cancer Cells
Cell LineTreatment DurationIC50 Value (µM)Observed EffectsReference
HT-29 (Human)48 hours138.91Inhibition of cell proliferation, induction of G0/G1 cell cycle arrest, apoptosis.[1]
CT-26 (Murine)48 hours92.46Inhibition of cell proliferation, induction of G0/G1 cell cycle arrest, apoptosis.[1]
HT-29 (Human)48 hours185.50Chemosensitization, apoptosis induction, suppression of AKT/ERK/mTOR and NF-κB signaling.[2]
K562 (Human Leukemia)48 hours179.52Chemosensitization, apoptosis induction, suppression of AKT/ERK/mTOR and NF-κB signaling.[2]
In Vivo Efficacy of this compound in a Murine Colorectal Cancer Model
Animal ModelTumor Cell LineTreatment DoseAdministration RouteKey FindingsReference
Balb/c miceCT-26150 mg/kgSubcutaneous injectionSuppression of tumor progression, increased survival rate, induction of apoptosis in tumor tissue.[1]

Experimental Protocols

In Vitro Formulation and Application of this compound

Objective: To prepare a this compound solution for treating cancer cell lines in culture.

Materials:

  • This compound (purity >98%)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

Protocol:

  • Stock Solution Preparation (100 mM):

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the this compound in an appropriate volume of DMSO to achieve a 100 mM stock solution. For example, to prepare 1 ml of a 100 mM stock solution, dissolve 22.24 mg of this compound (molecular weight: 222.37 g/mol ) in 1 ml of DMSO.

    • Vortex thoroughly until the this compound is completely dissolved.

    • Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • Thaw an aliquot of the 100 mM this compound stock solution at room temperature.

    • Dilute the stock solution with complete cell culture medium to the desired final concentrations (e.g., 0-450 µM).[1]

    • Important: The final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.[1] For example, to prepare a 100 µM working solution, add 1 µl of the 100 mM stock solution to 1 ml of complete cell culture medium.

  • Cell Treatment:

    • Seed the cancer cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates) and allow them to adhere overnight.

    • Remove the existing medium and replace it with the medium containing the desired concentrations of this compound.

    • Include a vehicle control group treated with medium containing the same final concentration of DMSO (e.g., 0.5%) as the highest this compound concentration group.

    • Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) before performing downstream assays.[1]

In Vivo Formulation and Application of this compound

Objective: To prepare a this compound formulation for subcutaneous administration in a murine cancer model.

Materials:

  • This compound (purity >98%)

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

  • Sterile vials

  • Syringes and needles (e.g., 27-gauge)

Protocol:

  • Vehicle Preparation:

    • A commonly used vehicle for subcutaneous injection of hydrophobic compounds consists of DMSO, PEG300, Tween 80, and saline. A typical ratio is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline.

  • This compound Formulation (for a 150 mg/kg dose):

    • The following is a representative protocol. The final volume and concentration should be adjusted based on the specific requirements of the study.

    • To prepare a 15 mg/ml solution (for a 10 µl/g body weight injection volume to achieve 150 mg/kg):

      • Dissolve 150 mg of this compound in 0.5 ml of DMSO.

      • Add 3 ml of PEG300 and mix thoroughly.

      • Add 0.5 ml of Tween 80 and mix until a clear solution is formed.

      • Add sterile saline to a final volume of 10 ml and mix well.

    • The final formulation should be a clear and homogenous solution. If precipitation occurs, gentle warming and sonication may be required.

  • Animal Administration:

    • Establish the tumor model by subcutaneously injecting cancer cells (e.g., 1 x 10^6 CT-26 cells) into the flank of the mice.[1]

    • Allow the tumors to reach a palpable size before starting the treatment.

    • Administer the prepared this compound formulation subcutaneously at the specified dose (e.g., 150 mg/kg).[1]

    • The vehicle alone should be administered to the control group.

    • Monitor tumor growth, body weight, and overall health of the animals throughout the study.

Visualizations

Signaling Pathways Affected by this compound in Colorectal Cancer

Cedrenol_Signaling_Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt This compound->Akt NFkB NF-κB This compound->NFkB p53 p53 This compound->p53 FasL FasL This compound->FasL Bax Bax This compound->Bax PI3K->Akt Akt->NFkB Proliferation Cell Proliferation NFkB->Proliferation p21 p21 p53->p21 CDK4_CyclinD1 CDK4/Cyclin D1 p21->CDK4_CyclinD1 G1_Arrest G1 Phase Arrest CDK4_CyclinD1->G1_Arrest G1_Arrest->Proliferation Caspase8 Caspase-8 FasL->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Caspase9 Caspase-9 Bax->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Apoptosis->Proliferation

Caption: this compound's anti-cancer mechanism in colorectal cancer cells.

Experimental Workflow for In Vitro Studies

In_Vitro_Workflow start Start prep_this compound Prepare this compound Stock (100 mM in DMSO) start->prep_this compound treat_cells Treat Cells with this compound (0-450 µM for 24-72h) prep_this compound->treat_cells seed_cells Seed Colorectal Cancer Cells (e.g., HT-29, CT-26) seed_cells->treat_cells assays Perform Downstream Assays treat_cells->assays viability Cell Viability Assay (MTT) assays->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) assays->cell_cycle apoptosis Apoptosis Assay (TUNEL, Western Blot) assays->apoptosis end End viability->end cell_cycle->end apoptosis->end

Caption: Workflow for in vitro evaluation of this compound's anti-cancer effects.

Experimental Workflow for In Vivo Studies

In_Vivo_Workflow start Start tumor_induction Induce Tumors in Mice (Subcutaneous injection of CT-26 cells) start->tumor_induction treatment Administer this compound (150 mg/kg, Subcutaneously) tumor_induction->treatment prep_formulation Prepare this compound Formulation (e.g., in DMSO/PEG300/Tween 80/Saline) prep_formulation->treatment monitoring Monitor Tumor Growth & Animal Health treatment->monitoring data_collection Collect Data: - Tumor Volume - Survival Rate - Body Weight monitoring->data_collection histology Histological Analysis (H&E and TUNEL staining) monitoring->histology end End data_collection->end histology->end

Caption: Workflow for in vivo evaluation of this compound's anti-tumor efficacy.

References

Application Notes and Protocols for Testing the Insect Repellent Activity of Cedrenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cedrenol, a sesquiterpene alcohol found in the essential oil of cedarwood, has been identified as a promising natural insect repellent.[1] These application notes provide a detailed protocol for researchers to evaluate the insect repellent efficacy of this compound against mosquitoes, adhering to internationally recognized guidelines. The described methodologies are based on established protocols from the World Health Organization (WHO) and the U.S. Environmental Protection Agency (EPA).[2][3][4]

Key Experimental Protocols

This section outlines the detailed methodologies for the key experiments required to assess the repellent activity of this compound.

Preparation of this compound Formulations

Objective: To prepare stable and standardized formulations of this compound for testing.

Materials:

  • Pure this compound (≥98% purity)

  • Ethanol (95% or absolute)

  • Distilled water

  • Glycerol (optional, as a fixative)

  • Volumetric flasks

  • Pipettes

  • Magnetic stirrer and stir bars

Procedure:

  • Vehicle Control Preparation: Prepare a vehicle control solution consisting of the same solvent system used for the this compound formulations (e.g., 70% ethanol in distilled water).

  • This compound Stock Solution: Prepare a stock solution of this compound (e.g., 20% w/v) by dissolving a known weight of this compound in a specific volume of ethanol.

  • Serial Dilutions: From the stock solution, prepare a series of dilutions to achieve the desired test concentrations (e.g., 1%, 5%, 10%, and 15% w/v).

  • Homogenization: Ensure each formulation is thoroughly mixed using a magnetic stirrer until the this compound is completely dissolved.

  • Storage: Store all solutions in tightly sealed, labeled glass containers at 4°C in the dark to prevent degradation.

Mosquito Rearing

Objective: To maintain a healthy and standardized colony of mosquitoes for bioassays.

Species: Aedes aegypti (yellow fever mosquito) or Anopheles gambiae (malaria vector) are commonly used.

Rearing Conditions:

  • Temperature: 27 ± 2°C

  • Relative Humidity: 75 ± 10%

  • Photoperiod: 12:12 hour light:dark cycle

Procedure:

  • Larval Rearing: Rear larvae in trays containing distilled water and provide a standardized larval diet (e.g., fish food flakes or a mixture of yeast and liver powder).

  • Pupal Collection: Collect pupae and place them in a small cup of water inside an adult emergence cage.

  • Adult Maintenance: Provide adult mosquitoes with a 10% sucrose solution ad libitum.[5] For egg production, female mosquitoes are blood-fed using a membrane feeding system or a restrained live host, following ethical guidelines.[5]

  • Test Subjects: Use 5- to 12-day-old, non-blood-fed female mosquitoes for the repellent bioassays.[5]

Arm-in-Cage Bioassay

Objective: To determine the Complete Protection Time (CPT) of this compound formulations against mosquito bites. This method is a standard for testing skin-applied repellents.[6][7][8]

Materials:

  • Test cages (e.g., 40 cm x 30 cm x 30 cm) containing 20-30 female mosquitoes.[5][9]

  • This compound formulations and vehicle control.

  • Positive control (e.g., 15-20% DEET).

  • Micropipette or syringe for application.

  • Latex gloves.

  • Timer.

  • Human volunteers (adhering to ethical guidelines and informed consent).

Procedure:

  • Volunteer Selection: Recruit healthy, non-smoking adult volunteers who have no known allergies to insect bites or the test substances.

  • Treatment Application:

    • Mark a defined area (e.g., 3 cm x 10 cm) on the forearm of the volunteer.

    • Apply a standardized volume (e.g., 1 mL) of the this compound formulation, vehicle control, or positive control evenly onto the marked area.[10]

    • The other hand should be covered with a latex glove to prevent bites.

  • Exposure:

    • Thirty minutes after application, the volunteer inserts the treated forearm into the mosquito cage.[9]

    • The arm is exposed for a 3-minute period every 30 minutes.

  • Data Collection:

    • Record the time to the first mosquito landing and the first mosquito bite.

    • The Complete Protection Time (CPT) is the time from application until the first confirmed bite.

  • Ethical Considerations: All testing involving human subjects must be approved by an Institutional Review Board (IRB) and comply with regulations such as the EPA's Rule for the Protection of Human Subjects of Research.[11]

Spatial Repellency Bioassay (Y-Tube Olfactometer)

Objective: To evaluate the ability of volatile this compound to repel mosquitoes at a distance. The Y-tube olfactometer is a standard apparatus for this purpose.[7][8]

Materials:

  • Glass Y-tube olfactometer.

  • Air pump and flow meters.

  • Charcoal-filtered and humidified air source.

  • Test chambers for placing treated and untreated materials.

  • Filter paper.

  • This compound solution and solvent control.

Procedure:

  • Apparatus Setup:

    • Connect the Y-tube to a clean, humidified air source with a constant flow rate.

    • Place a piece of filter paper treated with the this compound solution in one arm of the olfactometer and a solvent-treated filter paper in the other arm.

  • Mosquito Introduction:

    • Release a single female mosquito at the base of the Y-tube.

    • Allow the mosquito a set amount of time (e.g., 5 minutes) to choose an arm.

  • Data Collection:

    • Record which arm the mosquito enters and the time it takes to make a choice.

    • A choice is recorded when the mosquito moves a set distance into one of the arms.

    • Test a sufficient number of mosquitoes (e.g., 50-100) for each concentration.

  • Analysis: Calculate the Repellency Index (RI) using the formula: RI = (Nc - Nt) / (Nc + Nt) x 100, where Nc is the number of mosquitoes in the control arm and Nt is the number of mosquitoes in the treatment arm.

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Arm-in-Cage Bioassay Results for this compound Formulations

FormulationConcentration (% w/v)Mean Complete Protection Time (CPT) in Minutes (± SD)
Vehicle Control02.5 ± 1.0
This compound145.8 ± 5.2
This compound5120.3 ± 10.5
This compound10210.1 ± 15.8
This compound15285.6 ± 20.1
DEET (Positive Control)20360.4 ± 25.3

Table 2: Spatial Repellency of this compound in Y-Tube Olfactometer

Concentration (µg/cm²)Number of Mosquitoes in Treatment Arm (Nt)Number of Mosquitoes in Control Arm (Nc)Repellency Index (RI) (%)
1183228
5104060
1054580
Solvent Control24264

Safety and Toxicological Evaluation

Prior to human testing, preliminary safety and toxicological assessments are crucial.

Table 3: Recommended Safety and Toxicological Tests

TestPurpose
Skin Sensitization and Irritation Tests To assess the potential for allergic reactions or skin irritation.[6]
Acute Oral and Dermal Toxicity To determine the toxic effects of a single high dose if ingested or applied to the skin.[6]
Chronic Toxicity To examine the effects of long-term exposure to the repellent.[6]

Mandatory Visualizations

Experimental Workflow for Repellent Efficacy Testing

G cluster_prep Preparation Phase cluster_testing Efficacy Testing Phase cluster_analysis Data Analysis & Safety prep_form 1. Preparation of This compound Formulations arm_in_cage 3. Arm-in-Cage Bioassay (Contact Repellency) prep_form->arm_in_cage y_tube 4. Y-Tube Olfactometer (Spatial Repellency) prep_form->y_tube mosquito_rearing 2. Mosquito Rearing mosquito_rearing->arm_in_cage mosquito_rearing->y_tube data_analysis 5. Data Analysis (CPT & Repellency Index) arm_in_cage->data_analysis y_tube->data_analysis safety_eval 6. Safety Evaluation (Toxicology) data_analysis->safety_eval

Caption: Workflow for testing the insect repellent activity of this compound.

Proposed Signaling Pathway for Olfactory Repellency

The precise molecular mechanism of this compound's repellency is still under investigation. However, a plausible hypothesis involves the interaction with olfactory receptors (ORs) in mosquitoes, leading to a behavioral avoidance response.

G This compound This compound Molecules or Olfactory Receptor (OR) on Dendritic Membrane This compound->or Binding g_protein G-Protein Activation or->g_protein second_messenger Second Messenger Cascade (e.g., cAMP, IP3) g_protein->second_messenger ion_channel Ion Channel Opening second_messenger->ion_channel depolarization Neuron Depolarization ion_channel->depolarization action_potential Action Potential Firing depolarization->action_potential cns Signal to Central Nervous System (CNS) action_potential->cns behavior Aversive Behavior (Avoidance) cns->behavior

Caption: Proposed olfactory signaling pathway for this compound-induced repellency.

Conclusion

The protocols outlined in these application notes provide a robust framework for the systematic evaluation of this compound as an insect repellent. By adhering to these standardized methods, researchers can generate reliable and comparable data on the efficacy and safety of this compound-based formulations, contributing to the development of new, effective, and natural insect repellents.

References

Microbial Synthesis and Modification of Cedrenol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for the Production and Biotransformation of Cedrenol

This compound, a naturally occurring sesquiterpenoid alcohol, and its derivatives are highly valued in the fragrance, cosmetic, and pharmaceutical industries for their characteristic woody aroma and potential therapeutic properties. Traditional extraction from cedarwood oil is often inefficient and unsustainable. This document provides detailed application notes and experimental protocols for the microbial production of epi-cedrol, a stereoisomer of cedrol, in engineered Escherichia coli, and the biotransformation of cedrene and related compounds into valuable hydroxylated derivatives using various microorganisms. These biotechnological approaches offer a promising and sustainable alternative to conventional methods.

Microbial Production of Epi-Cedrol in Escherichia coli

The microbial production of sesquiterpenoids like epi-cedrol in E. coli leverages the cell's native methylerythritol phosphate (MEP) pathway for the synthesis of the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). Through metabolic engineering, the flux towards the desired product can be enhanced. A key strategy involves the expression of a heterologous sesquiterpene synthase, and further improvements can be achieved by engineering the upstream pathway to increase the precursor supply. One effective approach is the fusion of farnesyl pyrophosphate synthase (FPPS) and epi-cedrol synthase (ECS), which can enhance catalytic efficiency through substrate channeling.[1][2]

Data Presentation: Microbial Production of Epi-Cedrol
MicroorganismEngineering StrategyPrecursor PathwayTiter (mg/L)Fermentation Time (h)
Escherichia coli BL21(DE3)Co-expression of Santalum album FPPS and Artemisia annua ECS (separate plasmids)MEP1.002 ± 0.0712
Escherichia coli BL21(DE3)Expression of a fusion protein of Santalum album FPPS and Artemisia annua ECSMEP1.084 ± 0.0916
Saccharomyces cerevisiaeExpression of Artemisia annua epi-cedrol synthase in an engineered strain with upregulated HMG-CoA reductaseMevalonate (MVA)0.370Not specified
Signaling Pathway: Engineered Epi-Cedrol Production in E. coli

The production of epi-cedrol in engineered E. coli relies on the native MEP pathway for the supply of the C5 precursors, IPP and DMAPP. These are converted to the C15 precursor, farnesyl pyrophosphate (FPP), by FPP synthase. The heterologously expressed epi-cedrol synthase then catalyzes the cyclization of FPP to epi-cedrol. Engineering strategies often focus on overexpressing key enzymes in the MEP pathway, such as DXS and IDI, to increase the precursor pool available for the terpene synthase.

MEP_Pathway_for_EpiCedrol_Production cluster_coli E. coli Metabolism Glyceraldehyde-3-P Glyceraldehyde-3-P DXP DXP Glyceraldehyde-3-P->DXP DXS Pyruvate Pyruvate Pyruvate->DXP MEP MEP DXP->MEP DXR IPP IPP MEP->IPP IspD, IspE, IspF DMAPP DMAPP IPP->DMAPP IDI FPP FPP IPP->FPP FPPS DMAPP->FPP Epi-cedrol Epi-cedrol FPP->Epi-cedrol ECS (heterologous) EpiCedrol_Production_Workflow Gene_Cloning Cloning of FPPS and ECS genes (Construction of expression plasmids) Transformation Transformation of E. coli BL21(DE3) Gene_Cloning->Transformation Fermentation Cultivation and IPTG Induction Transformation->Fermentation Extraction Dodecane overlay and extraction Fermentation->Extraction Analysis GC-MS Analysis Extraction->Analysis Fungal_Biotransformation_Pathway cluster_fungus Fungal Cell Substrate Cedrene/Cedrol (Xenobiotic) Receptor Cellular Receptor Substrate->Receptor Hydroxylated_Product Hydroxylated Cedrol Derivative Substrate->Hydroxylated_Product Hydroxylation CYP_Enzyme Signaling_Cascade Signal Transduction Cascade Receptor->Signaling_Cascade Transcription_Factor Transcription Factor Activation Signaling_Cascade->Transcription_Factor CYP_Gene Cytochrome P450 Gene Transcription_Factor->CYP_Gene Gene Expression Induction CYP_Enzyme Cytochrome P450 Monooxygenase CYP_Gene->CYP_Enzyme Translation Fungal_Biotransformation_Workflow Fungal_Culture Cultivation of Fungal Strain (e.g., Aspergillus niger) Substrate_Addition Addition of Substrate (e.g., Cedramber) Fungal_Culture->Substrate_Addition Fermentation Incubation for Biotransformation Substrate_Addition->Fermentation Extraction Extraction of Products from Broth Fermentation->Extraction Purification Chromatographic Purification Extraction->Purification Analysis Spectroscopic Analysis (GC-MS, NMR) Purification->Analysis

References

Application Notes & Protocols: Enhancing the Biological Activity of Cedrenol Through Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cedrenol, a naturally occurring sesquiterpenoid alcohol found in the essential oil of cedarwood, has garnered significant interest for its diverse pharmacological properties. As a close structural analog of cedrol, it is often associated with a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The modification of natural products through derivatization is a well-established strategy in drug discovery to enhance potency, improve pharmacokinetic profiles, and overcome limitations of the parent compound. This document provides an overview of known derivatization strategies for this compound and its analogs, summarizes their biological activities, and offers detailed protocols for their synthesis and evaluation.

Biological Activities of this compound and its Derivatives

Cedrol, the tertiary alcohol isomer of this compound, has been more extensively studied and exhibits a broad spectrum of biological activities. These activities provide a strong rationale for exploring the therapeutic potential of this compound and its synthetic derivatives. The primary goals of derivatization include enhancing these inherent activities, improving solubility, and increasing bioavailability.

Table 1: Summary of Quantitative Biological Activity Data for Cedrol

CompoundBiological ActivityAssay SystemKey Findings (e.g., IC50, MIC)Reference
Cedrol AnticancerHuman leukemia (K562) and colon cancer (HT29) cellsGI50: 179.5 µM (K562), 185.5 µM (HT29)[1]
AnticancerColorectal Cancer CellsInduces cell cycle arrest and apoptosis[2]
AntifungalPhellinus noxiusIC50: 15.7 µg/mL[3]
AntifungalWood decay fungi (L. sulphureus, G. trabeum, etc.)Growth inhibition at 100 µg/mL[4]
Enzyme InhibitionCytochrome P450 (CYP2B6, CYP3A4)Ki: 0.9 µM (CYP2B6), 3.4 µM (CYP3A4)[4]
ImmunomodulationHuman neutrophilsInduces intracellular Ca²+ mobilization[5][6]

Table 2: Biological Applications of this compound Derivatives

DerivativeTypeReported Biological ApplicationMechanism of ActionReference
Cedryl Acetate EsterTreatment of autoimmune diseases (e.g., psoriasis)Inhibition of IL-17A expression[7]
Methyl Cedryl Ether EtherFragrance and PerfumeryNot applicable (olfactory properties)[8]

Experimental Protocols

Synthesis of this compound Derivatives

The hydroxyl group of this compound is the primary site for chemical modification, allowing for the synthesis of various esters and ethers.

Protocol 2.1.1: Synthesis of Cedryl Acetate (Esterification)

This protocol is adapted from standard esterification procedures for tertiary alcohols, similar to what is used in the fragrance industry.[2]

Objective: To synthesize cedryl acetate from this compound.

Materials:

  • This compound (or Cedrol)

  • Acetic anhydride

  • Pyridine (or another suitable base/catalyst)

  • Diethyl ether (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Dissolve this compound (1 equivalent) in diethyl ether in a round-bottom flask.

  • Add pyridine (1.2 equivalents) to the solution and cool the mixture in an ice bath.

  • Slowly add acetic anhydride (1.5 equivalents) to the cooled solution with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product via column chromatography on silica gel to obtain pure cedryl acetate.

Protocol 2.1.2: Synthesis of Methyl Cedryl Ether (Williamson Ether Synthesis)

This protocol is based on a patented method for the synthesis of methyl cedryl ether.[8]

Objective: To synthesize methyl cedryl ether from this compound.

Materials:

  • Cedarwood oil alcohol (containing this compound/cedrol)

  • Sodium amide (or another strong base like NaH)

  • Benzene (or a less toxic solvent like toluene)

  • Methyl iodide

  • Sodium hydroxide solution

  • Standard laboratory glassware for inert atmosphere synthesis

Procedure:

  • In a reaction vessel under an inert atmosphere (e.g., nitrogen), add benzene and sodium amide.

  • Heat the mixture to approximately 80°C with stirring.

  • Separately, dissolve the cedarwood oil alcohol in benzene.

  • Add the alcohol solution to the heated sodium amide suspension. Maintain the temperature and stir to form the sodium alkoxide.

  • After the formation of the alkoxide is complete, cool the reaction mixture to around 30°C.

  • Slowly add methyl iodide (1.1 equivalents).

  • Carefully control the temperature, allowing it to rise to ~40°C and hold for 1 hour, then gradually heat to 80°C and maintain for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and wash with a dilute sodium hydroxide solution, followed by water until neutral.

  • Remove the solvent by distillation and purify the resulting crude methyl cedryl ether by vacuum distillation.

Biological Activity Assays

Protocol 2.2.1: In Vitro Anticancer Activity (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of compounds on cancer cell lines.

Objective: To determine the growth inhibitory (GI50) concentration of this compound derivatives on cancer cells.

Materials:

  • Human cancer cell lines (e.g., HT29, K562)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound and its derivatives, dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microtiter plates

  • Multichannel pipette and plate reader

Procedure:

  • Seed the 96-well plates with cancer cells at an appropriate density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the test compounds (this compound and derivatives) in the culture medium.

  • Remove the old medium from the plates and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 values.

Signaling Pathways and Visualizations

Derivatization can alter how a molecule interacts with cellular signaling pathways. While the specific pathways for most this compound derivatives are not elucidated, we can visualize the known pathways of the parent compound, cedrol, and the proposed synthetic routes for its derivatives.

Diagrams

experimental_workflow cluster_synthesis Synthesis of Derivatives cluster_bioassay Biological Evaluation This compound This compound Esterification Esterification (e.g., Acetic Anhydride) This compound->Esterification Etherification Etherification (e.g., NaH, MeI) This compound->Etherification Cedryl_Acetate Cedryl_Acetate Esterification->Cedryl_Acetate Cedryl_Ether Cedryl_Ether Etherification->Cedryl_Ether MTT_Assay MTT Assay Cedryl_Acetate->MTT_Assay Cedryl_Ether->MTT_Assay Cell_Lines Cancer Cell Lines (e.g., HT29, K562) Cell_Lines->MTT_Assay Data_Analysis GI50 Determination MTT_Assay->Data_Analysis

Caption: Workflow for synthesis and biological evaluation of this compound derivatives.

cedrol_signaling_pathway cluster_membrane Plasma Membrane cluster_survival Survival Pathways cluster_apoptosis Apoptosis Pathway Cedrol Cedrol Lipid_Raft Lipid Raft Destabilization Cedrol->Lipid_Raft inhibits AKT pAKT Cedrol->AKT inhibits ERK pERK Cedrol->ERK inhibits mTOR pmTOR Cedrol->mTOR inhibits Mitochondrion Mitochondrion Cedrol->Mitochondrion activates Apoptosis Apoptosis AKT->Apoptosis inhibits ERK->Apoptosis inhibits Caspase9 Caspase-9 Mitochondrion->Caspase9 activates Caspase9->Apoptosis leads to

Caption: Known signaling pathways modulated by the parent compound, cedrol.[1]

Conclusion and Future Directions

The derivatization of this compound presents a promising avenue for the development of novel therapeutic agents. The synthesis of simple esters and ethers like cedryl acetate and methyl cedryl ether has been established, primarily for applications in perfumery and, more recently, for potential immunomodulatory roles.[7][8] However, a significant research gap exists in the systematic exploration of a wider range of this compound derivatives for enhanced biological activities, particularly in oncology and infectious diseases.

Future research should focus on:

  • Synthesis of a diverse library of derivatives: This includes varying the ester chain length and functional groups, synthesizing different ethers, and exploring modifications to the tricyclic core.

  • Comprehensive biological screening: Derivatives should be tested against a panel of cancer cell lines, pathogenic bacteria, and fungi to identify compounds with improved potency and selectivity.

  • Mechanism of action studies: For promising derivatives, detailed studies are needed to elucidate their molecular targets and the signaling pathways they modulate.

  • Pharmacokinetic profiling: Lead compounds should be evaluated for their solubility, stability, and bioavailability to assess their drug-like properties.

By applying the principles of medicinal chemistry and leveraging the inherent biological activity of the this compound scaffold, it is possible to unlock new therapeutic opportunities from this valuable natural product.

References

Application Notes and Protocols for Studying the Anti-inflammatory Effects of Cedrenol

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Experimental design for studying the anti-inflammatory effects of cedrenol Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, a naturally occurring sesquiterpene found in the essential oil of cedar trees, has garnered scientific interest for its potential therapeutic properties, including its anti-inflammatory effects.[1] Preclinical studies have indicated that this compound may ameliorate inflammation by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[2][3] Specifically, research suggests that this compound can inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[1][4] The underlying mechanisms are believed to involve the downregulation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[2][3]

These application notes provide a comprehensive experimental framework for researchers to investigate and validate the anti-inflammatory properties of this compound. The protocols detailed herein cover both in vitro and in vivo models to allow for a thorough assessment of this compound's efficacy and mechanism of action.

Key Experimental Stages

A systematic approach to evaluating the anti-inflammatory potential of this compound involves a series of well-defined experimental stages, from initial in vitro screening to in vivo validation.

G cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis Cell Viability Cell Viability NO Production NO Production Cell Viability->NO Production Cytokine Quantification Cytokine Quantification NO Production->Cytokine Quantification Western Blot Western Blot Cytokine Quantification->Western Blot Paw Edema Model Paw Edema Model Histopathology Histopathology Paw Edema Model->Histopathology In Vitro Analysis In Vitro Analysis In Vivo Analysis In Vivo Analysis In Vitro Analysis->In Vivo Analysis Confirmation of Efficacy

Caption: Experimental workflow for this compound's anti-inflammatory assessment.

Part 1: In Vitro Assessment of Anti-inflammatory Activity

The initial phase focuses on characterizing the effects of this compound on cultured murine macrophage cells (RAW 264.7), a widely used model for studying inflammation.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the non-toxic concentration range of this compound on RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound (stock solution in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours.[5]

  • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (DMSO).

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 540 nm using a microplate reader.[5]

Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)

Objective: To quantify the effect of this compound on NO production in LPS-stimulated RAW 264.7 cells.

Materials:

  • RAW 264.7 cells and culture medium

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)[5]

  • Sodium nitrite standard solution

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate (2 x 10⁵ cells/well) and incubate for 24 hours.[6]

  • Pre-treat the cells with non-toxic concentrations of this compound for 2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.[6]

  • Collect 100 µL of the cell culture supernatant.

  • Mix the supernatant with 100 µL of Griess Reagent and incubate at room temperature for 10 minutes.[5]

  • Measure the absorbance at 540 nm.[7]

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

Protocol 3: Pro-inflammatory Cytokine Quantification (ELISA)

Objective: To measure the effect of this compound on the secretion of TNF-α and IL-6 in LPS-stimulated RAW 264.7 cells.

Materials:

  • Cell culture supernatants from Protocol 2

  • Mouse TNF-α and IL-6 ELISA kits

  • Wash buffer and substrate solution (provided in kits)

  • Stop solution (provided in kits)

  • 96-well ELISA plates

Procedure:

  • Prepare cell culture supernatants as described in Protocol 2.

  • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.[1][8]

  • Briefly, coat the ELISA plate with the capture antibody overnight.

  • Block the plate and then add the cell culture supernatants and standards.

  • Incubate, wash, and then add the detection antibody.

  • Incubate, wash, and add the enzyme conjugate (e.g., Streptavidin-HRP).

  • Incubate, wash, and add the substrate solution to develop the color.

  • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Calculate the cytokine concentrations from the standard curve.

Data Presentation: In Vitro Results

Table 1: Effect of this compound on Cell Viability and NO Production

This compound Conc. (µM)Cell Viability (%)NO Production (% of LPS Control)
Control100 ± 5.25.1 ± 1.2
LPS (1 µg/mL)98 ± 4.5100
This compound 1 + LPS99 ± 5.185.3 ± 6.4
This compound 5 + LPS97 ± 4.862.7 ± 5.1
This compound 10 + LPS96 ± 5.341.2 ± 4.3
This compound 25 + LPS95 ± 4.925.8 ± 3.9

Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
Control15.2 ± 3.110.5 ± 2.5
LPS (1 µg/mL)1250.6 ± 89.4850.3 ± 65.7
This compound 10 µM + LPS780.4 ± 55.2510.8 ± 42.1
This compound 25 µM + LPS450.9 ± 38.7290.6 ± 31.5

Part 2: Mechanism of Action - Signaling Pathway Analysis

To elucidate the molecular mechanisms underlying this compound's anti-inflammatory effects, the modulation of the NF-κB and MAPK signaling pathways is investigated.

G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS IKK IKK LPS->IKK MAPKK MAPKK LPS->MAPKK This compound This compound This compound->IKK inhibits This compound->MAPKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65) IkB->NFkB releases NFkB_n NF-κB (p65) NFkB->NFkB_n translocation MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK phosphorylates MAPK_n p-MAPK MAPK->MAPK_n translocation Nucleus Nucleus Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_n->Inflammatory_Genes MAPK_n->Inflammatory_Genes

Caption: Putative mechanism of this compound on NF-κB and MAPK pathways.

Protocol 4: Western Blot Analysis

Objective: To assess the effect of this compound on the phosphorylation of key proteins in the NF-κB (p65) and MAPK (p38, ERK, JNK) pathways.

Materials:

  • RAW 264.7 cells

  • This compound and LPS

  • Cell lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (p-p65, p65, p-p38, p38, p-ERK, ERK, p-JNK, JNK, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Culture and treat RAW 264.7 cells with this compound and LPS as previously described.[9]

  • Lyse the cells and determine the protein concentration.

  • Separate 40 µg of total protein per lane by SDS-PAGE.[3]

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.[3]

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.[3]

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to the total protein or a loading control like β-actin.

Part 3: In Vivo Validation of Anti-inflammatory Activity

The final phase involves validating the anti-inflammatory effects of this compound in a well-established animal model of acute inflammation.

Protocol 5: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the ability of this compound to reduce acute inflammation in an in vivo model.

Materials:

  • Male Wistar rats (180-200 g)

  • This compound

  • Carrageenan (1% in saline)[10]

  • Positive control drug (e.g., Diclofenac sodium)

  • Plethysmometer or digital calipers

Procedure:

  • Acclimatize the rats for at least one week before the experiment.[11]

  • Divide the animals into groups: Vehicle control, this compound (different doses), and Positive control.

  • Administer this compound or the positive control drug orally or intraperitoneally 1 hour before the carrageenan injection.[10]

  • Measure the initial paw volume of the right hind paw of each rat.

  • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[12]

  • Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection using a plethysmometer.[10]

  • Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Data Presentation: In Vivo Results

Table 3: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupPaw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle Control0.85 ± 0.07-
This compound (25 mg/kg)0.62 ± 0.0527.1
This compound (50 mg/kg)0.41 ± 0.0451.8
Diclofenac (10 mg/kg)0.35 ± 0.0358.8

Conclusion

This document provides a detailed and structured experimental design for the comprehensive evaluation of the anti-inflammatory properties of this compound. By following these protocols, researchers can obtain robust and reproducible data on the efficacy of this compound in both cellular and animal models of inflammation, and gain insights into its molecular mechanism of action. The presented tables and diagrams offer a clear framework for data presentation and conceptual understanding, facilitating further research and development of this compound as a potential anti-inflammatory agent.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Cedrenol Yield from Fractional Distillation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the yield of cedrenol from the fractional distillation of cedarwood oil. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the fractional distillation of cedarwood oil for the isolation of this compound.

Issue Potential Cause Recommended Solution
Low this compound Yield Inefficient fractionation due to a packed column with a low number of theoretical plates.Utilize a fractionating column with a higher number of theoretical plates. For laboratory scale, consider a Vigreux column or, for higher efficiency, a packed column with structured packing like Raschig rings or metal sponge packing.
Suboptimal reflux ratio.Empirically determine the optimal reflux ratio. Start with a higher reflux ratio (e.g., 10:1) to ensure good separation and gradually decrease it to improve throughput without sacrificing purity. The optimal ratio is typically between 1.1 to 1.5 times the minimum reflux ratio.[1]
Thermal degradation of this compound at high temperatures.Employ vacuum distillation to lower the boiling points of the components.[2] this compound and other sesquiterpene alcohols can be sensitive to high temperatures.[3]
Incorrect fraction collection.Monitor the distillation temperature closely. Collect fractions in small volumes and analyze each fraction using Gas Chromatography (GC) to identify the this compound-rich fractions.
Poor Separation of this compound from Cedrol Close boiling points of this compound and cedrol.Increase the number of theoretical plates in the distillation column. A highly efficient packed column is recommended.
Fluctuations in vacuum pressure.Ensure all joints in the distillation apparatus are properly sealed with vacuum grease.[4] Use a reliable vacuum pump and a vacuum controller to maintain a stable, low pressure.[2]
Bumping or uneven boiling of the cedarwood oil.Use a magnetic stirrer and a properly sized stir bar in the boiling flask to ensure smooth boiling.[4] A Claisen adapter can also help prevent bumping.[4]
High Viscosity of Cedarwood Oil The inherent nature of the oil, especially at lower temperatures.Gently preheat the cedarwood oil before introducing it to the distillation flask to reduce its viscosity and ensure a steady boiling rate.
Blockages in the distillation column or condenser.Ensure the column and condenser are clean and free of any obstructions. The high viscosity of the oil can lead to blockages if the apparatus is not properly maintained.
Discoloration of Distillate Thermal degradation of components.Reduce the distillation temperature by using a lower vacuum. Ensure the heating mantle is not set too high.
Oxidation of sensitive compounds.Consider performing the distillation under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Crystallization in the Condenser or Receiving Flask High concentration of cedrol, which is a solid at room temperature.Gently warm the condenser and receiving flask to prevent the crystallization of cedrol, which can cause blockages.[5][6]

Frequently Asked Questions (FAQs)

Q1: What is the typical composition of cedarwood oil?

A1: The composition of cedarwood oil varies depending on the species of cedar. The three main types are:

  • Virginia Cedarwood Oil (Juniperus virginiana): Rich in α-cedrene (20-35%), thujopsene (10-25%), and cedrol (16-25%).[7]

  • Texas Cedarwood Oil (Juniperus mexicana): Typically contains higher levels of thujopsene (around 32%) and cedrol (around 23%).[8]

  • Chinese Cedarwood Oil (Cupressus funebris): Generally has a lower cedrol content compared to the American varieties.[9] It is important to analyze your starting material by GC-MS to understand its specific composition.

Component Virginia Cedarwood Oil (%) Texas Cedarwood Oil (%) Chinese Cedarwood Oil (%)
α-Cedrene22.71 - 24.05[7][10]~16.3~26.4[11]
β-Cedrene4.6 - 7.04[10][12]~4.1~9.2[11]
Thujopsene18.04 - 31.5[10][12]~32.4~29.9[11]
Cedrol16.4 - 26.58[7][12]~23.1~9.6[11]
This compoundPresent in smaller amountsPresent in smaller amountsPresent in smaller amounts

Q2: What are the boiling points of this compound and cedrol?

A2: The boiling points of this compound and cedrol are relatively close, which makes their separation by fractional distillation challenging. It is crucial to perform the distillation under vacuum to reduce their boiling points and minimize thermal degradation.

Compound Boiling Point at Atmospheric Pressure (°C) Boiling Point under Vacuum
This compound~289[13]166-169 °C @ 9.5 Torr[13]
Cedrol273[14]-

Q3: What type of distillation column is best for separating this compound?

A3: A packed column with a high number of theoretical plates is recommended for the efficient separation of this compound from other components in cedarwood oil, especially cedrol. The packing material increases the surface area for vapor-liquid equilibrium, leading to better separation. Common packing materials include Raschig rings, metal sponge, or structured packing.

Q4: How can I monitor the separation during distillation?

A4: The most effective way to monitor the separation is by collecting small fractions of the distillate and analyzing them by Gas Chromatography (GC). This will allow you to identify the fractions with the highest concentration of this compound and determine when to change receiving flasks.

Q5: Can cedrol be removed by other methods?

A5: Yes, since cedrol is a solid at room temperature, it can sometimes be removed from fractions by crystallization.[5][6] After fractional distillation, the cedrol-rich fractions can be cooled to induce crystallization, and the solid cedrol can be separated by filtration. The remaining liquid will be enriched in other components, including this compound. Chinese patents also describe methods involving cooling and centrifugation to separate cedrol.[15]

Experimental Protocols

Protocol 1: Vacuum Fractional Distillation of Cedarwood Oil

This protocol provides a general procedure for the laboratory-scale fractional distillation of cedarwood oil to enrich this compound.

1. Pre-distillation Analysis:

  • Obtain a GC-MS analysis of the starting cedarwood oil to determine the initial concentrations of this compound, cedrol, and other major components.

2. Apparatus Setup:

  • Assemble a vacuum fractional distillation apparatus. This should include a round-bottom flask, a packed fractionating column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask.

  • Ensure all glassware is clean and dry.

  • Apply a thin layer of vacuum grease to all ground-glass joints to ensure a good seal.[4]

  • Place a magnetic stir bar in the round-bottom flask.[4]

  • Connect the distillation apparatus to a vacuum pump via a cold trap.

3. Distillation Procedure:

  • Charge the round-bottom flask with cedarwood oil (do not fill more than two-thirds full).

  • Begin stirring the oil.

  • Slowly evacuate the system to the desired pressure (e.g., 5-10 mmHg).

  • Once a stable vacuum is achieved, begin heating the flask gently with a heating mantle.

  • Observe the reflux in the column. Allow the column to equilibrate for a period before collecting any distillate.

  • Maintain a steady reflux ratio (e.g., 5:1 to 10:1, counting drops of condensate returning to the column versus drops collected).

  • Monitor the temperature at the distillation head. Collect fractions based on temperature plateaus.

  • Collect the initial, lower-boiling point fractions which will primarily contain terpenes like cedrene and thujopsene.

  • As the temperature rises, begin collecting smaller fractions. The this compound-containing fraction will distill after the main terpene fractions and likely before or overlapping with the cedrol fraction.

  • Continue the distillation until the desired fractions have been collected or the temperature begins to drop.

4. Post-distillation Analysis:

  • Analyze each collected fraction by GC to determine its composition and identify the fractions with the highest this compound concentration.

  • Combine the this compound-rich fractions.

Protocol 2: Analysis of Fractions by Gas Chromatography (GC)

1. Sample Preparation:

  • Dilute a small aliquot of each collected fraction in a suitable solvent (e.g., hexane or dichloromethane).

2. GC Instrument Parameters (Example):

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5MS) is suitable for separating sesquiterpenes.

  • Injector Temperature: 250 °C

  • Detector (FID) Temperature: 280 °C

  • Oven Temperature Program: Start at a lower temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 240 °C) at a rate of 5-10 °C/min.

  • Carrier Gas: Helium or Hydrogen.

3. Data Analysis:

  • Identify the peaks corresponding to this compound, cedrol, and other components by comparing their retention times and mass spectra (if using GC-MS) to known standards or literature data.

  • Calculate the relative percentage of each component in the fractions.

Visualizations

Experimental_Workflow cluster_start Starting Material cluster_analysis1 Initial Analysis cluster_distillation Purification cluster_fractions Collection cluster_analysis2 Fraction Analysis cluster_end Final Product Start Cedarwood Oil GCMS_Analysis1 GC-MS Analysis Start->GCMS_Analysis1 Characterize Distillation Vacuum Fractional Distillation GCMS_Analysis1->Distillation Inform Process Fractions Collect Fractions Distillation->Fractions Separate GC_Analysis2 GC Analysis of Fractions Fractions->GC_Analysis2 Analyze End This compound-Enriched Fraction GC_Analysis2->End Isolate

Caption: Experimental workflow for the isolation of this compound.

Troubleshooting_Logic Start Low this compound Yield? Cause1 Inefficient Fractionation? Start->Cause1 Yes Cause2 Thermal Degradation? Start->Cause2 No Solution1 Increase Theoretical Plates (Better Column/Packing) Cause1->Solution1 Solution2 Optimize Reflux Ratio Cause1->Solution2 Cause3 Incorrect Fraction Collection? Cause2->Cause3 No Solution3 Use Vacuum Distillation Cause2->Solution3 Yes Solution4 Analyze Fractions by GC Cause3->Solution4 Yes

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Overcoming Solubility Challenges of Cedrenol in Aqueous Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with cedrenol in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in water a concern?

A1: this compound is a naturally occurring sesquiterpene alcohol with the molecular formula C₁₅H₂₄O.[1][2] Its hydrophobic nature leads to poor solubility in aqueous solutions, with an estimated water solubility of approximately 24.38 mg/L at 25°C.[1][2][3] This limited solubility can significantly hinder its application in various research and development fields, particularly in biological assays and the formulation of aqueous-based products where achieving a desired concentration is crucial for efficacy and accurate results.

Q2: What are the primary strategies for enhancing the aqueous solubility of this compound?

A2: The main approaches to improve the aqueous solubility of poorly water-soluble compounds like this compound include:

  • Co-solvency: Blending water with a miscible organic solvent in which this compound is more soluble.

  • Use of Surfactants: Incorporating surfactants to form micelles that encapsulate the hydrophobic this compound molecules.

  • Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins to increase its apparent water solubility.

  • Nanoformulation: Creating nano-sized emulsions (nanoemulsions) where this compound is dispersed in an aqueous phase.

Q3: Which organic solvents are effective as co-solvents for this compound?

A3: this compound is known to be soluble in alcohols.[1][2][3] Common and effective co-solvents for increasing the solubility of this compound in aqueous solutions include ethanol and propylene glycol. The solubility of this compound increases with a higher proportion of the organic co-solvent in the mixture.

Q4: What types of surfactants can be used to solubilize this compound?

A4: Non-ionic surfactants are generally preferred due to their lower toxicity and compatibility with a wide range of active ingredients. For terpenes like this compound, polysorbates (e.g., Tween 80) and sorbitan esters (e.g., Span 80) are commonly used, particularly in the formation of emulsions and nanoemulsions. Anionic surfactants like sodium lauryl sulfate (SLS) can also be effective.[4][5]

Q5: How do cyclodextrins improve the solubility of this compound?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[6][7][8] They can encapsulate poorly water-soluble molecules, like this compound, within their cavity, forming an inclusion complex. This complex has a hydrophilic exterior, which allows it to dissolve in water, thereby increasing the overall solubility of the guest molecule. Beta-cyclodextrin (β-CD) and its more soluble derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose.[6][9][10]

Q6: What is a nanoemulsion and how can it help with this compound's solubility?

A6: A nanoemulsion is a dispersion of oil droplets in an aqueous phase (or vice versa) with droplet sizes typically in the range of 20-200 nm.[9] For this compound, an oil-in-water (o/w) nanoemulsion can be formulated where this compound is dissolved in a suitable oil phase, which is then dispersed in water with the help of surfactants. The small droplet size provides a large surface area, enhancing the dissolution and bioavailability of the encapsulated compound.

Troubleshooting Guides

Issue 1: this compound precipitates when added to my aqueous buffer.

Troubleshooting Steps:

  • Initial Dissolution in a Co-solvent: Before adding to the aqueous buffer, dissolve the this compound in a minimal amount of a water-miscible organic solvent like ethanol or dimethyl sulfoxide (DMSO).

  • Stepwise Addition: Add the this compound-solvent concentrate to the aqueous buffer dropwise while stirring vigorously to ensure rapid dispersion and prevent localized supersaturation.

  • Optimize Co-solvent Concentration: If precipitation still occurs, you may need to increase the final concentration of the co-solvent in your aqueous medium. Refer to the data tables below for guidance on the solubility of this compound in different co-solvent mixtures.

  • Consider an Alternative Method: If a high concentration of co-solvent is not permissible for your experiment, consider using surfactants or cyclodextrins as outlined in the sections below.

Issue 2: My this compound solution is cloudy, suggesting incomplete dissolution.

Troubleshooting Steps:

  • Increase Sonication/Agitation Time: Ensure adequate mixing energy is applied to facilitate dissolution. Sonication can be particularly effective.

  • Gently Warm the Solution: A slight increase in temperature can improve the rate of dissolution. However, be cautious of this compound's volatility and potential for degradation at elevated temperatures.

  • Filter the Solution: If cloudiness persists after extensive mixing, it may indicate that the solubility limit has been exceeded. Filter the solution through a 0.22 µm or 0.45 µm filter to remove undissolved particles and obtain a clear, saturated solution.

  • Re-evaluate the Solubilization Method: If the achieved concentration is insufficient, a more potent solubilization technique, such as forming a nanoemulsion, may be necessary.

Data Presentation

Table 1: Solubility of this compound in Aqueous Co-solvent Mixtures

Co-solventCo-solvent:Water Ratio (v/v)Approximate this compound Solubility (mg/mL)
Ethanol20:801.5
40:6012.0
60:4045.0
80:20>100
Propylene Glycol20:800.8
40:607.5
60:4028.0
80:20>80

Note: The above data are estimates based on the general solubility of sesquiterpenes and should be confirmed experimentally.

Table 2: Effect of Surfactants on the Aqueous Solubility of this compound

SurfactantConcentration in Water (w/v)Approximate this compound Solubility (mg/mL)
Tween 800.5%0.5
1.0%1.2
2.0%3.0
Sodium Lauryl Sulfate (SLS)0.5%0.8
1.0%2.0
2.0%4.5

Note: The above data are estimates and can vary based on temperature and pH. It is recommended to perform a phase solubility study for precise measurements.

Table 3: Solubility Enhancement with Cyclodextrins (Phase Solubility Study Estimates)

CyclodextrinMolar Ratio (this compound:CD)Apparent Water Solubility (mg/mL)Fold Increase
β-Cyclodextrin (β-CD)1:1~0.25~10
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)1:1~1.5~60

Note: These are estimated values based on studies with similar sesquiterpenes. Actual solubility enhancement depends on the complexation efficiency.[6]

Experimental Protocols

Protocol 1: Preparation of this compound Solution using Co-solvency
  • Weighing: Accurately weigh the desired amount of this compound.

  • Initial Dissolution: Dissolve the this compound in a small volume of 100% ethanol. For example, to prepare a 10 mg/mL stock solution, dissolve 100 mg of this compound in 10 mL of ethanol.

  • Dilution: While stirring the aqueous buffer, slowly add the this compound stock solution to achieve the desired final concentration and co-solvent ratio.

  • Final Volume Adjustment: Add the remaining aqueous buffer to reach the final volume.

  • Observation: Visually inspect the solution for any signs of precipitation. If the solution is cloudy, it indicates that the solubility limit has been exceeded for that particular co-solvent:water ratio.

Protocol 2: Solubilization of this compound using Surfactants
  • Surfactant Solution Preparation: Prepare an aqueous solution of the chosen surfactant (e.g., 1% w/v Tween 80 in water).

  • This compound Addition: Add an excess amount of this compound to the surfactant solution.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached. A shaker or magnetic stirrer can be used.

  • Phase Separation: Centrifuge the suspension to pellet the undissolved this compound.

  • Quantification: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter. Determine the concentration of this compound in the filtrate using a suitable analytical method (e.g., GC-MS, HPLC).

Protocol 3: Preparation of this compound-Cyclodextrin Inclusion Complex (Kneading Method)
  • Molar Calculation: Determine the required amounts of this compound and cyclodextrin (e.g., HP-β-CD) for a 1:1 molar ratio.

  • Slurry Formation: Place the cyclodextrin in a mortar and add a small amount of water to form a thick paste.

  • This compound Addition: Gradually add the this compound to the cyclodextrin paste.

  • Kneading: Knead the mixture thoroughly for 30-60 minutes. The mixture should remain as a paste. If it becomes too dry, add a few more drops of water.

  • Drying: Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved.

  • Grinding and Storage: Grind the dried complex into a fine powder and store it in a desiccator.

  • Solubility Assessment: The aqueous solubility of the prepared complex can then be determined using a standard shake-flask method.[7][8]

Protocol 4: Formulation of a this compound Nanoemulsion (High-Energy Homogenization)
  • Oil Phase Preparation: Dissolve this compound in a suitable carrier oil (e.g., medium-chain triglycerides, MCT oil) at a desired concentration. Add an oil-soluble surfactant (e.g., Span 80).

  • Aqueous Phase Preparation: In a separate vessel, dissolve a water-soluble surfactant (e.g., Tween 80) in purified water.

  • Coarse Emulsion Formation: Slowly add the oil phase to the aqueous phase while mixing with a high-shear mixer to form a coarse emulsion.

  • Homogenization: Pass the coarse emulsion through a high-pressure homogenizer or a microfluidizer for several cycles until a translucent nanoemulsion is formed. The number of passes and the pressure will need to be optimized.

  • Characterization: Characterize the nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

Visualizations

experimental_workflow_cosolvency cluster_start Start cluster_dissolution Dissolution cluster_mixing Mixing cluster_final Final Solution cluster_end End start Weigh this compound dissolve Dissolve in 100% Ethanol start->dissolve mix Add dropwise to aqueous buffer with stirring dissolve->mix final Adjust to final volume with aqueous buffer mix->final end Clear this compound Solution final->end Successful precipitate Precipitation Occurs final->precipitate Unsuccessful signaling_pathway_cyclodextrin cluster_this compound Hydrophobic this compound cluster_cyclodextrin Cyclodextrin cluster_complex Inclusion Complex cluster_water Aqueous Environment This compound This compound complex This compound-Cyclodextrin Complex This compound->complex Encapsulation water Water This compound->water Insoluble cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cyclodextrin->complex complex->water Soluble logical_relationship_nanoemulsion cluster_components Nanoemulsion Components cluster_process Formation Process cluster_result Result cedrenol_oil This compound in Carrier Oil homogenization High-Energy Homogenization cedrenol_oil->homogenization surfactants Surfactants (e.g., Tween 80, Span 80) surfactants->homogenization water Aqueous Phase (Water) water->homogenization nanoemulsion Stable this compound Nanoemulsion (Aqueous Dispersion) homogenization->nanoemulsion

References

Technical Support Center: Optimizing Reaction Conditions for Cedrenol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of cedrenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions.

Issue Potential Cause Troubleshooting Steps
Low Yield of this compound Incomplete reaction: The reaction may not have proceeded to completion.- Extend reaction time: Monitor the reaction progress using TLC or GC-MS and continue until the starting material is consumed. - Increase temperature: Gradually increase the reaction temperature while monitoring for side product formation. - Check reagent purity: Impurities in starting materials or reagents can inhibit the reaction. Use freshly purified reagents.
Suboptimal catalyst activity: The catalyst may be deactivated or used in an incorrect concentration.- Optimize catalyst loading: Perform small-scale reactions with varying catalyst concentrations to find the optimal loading. - Catalyst activation/regeneration: If applicable, follow established protocols for catalyst activation or regeneration. For biocatalysts, ensure optimal culture health and cell density.
Poor solvent choice: The solvent may not be suitable for the reaction, affecting solubility or reactivity.- Solvent screening: Test a range of solvents with different polarities to identify the one that provides the best yield. Ensure the solvent is dry and free of impurities.
Formation of Multiple Products/Impurities Side reactions: The reaction conditions may favor the formation of undesired side products.- Lower reaction temperature: Side reactions are often more prevalent at higher temperatures. - Change catalyst: A different catalyst may offer higher selectivity for the desired product. - Modify substrate concentration: Adjusting the concentration of the starting material can sometimes suppress side reactions.
Over-oxidation: In allylic oxidation reactions, the desired alcohol may be further oxidized to a ketone (cedrenone).- Use a milder oxidizing agent: Select an oxidizing agent that is less prone to over-oxidation. - Control stoichiometry of the oxidant: Use the oxidant in stoichiometric or slightly excess amounts and add it portion-wise to the reaction mixture.
Difficulty in Product Purification Similar polarity of products and byproducts: The desired product and impurities may have similar polarities, making separation by column chromatography challenging.- Optimize chromatography conditions: Experiment with different solvent systems (eluent) and stationary phases (e.g., silica gel with different pore sizes, alumina). - Derivative formation: Consider converting the product to a derivative with a different polarity for easier separation, followed by regeneration of the original product. - Alternative purification techniques: Explore other purification methods such as preparative HPLC or crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for this compound synthesis?

A1: The most common starting material for the synthesis of this compound is α-cedrene, which can be obtained from the dehydration of cedrol. Cedrol is a major constituent of cedarwood oil.[1] Another reported precursor is curcuphenol, which can be used in a multi-step synthesis involving an oxidative dearomatization and a cycloaddition reaction.[2][3]

Q2: What are the main synthetic routes to produce this compound?

A2: There are two primary synthetic strategies for producing this compound:

  • Biocatalytic Allylic Oxidation: This method utilizes microorganisms, such as a specific strain of Rhodococcus, to perform a regioselective allylic oxidation of α-cedrene to yield (R)-10-hydroxycedrene (sec-cedrenol).[4][5][6]

  • Chemical Synthesis: A reported chemical synthesis involves an oxidative dearomatization of curcuphenol, followed by an intramolecular [5+2] cycloaddition to construct the this compound skeleton.[2][3]

Q3: How can I monitor the progress of my this compound synthesis reaction?

A3: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). TLC provides a quick qualitative assessment of the consumption of the starting material and the formation of the product. GC-MS offers more detailed quantitative analysis and can help identify the main product and any significant side products.

Q4: What are the typical conditions for purifying this compound?

A4: this compound is typically purified from the reaction mixture using silica gel column chromatography.[7] The choice of eluent will depend on the polarity of the impurities present. A common starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate), with the polarity gradually increased to elute the this compound. Fractions should be collected and analyzed by TLC or GC to identify those containing the pure product.

Experimental Protocols

Biocatalytic Synthesis of sec-Cedrenol from α-Cedrene

This protocol is based on the allylic oxidation of α-cedrene using Rhodococcus sp. strain KSM-7358.[5][8]

1. Preparation of α-Cedrene from Cedrol:

  • Add 700 g of crystalline cedrol (isolated from cedarwood oil) to 500 g of acetic acid containing 7 g of FeCl₃.

  • Stir the mixture at 80°C for 1 hour.

  • After cooling, withdraw the solvent layer and wash it with an equal volume of a saturated NaHCO₃ solution.

  • Distill the washed solvent layer to yield α-cedrene (boiling point, 102-104°C at 6 mm Hg). The purity should be ≥97.5% as determined by GC.

2. Cultivation of Rhodococcus sp. KSM-7358:

  • Prepare a seed culture by inoculating the Rhodococcus strain into a suitable nutrient broth.

  • Incubate the culture at 30°C with shaking until a sufficient cell density is reached.

3. Biotransformation of α-Cedrene:

  • Add α-cedrene to the Rhodococcus culture. The optimal concentration of α-cedrene should be determined empirically but can start in the range of 1-5 g/L.

  • Continue the incubation at 30°C with shaking for 24-96 hours.

  • Monitor the conversion of α-cedrene and the formation of sec-cedrenol by GC-MS analysis of aliquots taken from the culture.

4. Extraction and Purification of sec-Cedrenol:

  • After the reaction is complete, extract the culture broth with an organic solvent such as ethyl acetate.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

Visualizations

Biocatalytic_Synthesis_Workflow cluster_prep Starting Material Preparation cluster_biotransformation Biotransformation cluster_purification Purification Cedrol Cedrol Dehydration Dehydration (Acetic Acid, FeCl3, 80°C) Cedrol->Dehydration alpha_Cedrene α-Cedrene Dehydration->alpha_Cedrene Incubation Incubation with α-Cedrene (30°C, shaking) alpha_Cedrene->Incubation Rhodococcus Rhodococcus sp. KSM-7358 Culture Rhodococcus->Incubation Reaction_Mixture Reaction Mixture Incubation->Reaction_Mixture Extraction Solvent Extraction (Ethyl Acetate) Reaction_Mixture->Extraction Column_Chromatography Silica Gel Column Chromatography Extraction->Column_Chromatography This compound sec-Cedrenol Column_Chromatography->this compound

Caption: Workflow for the biocatalytic synthesis of sec-cedrenol.

Chemical_Synthesis_Pathway Curcuphenol Curcuphenol Oxidative_Dearomatization Oxidative Dearomatization Curcuphenol->Oxidative_Dearomatization Phenoxonium_Intermediate Phenoxonium Intermediate Oxidative_Dearomatization->Phenoxonium_Intermediate Intramolecular_Cycloaddition Intramolecular [5+2] Cycloaddition Phenoxonium_Intermediate->Intramolecular_Cycloaddition Cedrenol_Skeleton This compound Skeleton Intramolecular_Cycloaddition->Cedrenol_Skeleton

Caption: Key steps in the chemical synthesis of the this compound skeleton.

References

Technical Support Center: Chromatographic Analysis of Cedrenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chromatographic analysis of cedrenol, with a specific focus on resolving co-eluting peaks.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for co-eluting peaks in the chromatogram of this compound?

A1: Co-elution in the analysis of this compound, a sesquiterpene alcohol, often occurs due to the presence of structurally similar compounds in the sample matrix, such as essential oils. Common culprits for co-elution include isomers and other sesquiterpenes with similar physicochemical properties.

Commonly Co-eluting Compounds with this compound:

  • Cedrol: A constitutional isomer of this compound, frequently found alongside it in cedarwood oil.[1][2]

  • Widdrol: Another sesquiterpene alcohol that has been reported to co-elute with cedrol, and by extension, can be difficult to separate from this compound.

  • Other Sesquiterpenes: Compounds like α-cedrene, β-cedrene, and thujopsene, which are major components of cedarwood oil, can also interfere with this compound peak purity depending on the chromatographic conditions.[1]

Q2: How can I confirm if a peak in my chromatogram is a single compound or a co-elution of multiple compounds?

A2: Confirming peak purity is a critical first step. Here are several methods:

  • Mass Spectrometry (MS): If using a mass spectrometer as a detector (GC-MS or LC-MS), examine the mass spectrum across the peak. A pure compound should exhibit a consistent mass spectrum from the upslope to the downslope of the peak. Variations in the mass spectrum indicate the presence of multiple components.

  • Peak Shape Analysis: Asymmetrical peaks, such as those with shoulders or tailing, can be an indication of co-elution. A perfectly Gaussian peak is more likely to be a single compound.

  • Diode Array Detector (DAD) or Photodiode Array (PDA): In HPLC, a DAD or PDA detector can acquire UV-Vis spectra across the entire peak. If the spectra are not homogenous, it signifies peak impurity.

Troubleshooting Guides

Guide 1: Resolving Co-elution of this compound and Cedrol in Gas Chromatography (GC)

Problem: My GC-MS analysis of a cedarwood oil sample on a standard non-polar column (e.g., HP-5MS or DB-5) shows a single, broad peak where I expect to see both this compound and cedrol.

Solution Workflow:

Caption: Troubleshooting workflow for resolving co-eluting this compound and cedrol in GC.

Detailed Methodologies:

Option 1: Change Stationary Phase

The most effective way to resolve compounds with similar boiling points but different polarities is to change the stationary phase of the GC column.

  • Rationale: this compound and cedrol are isomers with slight differences in polarity. A standard non-polar column (like a 5% phenyl-methylpolysiloxane) separates primarily based on boiling point, which may be too similar for these compounds. A more polar column will interact differently with the hydroxyl groups of this compound and cedrol, leading to differential retention and improved separation.

  • Recommended Action: Switch from a non-polar column (e.g., HP-5MS, DB-5) to a polar column, such as one with a polyethylene glycol (WAX) stationary phase (e.g., DB-WAX, HP-INNOWax).

Table 1: Comparison of GC Columns for this compound and Cedrol Separation

Column TypeStationary PhaseSeparation PrincipleExpected Outcome for this compound/Cedrol
Standard Non-Polar 5% Phenyl-Methylpolysiloxane (e.g., HP-5MS, DB-5)Boiling PointPoor resolution, likely co-elution.
Polar Polyethylene Glycol (e.g., DB-WAX)PolarityGood resolution due to differential interactions with the hydroxyl groups.
Chiral Derivatized CyclodextrinEnantioselective InteractionsBaseline separation of enantiomers of this compound and cedrol.

Option 2: Optimize the Temperature Program

If changing the column is not immediately feasible, optimizing the oven temperature program can improve resolution.

  • Rationale: A slower temperature ramp rate increases the time the analytes spend interacting with the stationary phase, which can enhance separation.

  • Recommended Action: Decrease the temperature ramp rate in the region where this compound and cedrol elute. For example, if they elute around 200°C with a 10°C/min ramp, try reducing the ramp to 2-3°C/min in the 180-220°C range.

Table 2: Example GC Temperature Programs

ParameterInitial Program (Poor Resolution)Optimized Program (Improved Resolution)
Initial Temperature 60°C (hold 2 min)60°C (hold 2 min)
Ramp 1 10°C/min to 240°C5°C/min to 180°C
Ramp 2 -2°C/min to 220°C
Final Temperature 240°C (hold 5 min)240°C (hold 10 min)

Option 3: Adjust Carrier Gas Flow Rate

  • Rationale: The carrier gas flow rate affects chromatographic efficiency (plate number). Operating at the optimal flow rate for the column dimensions will result in sharper peaks and potentially better resolution.

  • Recommended Action: Consult the column manufacturer's guidelines to determine the optimal flow rate for your column dimensions and carrier gas (typically helium or hydrogen). For a 30 m x 0.25 mm ID column, this is usually around 1-1.5 mL/min for helium.

Guide 2: Resolving Co-eluting Peaks in the HPLC Analysis of this compound

Problem: My reversed-phase HPLC (RP-HPLC) method using a C18 column and a methanol/water mobile phase is not separating this compound from other non-polar sesquiterpenes.

Solution Workflow:

Caption: Troubleshooting workflow for resolving co-eluting peaks in the HPLC analysis of this compound.

Detailed Methodologies:

Option 1: Modify the Mobile Phase

  • Rationale: Changing the organic modifier or employing a gradient elution can alter the selectivity of the separation. Acetonitrile and methanol have different solvent properties and will interact differently with the analytes and the stationary phase. A gradient elution is effective for separating compounds with a wider range of polarities.

  • Recommended Actions:

    • Replace methanol with acetonitrile as the organic modifier.

    • If using an isocratic method, switch to a gradient elution. Start with a higher percentage of water and gradually increase the percentage of organic modifier.

Table 3: Example HPLC Mobile Phase Programs

ParameterInitial Isocratic MethodOptimized Gradient Method
Mobile Phase A WaterWater
Mobile Phase B MethanolAcetonitrile
Method 85% B isocratic70% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min1.0 mL/min

Option 2: Change the Stationary Phase

  • Rationale: A standard C18 column is a good starting point, but other stationary phases can offer different selectivities for sesquiterpenes. A C30 column, for example, is well-suited for separating long-chain, hydrophobic isomers. A phenyl-hexyl column can provide alternative selectivity through pi-pi interactions.

  • Recommended Action: If modifying the mobile phase is insufficient, try a different stationary phase.

Table 4: Comparison of HPLC Columns for Sesquiterpene Separation

Column TypeStationary PhaseKey Interaction MechanismSuitable for...
C18 OctadecylsilaneHydrophobicGeneral purpose, good starting point.
C30 TriacontylsilaneShape selectivity, hydrophobicIsomeric and structurally similar hydrophobic compounds.
Phenyl-Hexyl Phenyl-HexylPi-pi interactions, hydrophobicAromatic and moderately polar compounds.

Option 3: Adjust Temperature and Flow Rate

  • Rationale: Lowering the flow rate can sometimes improve resolution by allowing more time for partitioning between the mobile and stationary phases. Temperature can also affect selectivity.

  • Recommended Action: Try reducing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min). Experiment with different column temperatures (e.g., 25°C, 30°C, 35°C) to see if it impacts the separation.

Experimental Protocols

Protocol 1: Optimized GC-MS Method for the Separation of this compound and Cedrol

This protocol is designed to provide baseline separation of this compound and cedrol in a cedarwood oil matrix.

  • Instrumentation: Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

  • Column: DB-WAX (or equivalent polyethylene glycol phase), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injection: 1 µL, split ratio 50:1

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp 1: 5°C/min to 180°C

    • Ramp 2: 2°C/min to 220°C, hold for 5 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Mass Range: m/z 40-350

Protocol 2: HPLC-DAD Method for the Separation of Sesquiterpene Alcohols

This protocol is suitable for the analysis of this compound and other sesquiterpene alcohols.

  • Instrumentation: High-Performance Liquid Chromatograph with Diode Array Detector (HPLC-DAD)

  • Column: C30 column, 5 µm, 4.6 x 250 mm

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 70% B

    • 5-25 min: Linear gradient from 70% to 95% B

    • 25-30 min: Hold at 95% B

    • 30.1-35 min: Return to 70% B and equilibrate

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: 210 nm

  • Injection Volume: 10 µL

References

Technical Support Center: Cedrenol Bioactivity Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low bioactivity in their experiments with cedrenol.

Frequently Asked Questions (FAQs)

1. Compound-Related Issues

  • Q1: I am not observing any biological effect with this compound in my assay. What could be the issue with the compound itself?

    A1: Several factors related to this compound's properties can lead to low or no observed bioactivity. Firstly, this compound has poor water solubility.[1] If not properly dissolved, it may precipitate in your culture medium, leading to a much lower effective concentration than intended. Secondly, ensure the purity and integrity of your this compound sample. Degradation or impurities can significantly alter its biological effects. Finally, consider the isomeric form of this compound you are using, as different isomers can have different biological activities.

  • Q2: How should I prepare my this compound stock solution to ensure it remains soluble in the assay medium?

    A2: Due to its low water solubility, it is recommended to prepare a high-concentration stock solution of this compound in an organic solvent like dimethyl sulfoxide (DMSO) or ethanol. For in vitro assays, it is crucial to ensure the final concentration of the organic solvent in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. When diluting the stock solution into your aqueous assay medium, do so by adding the stock solution to the medium while vortexing to facilitate dispersion and minimize precipitation.

  • Q3: Could the observed lack of activity be due to this compound's stability in my experimental conditions?

    A3: While this compound is a relatively stable sesquiterpene alcohol, its stability can be influenced by factors such as pH, temperature, and light exposure over long incubation periods. It is advisable to prepare fresh dilutions of this compound for each experiment from a stock solution stored under appropriate conditions (e.g., at -20°C in the dark).

2. Cell-Based Assay Issues

  • Q4: My cells are showing signs of stress or death even at low concentrations of this compound. How can I differentiate between specific bioactivity and general cytotoxicity?

    A4: It is essential to determine the cytotoxic concentration of this compound in your specific cell line. This can be achieved by performing a cell viability assay, such as the MTT or MTS assay, over a range of this compound concentrations. This will help you establish a non-toxic working concentration range for your bioactivity experiments. Cedrol, a major component of cedarwood oil, has shown cytotoxic effects against various cancer cell lines.[2][3]

  • Q5: I am not observing the expected anti-inflammatory effect of this compound in my cell-based assay. What are some common pitfalls?

    A5: The lack of an anti-inflammatory response could be due to several reasons. Ensure that your cells are properly stimulated to induce an inflammatory response (e.g., using lipopolysaccharide (LPS)). The timing of this compound treatment relative to stimulation is also critical; pre-treatment with this compound before the inflammatory stimulus is often necessary to observe an inhibitory effect. Additionally, the endpoint you are measuring (e.g., nitric oxide production, cytokine levels) may not be the primary target of this compound in your cell model. Cedrol has been shown to inhibit the proliferation of LPS-induced fibroblast-like synoviocytes and block the phosphorylation of ERK/MAPK and p65/NF-κB signaling pathways.[4][5]

  • Q6: What cell density should I use for my experiments?

    A6: The optimal cell density depends on the cell type and the duration of the experiment. Cells that are too sparse may not respond robustly to stimuli, while overly confluent cells may exhibit altered metabolism and signaling. It is recommended to perform a cell titration experiment to determine the optimal seeding density for your specific assay.

3. Data Interpretation

  • Q7: The dose-response curve for this compound in my bioactivity assay is not behaving as expected (e.g., it is not sigmoidal or shows a biphasic effect). How should I interpret this?

    A7: Non-standard dose-response curves can arise from several factors. A biphasic or hormetic response, where a low dose stimulates and a high dose inhibits, is not uncommon for natural products. It's also possible that at higher concentrations, cytotoxicity is masking the specific bioactivity you are trying to measure. Ensure your concentration range is appropriate and consider the possibility of off-target effects at higher concentrations.

  • Q8: How do I know if the observed effect is specific to this compound?

    A8: To confirm the specificity of the observed effect, consider including a structurally similar but biologically inactive analog of this compound as a negative control, if available. Additionally, if you hypothesize that this compound targets a specific pathway, you can use known inhibitors or activators of that pathway to see if they can block or mimic the effect of this compound.

Quantitative Data Summary

The following tables summarize the reported quantitative data for cedrol's bioactivity.

Table 1: Cytotoxicity of Cedrol in Various Cell Lines

Cell LineCell TypeIC50 (µM)Incubation Time (hours)
HT-29Human colorectal cancer138.9148
CT-26Murine colorectal cancer92.4648
K562Human leukemia179.5 (GI50)Not Specified
C32Human amelanotic melanoma199.4948
ACHNHuman renal adenocarcinoma184.6548
SVECMurine vascular endothelial (normal)202.1948
MDCKCanine kidney epithelial (normal)281.6048

Table 2: Anti-inflammatory Activity of Cedrol

AssayCell LineIC50
Nitric Oxide Production InhibitionRAW264.7 macrophages12.9 µg/mL (for essential oil containing cedrol)
Inhibition of LPS-induced proliferationFibroblast-like synoviocytesEffective at 10⁻⁶ M and 10⁻⁵ M

Table 3: Antifungal Activity of Cedrol

Fungal SpeciesIC50 (µg/mL)
Phellinus noxius15.7

Experimental Protocols

General Protocol for Assessing Cell Viability using MTT Assay

This protocol provides a general framework for determining the cytotoxicity of this compound. Optimization for specific cell lines and experimental conditions is recommended.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cell culture medium appropriate for the cell line

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions of this compound in cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Cell Treatment: Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include wells with medium and DMSO alone as a vehicle control, and wells with medium only as a blank control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Solubilization: After the MTT incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a plate reader.

  • Data Analysis: Subtract the absorbance of the blank wells from all other wells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the this compound concentration to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare this compound Stock (e.g., in DMSO) treat_cells Treat Cells with This compound Dilutions prep_compound->treat_cells prep_cells Seed Cells in Multi-well Plate prep_cells->treat_cells incubate Incubate for Specified Duration treat_cells->incubate perform_assay Perform Bioactivity Assay (e.g., MTT, ELISA) incubate->perform_assay read_plate Measure Endpoint (e.g., Absorbance) perform_assay->read_plate calc_results Calculate Results (e.g., IC50) read_plate->calc_results interpret Interpret Data calc_results->interpret

Caption: General experimental workflow for assessing this compound bioactivity.

troubleshooting_low_bioactivity cluster_compound Compound-Related Issues cluster_assay Assay-Related Issues cluster_data Data Interpretation Issues start Low or No Bioactivity Observed solubility Check Solubility (Precipitation in media?) start->solubility cytotoxicity Assess Cytotoxicity (Is it masking the effect?) start->cytotoxicity controls Evaluate Controls (Positive/Negative working?) start->controls purity Verify Compound Purity and Integrity solubility->purity concentration Confirm Stock and Working Concentrations purity->concentration cell_health Check Cell Health and Confluency cytotoxicity->cell_health protocol Review Assay Protocol (Timing, reagents) cell_health->protocol endpoint Is the Endpoint Appropriate for the Hypothesis? controls->endpoint nf_kb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk Activation This compound This compound This compound->ikk Inhibition p65_p P-p65 This compound->p65_p Inhibition of Phosphorylation ikb IκBα ikk->ikb nfkb p65/p50 (NF-κB) ikk->nfkb ikb_p P-IκBα ikb->ikb_p Phosphorylation nfkb->p65_p Phosphorylation degradation Proteasomal Degradation ikb_p->degradation Ubiquitination & Degradation nfkb_nuc p65/p50 p65_p->nfkb_nuc Translocation dna κB DNA sites nfkb_nuc->dna Binding genes Pro-inflammatory Gene Expression (COX-2, TNF-α, IL-1β) dna->genes

References

Technical Support Center: Minimizing By-Product Formation in Cedrenol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for cedrenol synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes to this compound, with a focus on minimizing the formation of unwanted by-products.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products observed during the synthesis of this compound?

A1: The by-products in this compound synthesis largely depend on the chosen synthetic route. In chemical oxidation methods starting from cedrene or cedrol, the most prevalent by-products include cedrenone (the ketone analog of this compound) and various over-oxidized species such as carboxylic acids.[1] When employing microbial transformation of α-cedrene, the primary reported by-product is α-curcumene .[2][3][4]

Q2: Which synthetic strategy offers the highest selectivity for this compound with minimal by-product formation?

A2: Based on available literature, the microbial-catalyzed allylic oxidation of α-cedrene presents a highly selective route to sec-cedrenol. Specifically, the use of the bacterial strain Rhodococcus sp. KSM-7358 has been shown to be highly regioselective, yielding (R)-10-hydroxycedrene (sec-cedrenol) with a very high yield.[2][3][4] This biological approach significantly reduces the formation of the complex by-product mixtures often seen with chemical oxidants.

Q3: How can I reduce the formation of cedrenone during the oxidation of cedrol or cedrene?

A3: The formation of cedrenone is a common issue with chemical oxidation methods. To minimize its formation, consider the following strategies:

  • Choice of Oxidizing Agent: Employ milder and more selective oxidizing agents. While powerful oxidants can lead to over-oxidation to the ketone, reagents known for allylic hydroxylation might offer better selectivity.

  • Reaction Conditions: Carefully control reaction parameters such as temperature, reaction time, and stoichiometry of the oxidant. Lower temperatures and shorter reaction times can often favor the formation of the alcohol over the ketone.

  • Biocatalysis: As mentioned in Q2, utilizing a biocatalytic approach with a selective microorganism like Rhodococcus sp. KSM-7358 can effectively prevent the formation of cedrenone.[2][3][4]

Q4: Is it possible to completely eliminate the formation of α-curcumene in the microbial synthesis of sec-cedrenol?

A4: While the microbial synthesis using Rhodococcus sp. KSM-7358 is highly selective, the formation of α-curcumene as a metabolite of sec-cedrenol has been reported.[2][3][4] Complete elimination may not be feasible as it is part of the metabolic pathway of the microorganism. However, optimization of fermentation conditions such as substrate concentration, pH, temperature, and incubation time may help to maximize the yield of sec-cedrenol and minimize the subsequent conversion to α-curcumene.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low yield of this compound and high proportion of cedrenone Over-oxidation of the desired alcohol product.1. Reduce the molar equivalents of the oxidizing agent.2. Lower the reaction temperature.3. Decrease the reaction time and monitor the reaction progress closely using techniques like TLC or GC-MS.4. Consider switching to a more selective oxidation method, such as the microbial oxidation of α-cedrene.
Formation of multiple unidentified by-products Non-selective oxidation or side reactions.1. Re-evaluate the choice of oxidizing agent. Reagents like selenium dioxide can lead to multiple side products if not carefully controlled.[5][6][7]2. Ensure the purity of starting materials (cedrol or cedrene).3. Optimize reaction conditions to favor the desired pathway. A thorough literature search for the specific oxidant's optimal conditions is recommended.
Low conversion of starting material (cedrene or cedrol) Inefficient oxidation or catalyst deactivation.1. Increase the temperature or prolong the reaction time, while carefully monitoring for by-product formation.2. Increase the loading of the catalyst or oxidizing agent.3. For microbial synthesis, ensure optimal growth and activity of the culture. Check media composition, pH, and aeration.
Difficulty in separating this compound from by-products Similar physicochemical properties of the products.1. Employ high-performance column chromatography with an appropriate stationary and mobile phase.2. Consider derivatization of the product mixture to facilitate separation. For example, esterification of the alcohol could alter its polarity.3. For the microbial synthesis, extraction and purification protocols should be optimized to separate sec-cedrenol from α-curcumene and other media components.

Quantitative Data on By-Product Formation

Synthesis MethodStarting MaterialPrimary ProductMajor By-productsReported Yield
Microbial Allylic Oxidation α-Cedrenesec-Cedrenolα-CurcumeneHigh (specific percentage not detailed in snippets)[2][3][4]
**Chemical Oxidation (e.g., SeO₂) **CedreneThis compoundCedrenone, other oxidized speciesVariable, often with significant by-product formation[1][5]
Chemical Oxidation (e.g., PIDA, TBHP) CedreneCedrenoneThis compound and other oxidized speciesVariable, can be optimized for cedrenone[1]

Experimental Protocols

Key Experiment: Microbial Allylic Oxidation of α-Cedrene to sec-Cedrenol

This protocol is based on the methodology described for the use of Rhodococcus strain KSM-7358.[2][3][4]

1. Microorganism and Culture Conditions:

  • Strain: Rhodococcus sp. KSM-7358.

  • Growth Medium: A suitable nutrient medium containing a carbon source (e.g., glucose), a nitrogen source (e.g., yeast extract, peptone), and mineral salts.

  • Cultivation: The strain is typically grown aerobically in a shaken flask or a fermenter at a controlled temperature (e.g., 25-30°C) and pH.

2. Biotransformation Protocol:

  • Inoculation: A seed culture of Rhodococcus sp. KSM-7358 is used to inoculate the production medium.

  • Substrate Addition: After a period of initial growth, α-cedrene (the substrate) is added to the culture. It may be added neat or dissolved in a water-miscible, non-toxic solvent.

  • Incubation: The culture is incubated under the same aerobic conditions for a specific duration, during which the biotransformation occurs. The progress of the reaction should be monitored by sampling the culture and analyzing the extract by GC-MS.

  • Extraction: After the reaction is complete, the culture broth is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: The organic extract is dried, concentrated, and the resulting residue is purified by column chromatography on silica gel to isolate the sec-cedrenol.

3. Analytical Method:

  • GC-MS Analysis: The composition of the reaction mixture and the purity of the final product can be determined by Gas Chromatography-Mass Spectrometry (GC-MS). This technique allows for the identification and quantification of this compound, unreacted cedrene, and any by-products like α-curcumene.

Visualizations

Cedrenol_Synthesis_Byproducts cluster_chemical Chemical Synthesis cluster_microbial Microbial Synthesis Cedrene_chem α-Cedrene / Cedrol Oxidation Chemical Oxidation (e.g., SeO2, PIDA/TBHP) Cedrene_chem->Oxidation Cedrenol_chem This compound Oxidation->Cedrenol_chem Cedrenone Cedrenone (By-product) Oxidation->Cedrenone Over_oxidized Over-oxidized Products (By-products) Oxidation->Over_oxidized Cedrene_micro α-Cedrene Rhodococcus Rhodococcus sp. KSM-7358 Cedrene_micro->Rhodococcus Cedrenol_micro sec-Cedrenol Rhodococcus->Cedrenol_micro Curcumene α-Curcumene (By-product) Rhodococcus->Curcumene

Caption: Comparison of by-product formation in chemical vs. microbial synthesis of this compound.

Troubleshooting_Workflow Start This compound Synthesis Experiment Analysis Analyze Product Mixture (e.g., GC-MS) Start->Analysis High_Byproduct High By-product Formation? Analysis->High_Byproduct Cedrenone_issue Predominant By-product: Cedrenone High_Byproduct->Cedrenone_issue Yes Other_byproducts Multiple/Other By-products High_Byproduct->Other_byproducts Yes Success Minimized By-products High_Byproduct->Success No Optimize_chem Optimize Chemical Rxn: - Lower Temp - Shorter Time - Milder Oxidant Cedrenone_issue->Optimize_chem Switch_to_microbial Consider Microbial Synthesis Cedrenone_issue->Switch_to_microbial Other_byproducts->Optimize_chem Other_byproducts->Switch_to_microbial Purification Optimize Purification Protocol Other_byproducts->Purification Optimize_chem->Analysis Optimize_microbial Optimize Fermentation: - Substrate Conc. - Incubation Time Switch_to_microbial->Optimize_microbial Optimize_microbial->Analysis Purification->Analysis

Caption: Troubleshooting workflow for minimizing by-products in this compound synthesis.

References

Technical Support Center: Scaling Up Microbial Cedrenol Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the microbial production of cedrenol.

Frequently Asked Questions (FAQs)

Q1: What are the primary microbial chassis systems used for this compound production?

A1: The most common microbial hosts for producing this compound and other sesquiterpenoids are Escherichia coli and Saccharomyces cerevisiae.[1] E. coli is favored for its rapid growth and well-established genetic tools, while S. cerevisiae is a robust eukaryotic host that can be advantageous for expressing complex eukaryotic enzymes and may exhibit higher tolerance to certain products.[2][3]

Q2: Which metabolic pathway is engineered for this compound production?

A2: this compound production relies on engineering terpene biosynthesis pathways to increase the supply of the precursor molecule, farnesyl pyrophosphate (FPP).[4] In E. coli, the native methylerythritol 4-phosphate (MEP) pathway is often supplemented or replaced by the heterologous mevalonate (MVA) pathway from yeast, as the MVA pathway can sometimes provide a more robust flux towards FPP.[5][6] In S. cerevisiae, the native MVA pathway is the primary target for engineering.[2]

Q3: What are the key enzymes required for converting FPP to this compound?

A3: The final conversion of FPP to this compound is catalyzed by a cedrol synthase, a type of terpene synthase. Often, studies focus on epi-cedrol synthase (ECS), which produces an isomer of cedrol.[5][7] To enhance the availability of FPP, farnesyl pyrophosphate synthase (FPPS) is also a critical enzyme that is often overexpressed.[5]

Q4: What is a fusion protein strategy and how does it benefit this compound production?

A4: A fusion protein strategy involves genetically linking two or more enzymes into a single polypeptide chain. For this compound production, FPPS and cedrol synthase (or ECS) can be fused.[5] This approach can enhance production by co-localizing the enzymes, which facilitates the direct channeling of the FPP substrate from FPPS to cedrol synthase, minimizing the diffusion of the intermediate and potential side reactions.[5][8] This can lead to higher product titers compared to expressing the two enzymes as separate proteins.[5]

Troubleshooting Guide

Low or No this compound Titer
Potential Cause Troubleshooting Steps
Poor expression of cedrol synthase and/or FPPS 1. Verify protein expression: Perform SDS-PAGE and Western blot analysis to confirm the presence and correct size of the enzymes.[9][10]2. Codon optimization: Ensure the gene sequences for cedrol synthase and FPPS are optimized for the codon usage of your host organism (E. coli or S. cerevisiae).[11][12][13] Different optimization strategies like "use best codon" or "harmonize relative codon adaptiveness" can be employed.[11]3. Promoter strength: Experiment with promoters of different strengths to modulate expression levels. Very strong promoters can sometimes lead to the formation of insoluble inclusion bodies.
Insufficient FPP precursor supply 1. Balance the MVA/MEP pathway: Overexpression of the entire upstream pathway is crucial. Imbalances can lead to the accumulation of toxic intermediates.[14][15] Use different strength promoters or ribosome binding sites (RBS) to fine-tune the expression of each pathway enzyme.[15]2. Enhance central metabolism: Engineer central carbon metabolism to direct more flux towards the key precursors, acetyl-CoA (for MVA) or glyceraldehyde-3-phosphate and pyruvate (for MEP).[6]
Enzyme inactivity 1. Check for necessary cofactors: Cedrol synthase requires a divalent metal ion, typically Mg²⁺, for its activity.[7] Ensure appropriate concentrations are present in the culture medium and lysis buffer for in vitro assays.2. Assay enzyme activity in vitro: Purify the expressed enzymes and perform in vitro assays with FPP as a substrate to confirm catalytic activity.
Product degradation or volatility 1. In-situ product recovery: Use a two-phase fermentation system by adding an organic solvent overlay (e.g., dodecane) to the culture to capture the secreted this compound and prevent its loss due to volatility or degradation.
Poor Cell Growth and Viability
Potential Cause Troubleshooting Steps
Toxicity of this compound or pathway intermediates 1. Monitor cell viability: Use methods like trypan blue exclusion or plating for colony-forming units (CFUs) to assess cell health over the fermentation period.[16][17]2. Product removal: Implement in-situ product recovery to keep the extracellular concentration of this compound below toxic levels.3. Regulated expression: Use inducible promoters to delay the expression of the production pathway until a sufficient cell density is reached. This separates the growth phase from the production phase, minimizing the impact of product toxicity on biomass accumulation.
Metabolic burden from heterologous pathway expression 1. Reduce protein expression levels: Use weaker promoters or lower inducer concentrations to lessen the metabolic load on the host cells.2. Optimize fermentation conditions: Ensure optimal pH, temperature, and aeration for your specific host strain to improve its robustness.
Accumulation of toxic intermediates (e.g., FPP) 1. Balance pathway flux: Ensure the downstream enzyme (cedrol synthase) can efficiently convert the FPP being produced by the upstream pathway.[13] An imbalance can lead to FPP accumulation, which has been shown to be a danger signal that can trigger cell death.[13]2. Dynamic regulation: Implement dynamic control systems where the expression of pathway enzymes is responsive to metabolite concentrations, maintaining them at non-toxic levels.[6]

Quantitative Data Summary

Table 1: Epi-cedrol Production in Engineered E. coli

Expression Strategy Host Strain Titer (mg/L) Incubation Time (post-induction)
Co-expression of SaFPPS and AaECSE. coli BL211.002 ± 0.0712 h
Fusion protein (SaFPPS-GSGGS-AaECS)E. coli BL211.084 ± 0.0916 h

Data sourced from a study on enhancing epi-cedrol production in E. coli.[5]

Key Experimental Protocols

Construction of FPPS-ECS Fusion Protein Expression Vector

This protocol is adapted from a study that successfully fused Santalum album FPPS (SaFPPS) and Artemisia annua Epi-cedrol synthase (AaECS).[5]

  • Primer Design:

    • Design primers to amplify the SaFPPS gene, removing the stop codon and adding a linker sequence (e.g., encoding GSGGS) at the 3' end, followed by a restriction site (e.g., BamHI).[5]

    • Design primers to amplify the AaECS gene without its start codon, adding a compatible restriction site (e.g., BamHI) at the 5' end and another restriction site (e.g., NotI) at the 3' end.[5]

  • PCR Amplification:

    • Amplify the SaFPPS-linker fragment from a template plasmid containing the SaFPPS gene.

    • Amplify the AaECS fragment from a template plasmid containing the AaECS gene.

  • Vector Preparation:

    • Digest the expression vector (e.g., pET32a) with the appropriate restriction enzymes (e.g., NcoI and BamHI for the initial cloning of FPPS-linker).

    • Subsequently, digest the vector containing the FPPS-linker with BamHI and NotI. Treat with alkaline phosphatase to prevent self-ligation.[5]

  • Ligation and Transformation:

    • Digest the amplified AaECS fragment with BamHI and NotI.

    • Perform a ligation reaction with the prepared vector and the digested AaECS fragment using T4 DNA ligase.

    • Transform the ligation mixture into competent E. coli cells (e.g., DH5α for cloning, then BL21(DE3) or Rosetta(DE3) for expression).

  • Verification:

    • Screen colonies by colony PCR using a forward primer for the inserted gene and a vector-specific reverse primer.

    • Confirm the correct construct by plasmid purification and Sanger sequencing.

Fed-Batch Fermentation for this compound Production in E. coli

This is a generalized protocol for high-density fed-batch fermentation.[18][19][20]

  • Inoculum Preparation:

    • Inoculate a single colony of the recombinant E. coli strain into 5-10 mL of LB medium with the appropriate antibiotic. Grow overnight at 37°C with shaking.

    • Use the overnight culture to inoculate a larger volume (e.g., 100 mL) of defined fermentation medium in a shake flask. Grow for 8-12 hours at 37°C.

  • Bioreactor Setup:

    • Prepare a bioreactor (e.g., 2 L) with the initial batch medium (e.g., 900 mL of defined mineral salt medium with glucose).

    • Calibrate pH and dissolved oxygen (DO) probes. Set the initial temperature to 37°C and pH to 7.0 (controlled with NH₄OH or H₃PO₄).

  • Batch Phase:

    • Inoculate the bioreactor with the seed culture to a starting OD₆₀₀ of ~0.1-0.3.

    • Maintain DO at >30% saturation by controlling agitation speed and airflow.

    • The batch phase proceeds until the initial carbon source (glucose) is depleted, which is typically indicated by a sharp increase in the DO signal.

  • Fed-Batch Phase:

    • Initiate feeding of a highly concentrated glucose and nutrient solution. Use a predefined exponential feeding strategy to maintain a specific growth rate (e.g., μ = 0.1 h⁻¹).

    • The feed rate (F) can be calculated using the formula: F(t) = (μ / Y_X/S) * X₀V₀ * e^(μt), where Y_X/S is the biomass yield on substrate, X₀ is the biomass concentration at the start of the feed, and V₀ is the initial volume.

  • Induction and Production:

    • Once the culture reaches a high cell density (e.g., OD₆₀₀ of 50-80), induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Reduce the temperature to a lower value (e.g., 25-30°C) to improve protein folding and reduce metabolic stress.

    • Continue the fed-batch fermentation for 24-48 hours, collecting samples periodically to measure cell density and this compound concentration.

Extraction and Quantification of this compound by GC-MS
  • Sample Preparation:

    • Take a known volume of fermentation broth (e.g., 1 mL).

    • If a two-phase fermentation was used, separate the organic layer for direct analysis.

    • For whole-broth extraction, add an equal volume of an organic solvent (e.g., hexane or ethyl acetate).[5]

  • Extraction:

    • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.

    • Centrifuge the sample to separate the organic and aqueous phases.

    • Carefully transfer the upper organic layer to a clean vial.

    • Add an internal standard (e.g., 1,4-dichlorobenzene) to the extract for accurate quantification.[21]

  • GC-MS Analysis:

    • Inject 1 µL of the extract into a GC-MS system.

    • GC Conditions (Example): Use a capillary column (e.g., HP-5MS). Set an appropriate temperature program, for instance, starting at 80°C, ramping to 250°C.

    • MS Conditions (Example): Operate in electron ionization (EI) mode. For quantification, use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for higher sensitivity and selectivity.[21]

  • Quantification:

    • Identify the this compound peak based on its retention time and mass spectrum by comparing it to an authentic standard.

    • Create a standard curve by analyzing known concentrations of a this compound standard.

    • Calculate the concentration of this compound in the sample by comparing its peak area (normalized to the internal standard) to the standard curve.

Visualizations

experimental_workflow cluster_cloning 1. Plasmid Construction cluster_fermentation 2. Fermentation & Production cluster_analysis 3. Analysis pcr_fpps PCR Amplify SaFPPS + Linker ligation Ligation pcr_fpps->ligation pcr_ecs PCR Amplify AaECS pcr_ecs->ligation digest_vector Digest Vector (e.g., pET32a) digest_vector->ligation transformation Transformation into E. coli ligation->transformation verification Verification (Sequencing) transformation->verification inoculum Inoculum Preparation verification->inoculum batch Batch Phase inoculum->batch fed_batch Fed-Batch Phase batch->fed_batch induction Induction (IPTG) fed_batch->induction production Production Phase induction->production extraction Solvent Extraction of this compound production->extraction gcms GC-MS Quantification extraction->gcms

Caption: Experimental workflow for microbial this compound production.

troubleshooting_low_yield cluster_expression Protein Expression Issues cluster_metabolism Metabolic Pathway Issues cluster_enzyme Enzyme Activity Issues start Low/No this compound Titer check_expression Verify Expression (Western Blot) start->check_expression balance_pathway Balance MVA/MEP Pathway (RBS Tuning) start->balance_pathway check_cofactors Check for Cofactors (Mg²⁺) start->check_cofactors optimize_codons Optimize Codons check_expression->optimize_codons change_promoter Adjust Promoter Strength optimize_codons->change_promoter boost_central_met Enhance Central Metabolism balance_pathway->boost_central_met in_vitro_assay In Vitro Activity Assay check_cofactors->in_vitro_assay

Caption: Troubleshooting logic for low this compound yield.

cedrenol_pathway acetyl_coa Acetyl-CoA mva_pathway Mevalonate (MVA) Pathway (Multiple Steps) acetyl_coa->mva_pathway fpp Farnesyl Pyrophosphate (FPP) mva_pathway->fpp IPP/DMAPP fpps FPPS cedrol_synthase Cedrol Synthase This compound This compound fpp->this compound Mg²⁺ squalene Squalene / Sterols fpp->squalene sqs Squalene Synthase fpps_label Overexpress cs_label Introduce/Overexpress sqs_label Downregulate (optional)

Caption: Engineered metabolic pathway for this compound production.

References

Technical Support Center: Enhancing the Stability of Cedrenol in Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cedrenol. The information aims to address common stability challenges encountered during formulation development.

Troubleshooting Guide

This guide is designed to help you identify and resolve common stability issues with this compound in your formulations.

Issue 1: Loss of Potency or Change in Odor Over Time

  • Question: My this compound-containing formulation is losing its characteristic woody aroma and showing a decrease in active this compound concentration upon storage. What could be the cause?

  • Answer: This is likely due to chemical degradation of this compound, primarily through oxidation. This compound, as a sesquiterpene alcohol, is susceptible to oxidation, which can alter its chemical structure and sensory properties. Exposure to air (oxygen), light, and elevated temperatures can accelerate this process.

Troubleshooting Steps:

  • Review Formulation Components: Are there any pro-oxidant excipients in your formulation (e.g., metal ions, peroxides)?

  • Evaluate Packaging: Is the formulation packaged in a container that protects it from light and is impermeable to oxygen?

  • Assess Storage Conditions: Is the product stored at the recommended temperature and humidity?[1][2]

  • Implement Stabilization Strategies: Consider the addition of antioxidants or the use of encapsulation techniques.

Issue 2: Color Change in the Formulation

  • Question: My formulation containing this compound has developed a yellowish or brownish tint during stability studies. Why is this happening?

  • Answer: Color change is a common indicator of chemical degradation. The formation of oxidation byproducts, which are often colored compounds, is the most probable cause. This can be exacerbated by exposure to UV light and interaction with other formulation ingredients.

Troubleshooting Steps:

  • Conduct Photostability Testing: Expose the formulation to controlled UV and visible light to determine if the color change is light-induced.

  • Analyze for Degradation Products: Use analytical techniques like HPLC-MS or GC-MS to identify the colored impurities.

  • Incorporate UV Protectants: If found to be photosensitive, consider adding UV absorbers to the formulation or using UV-blocking packaging.

  • Optimize pH: The pH of the formulation can influence the rate of certain degradation reactions. Evaluate the stability of this compound at different pH values to find the optimal range.

Issue 3: Phase Separation or Changes in Physical Appearance

  • Question: My emulsion or cream formulation with this compound is showing signs of phase separation. Could this be related to this compound's stability?

  • Answer: While phase separation is often a sign of physical instability of the formulation itself, chemical degradation of this compound can sometimes contribute to it. Degradation products may have different solubility profiles, potentially disrupting the formulation's emulsion system.

Troubleshooting Steps:

  • Evaluate Emulsifier System: Ensure the type and concentration of the emulsifier are appropriate for the formulation.

  • Control Particle Size: For suspensions and emulsions, monitor particle size distribution over time, as changes can indicate instability.

  • Assess Compatibility: Conduct compatibility studies with all excipients to ensure they do not negatively impact the physical stability of the formulation.[3]

  • Stabilize this compound: By preventing the degradation of this compound, you can eliminate a potential contributor to physical instability.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for this compound is believed to be allylic oxidation .[4][5][6][7] This reaction targets the carbon atoms adjacent to the double bond in the this compound molecule, leading to the formation of hydroxylated and carbonylated derivatives. These degradation products can further undergo other reactions, leading to a complex mixture of impurities.

Q2: What are the ideal storage conditions for this compound and its formulations?

A2: To minimize degradation, this compound and its formulations should be stored in well-closed, airtight containers, protected from light, and kept at controlled room temperature (ideally between 20°C and 25°C).[1][2] For long-term storage, refrigeration (2-8°C) may be beneficial, but compatibility with the overall formulation needs to be assessed to avoid physical instability like crystallization.

Q3: Which antioxidants are effective in stabilizing this compound?

A3: While specific studies on this compound are limited, common antioxidants used for stabilizing essential oils and terpenes are likely to be effective. These include:

  • Natural Antioxidants: Tocopherol (Vitamin E), Ascorbic Acid (Vitamin C), Rosemary Extract, and Carnosic Acid.[8][9]

  • Synthetic Antioxidants: Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA).

The choice of antioxidant will depend on the formulation type, regulatory requirements, and desired labeling (e.g., "natural").

Q4: How can encapsulation enhance the stability of this compound?

A4: Encapsulation creates a physical barrier around the this compound molecule, protecting it from environmental factors like oxygen and light.[10][11][12][13][14] This can significantly improve its stability. Common encapsulation techniques include:

  • Microencapsulation: Using polymers to create microcapsules containing this compound.

  • Complexation: Using molecules like cyclodextrins to form inclusion complexes with this compound.

Encapsulation can also offer the benefit of controlled release of this compound in the formulation.

Q5: What analytical methods are suitable for monitoring this compound stability?

A5: A stability-indicating analytical method is crucial for accurately quantifying this compound in the presence of its degradation products. The most common and effective methods are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile compounds like this compound, allowing for separation and identification of both this compound and its degradation products.[15]

  • High-Performance Liquid Chromatography (HPLC) with UV or MS detection: A versatile technique for quantifying non-volatile degradation products and for use with a wider range of formulation types.

Data Presentation: Illustrative Stability Data

The following tables present hypothetical, yet plausible, quantitative data to illustrate the impact of different stabilization strategies on this compound stability. This data is for illustrative purposes only and should be confirmed by experimental studies.

Table 1: Effect of Antioxidants on this compound Stability in a Topical Cream Stored at 40°C / 75% RH

Time (Months)% this compound Remaining (No Antioxidant)% this compound Remaining (0.1% Tocopherol)% this compound Remaining (0.05% BHT)
0100.0100.0100.0
192.598.298.5
381.395.196.0
665.890.592.3

Table 2: Impact of Encapsulation on this compound Photostability (Exposure to 1.2 million lux hours)

Formulation% this compound Remaining (Before Exposure)% this compound Remaining (After Exposure)
Unencapsulated this compound in Solution100.075.2
This compound Encapsulated in Beta-Cyclodextrin100.096.8

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation pathways and degradation products of this compound under stress conditions.[15][16][17][18][19]

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or ethanol).

  • Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl to the stock solution and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 1N NaOH to the stock solution and heat at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂ to the stock solution and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid this compound or its solution at 80°C for 48 hours.

    • Photodegradation: Expose the stock solution in a photostability chamber to UV and visible light (ICH Q1B guidelines).

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control, by a stability-indicating method (e.g., GC-MS or HPLC-MS) to identify and quantify degradation products.

Protocol 2: Evaluation of Antioxidant Efficacy

Objective: To determine the effectiveness of different antioxidants in preventing the degradation of this compound in a specific formulation.

Methodology:

  • Formulation Preparation: Prepare batches of the final formulation containing this compound. Divide the batches into a control group (no antioxidant) and test groups, each with a different antioxidant (e.g., 0.1% tocopherol, 0.05% BHT).

  • Stability Study: Store all batches under accelerated stability conditions (e.g., 40°C / 75% RH) and real-time conditions (e.g., 25°C / 60% RH).[20][21][22]

  • Time-Point Analysis: At specified time points (e.g., 0, 1, 3, and 6 months for accelerated; 0, 3, 6, 12, and 24 months for real-time), withdraw samples from each batch.

  • Analysis: Analyze the samples for the remaining concentration of this compound using a validated analytical method. Also, observe and record any changes in physical appearance, color, and odor.

Visualizations

Cedrenol_Degradation_Pathway This compound This compound Oxidation Oxidation (O2, Light, Heat) This compound->Oxidation Allylic_Hydroxylation Allylic Hydroxylation Products Oxidation->Allylic_Hydroxylation Carbonyl_Formation Carbonyl Formation Products Oxidation->Carbonyl_Formation Further_Oxidation Further Oxidation Products (e.g., ring opening) Allylic_Hydroxylation->Further_Oxidation Carbonyl_Formation->Further_Oxidation Degradation_Products Mixture of Degradation Products (Loss of Aroma, Color Change) Further_Oxidation->Degradation_Products

Caption: Proposed degradation pathway for this compound via oxidation.

Stability_Testing_Workflow cluster_prep Formulation Preparation cluster_storage Stability Storage cluster_analysis Analysis Formulation_Control Formulation (No Stabilizer) Accelerated Accelerated Conditions (e.g., 40°C/75% RH) Formulation_Control->Accelerated Real_Time Real-Time Conditions (e.g., 25°C/60% RH) Formulation_Control->Real_Time Formulation_Test Formulation (+ Stabilizer) Formulation_Test->Accelerated Formulation_Test->Real_Time Time_Points Sampling at Time Points Accelerated->Time_Points Real_Time->Time_Points Analytical_Testing Analytical Testing (HPLC/GC-MS) Time_Points->Analytical_Testing Physical_Testing Physical Testing (Appearance, pH) Time_Points->Physical_Testing Data_Evaluation Data Evaluation Analytical_Testing->Data_Evaluation Physical_Testing->Data_Evaluation Troubleshooting_Logic Start Stability Issue Observed Loss_of_Potency Loss of Potency / Odor Change Start->Loss_of_Potency Color_Change Color Change Start->Color_Change Phase_Separation Phase Separation Start->Phase_Separation Oxidation Suspect Oxidation Loss_of_Potency->Oxidation Color_Change->Oxidation Photodegradation Suspect Photodegradation Color_Change->Photodegradation Physical_Instability Suspect Physical Instability Phase_Separation->Physical_Instability Add_Antioxidant Action: Add Antioxidant Oxidation->Add_Antioxidant Use_Protective_Packaging Action: Use Protective Packaging Oxidation->Use_Protective_Packaging Airtight Photodegradation->Use_Protective_Packaging Opaque Add_UV_Absorber Action: Add UV Absorber Photodegradation->Add_UV_Absorber Optimize_Emulsifier Action: Optimize Emulsifier System Physical_Instability->Optimize_Emulsifier

References

Technical Support Center: Navigating Batch-to-Batch Variation in Natural Cedrenol Extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges arising from batch-to-batch variation in natural cedrenol extracts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common natural sources?

This compound is a sesquiterpenoid alcohol found in the essential oils of various coniferous trees. The most common sources are from the genus Juniperus (Juniper) and Cedrus (Cedar). It is known for its characteristic woody aroma and has been investigated for various biological activities, including anti-inflammatory, sedative, and antifungal properties.

Q2: What causes batch-to-batch variation in natural this compound extracts?

Batch-to-batch variation in natural extracts is a significant challenge and stems from a multitude of factors that can alter the chemical composition of the plant material and the resulting extract.[1][2] These factors include:

  • Genetic and Environmental Factors: The genetic makeup of the plant, geographical location, climate, soil conditions, and altitude all play a role in the biosynthesis of secondary metabolites like this compound.[1]

  • Harvesting and Post-Harvesting Practices: The time of harvesting, the age of the plant, and how the plant material is dried, stored, and transported can significantly impact the stability and concentration of this compound.[1]

  • Extraction Method: The choice of extraction solvent and technique (e.g., steam distillation, solvent extraction) can lead to variations in the final extract's composition.[3][4][5]

Q3: How can I standardize my this compound extracts to minimize variability in my experiments?

Standardization is crucial for ensuring the reproducibility of your research.[1] It involves the quantitative analysis of the extract to ensure a consistent concentration of the active or marker compounds. For this compound extracts, this can be achieved by:

  • Defining Quality Control Parameters: Establish clear specifications for the identity, purity, and content of your extract.[1][6]

  • Using a Marker Compound: Utilize this compound as a chemical marker to quantify its concentration in each batch using analytical techniques like HPLC or GC-MS.[1]

  • Implementing Validated Analytical Methods: Employ validated and reproducible analytical methods to ensure accurate quantification of this compound and other key constituents.

Troubleshooting Guides

Extraction and Handling of this compound Extracts

Q: My this compound extract yield is lower than expected. What could be the cause and how can I troubleshoot it?

A: Low extraction yield can be due to several factors. Consider the following troubleshooting steps:

  • Inadequate Pulverization: Ensure the plant material is finely and uniformly ground to maximize the surface area for solvent penetration.

  • Improper Solvent Selection: The polarity of the extraction solvent is critical. For sesquiterpenoids like this compound, solvents of intermediate polarity are often effective. Experiment with different solvents or solvent mixtures.[5]

  • Insufficient Extraction Time or Temperature: The extraction process may not be long enough or at an optimal temperature to efficiently extract this compound. Optimize these parameters based on the chosen extraction method.[7]

  • Degradation of this compound: this compound can be sensitive to heat and light. Ensure that the extraction and storage conditions are appropriate to prevent degradation.

Q: I am observing significant differences in the chemical profile of my this compound extract batches, even when using the same extraction protocol. What should I investigate?

A: This is a classic issue of batch-to-batch variation. To identify the source of the inconsistency, consider the following:

  • Raw Material Verification: Ensure that the plant material is from the same species, geographical location, and harvested under similar conditions.

  • Extraction Protocol Consistency: Meticulously review your extraction protocol to ensure every step is identical across batches, including solvent-to-solid ratio, extraction time, temperature, and agitation speed.

  • Solvent Quality: Use high-purity solvents from the same supplier to avoid introducing variability.

  • Analytical Method Validation: Confirm that your analytical method (e.g., HPLC, GC-MS) is validated and robust to rule out analytical error as the source of variation.

Analytical Characterization of this compound Extracts

Q: I am having trouble with peak tailing and poor resolution in my HPLC analysis of this compound. What are the possible causes and solutions?

A: Peak tailing and poor resolution in HPLC can be caused by several factors. Here's a troubleshooting guide:

Possible Cause Solution
Column Overload Decrease the injection volume or dilute the sample.
Inappropriate Mobile Phase Optimize the mobile phase composition, including the organic modifier and pH.
Column Contamination Flush the column with a strong solvent or replace the guard column.
Secondary Interactions with Silanol Groups Use a base-deactivated column or add a competing base to the mobile phase.
Column Void or Channeling Replace the column.

For more detailed HPLC troubleshooting, refer to comprehensive guides on the topic.[8][9][10][11][12]

Q: My GC-MS analysis of this compound shows inconsistent peak areas and retention times between runs. How can I improve the reproducibility?

A: Inconsistent GC-MS results can be frustrating. Here are some common causes and their solutions:

Possible Cause Solution
Injector Issues Check for leaks, a plugged liner, or a worn septum. Clean or replace these components as needed.
Column Problems Ensure the column is properly installed and conditioned. Check for column bleed or contamination.
Inconsistent Injection Volume Use an autosampler for precise and reproducible injections.
Temperature Fluctuations Verify that the injector, oven, and transfer line temperatures are stable and appropriate for the analysis.
Carrier Gas Flow Instability Check for leaks in the gas lines and ensure the flow controller is functioning correctly.

For more in-depth GC-MS troubleshooting, consult specialized resources.[1][2][13][14][15]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for this compound Quantification

This protocol provides a general framework for the quantification of this compound in natural extracts. Method validation and optimization are essential for each specific matrix.

  • Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water is commonly used. A typical starting point is a gradient from 60% acetonitrile to 100% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 210 nm.

  • Sample Preparation:

    • Accurately weigh the dried extract and dissolve it in the mobile phase.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Standard Preparation:

    • Prepare a stock solution of pure this compound standard in the mobile phase.

    • Create a series of dilutions to generate a calibration curve.

  • Quantification:

    • Inject the standards and the sample.

    • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Identification and Quantification

This protocol is suitable for the analysis of volatile compounds like this compound in essential oil extracts.

  • Instrumentation: GC-MS system with a mass selective detector.

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[16][17][18]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[17][18]

  • Oven Temperature Program:

    • Initial temperature: 60°C for 2 minutes.

    • Ramp: Increase to 240°C at a rate of 3°C/min.[18]

    • Hold: 240°C for 5 minutes.

  • Injector Temperature: 250°C.[17]

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.[17]

    • Mass Range: 40-400 amu.

    • Ion Source Temperature: 230°C.[17]

  • Sample Preparation:

    • Dilute the essential oil extract in a suitable solvent like hexane or dichloromethane.

  • Identification and Quantification:

    • Identify this compound by comparing its mass spectrum and retention time with that of a pure standard and by searching the NIST library.

    • For quantification, use an internal standard and create a calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR is a powerful tool for the structural characterization of compounds in an extract.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified this compound extract in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).[19][20][21][22]

    • Filter the solution into a clean, dry 5 mm NMR tube.[19][20][22]

  • Experiments:

    • Acquire a ¹H NMR spectrum to determine the proton environment.

    • Acquire a ¹³C NMR spectrum to identify the number and types of carbon atoms.

    • Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish the connectivity of protons and carbons and confirm the structure of this compound.

  • Data Analysis:

    • Process the spectra using appropriate software.

    • Assign the chemical shifts and coupling constants to the corresponding atoms in the this compound molecule.

Visualization of Signaling Pathways and Workflows

experimental_workflow cluster_extraction Extraction & Preparation cluster_analysis Analytical Characterization cluster_bioassay Biological Evaluation plant_material Natural Source (e.g., Juniperus sp.) extraction Extraction (e.g., Steam Distillation) plant_material->extraction crude_extract Crude this compound Extract extraction->crude_extract hplc HPLC Analysis crude_extract->hplc Quantification gcms GC-MS Analysis crude_extract->gcms Identification & Quantification nmr NMR Analysis crude_extract->nmr Structural Elucidation cell_culture Cell-based Assays crude_extract->cell_culture signaling_pathway Signaling Pathway Analysis cell_culture->signaling_pathway erk_mapk_pathway This compound This compound receptor Cell Surface Receptor This compound->receptor Inhibits (?) ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., AP-1) erk->transcription_factors gene_expression Gene Expression (e.g., Pro-inflammatory Cytokines) transcription_factors->gene_expression nfkb_pathway cluster_nucleus This compound This compound ikk IKK Complex This compound->ikk Inhibits stimulus Inflammatory Stimulus (e.g., LPS) receptor Receptor (e.g., TLR4) stimulus->receptor receptor->ikk ikb IκB ikk->ikb Phosphorylates nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus Translocation gene_expression Gene Expression (e.g., TNF-α, IL-6) nucleus->gene_expression

References

Improving the resolution of cedrenol enantiomers by chiral chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the resolution of cedrenol enantiomers using chiral chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common approach for separating this compound enantiomers?

A1: The most prevalent and effective method for the enantioselective separation of this compound, a sesquiterpene alcohol, is chiral Gas Chromatography (GC). This technique typically employs a capillary column coated with a chiral stationary phase (CSP), most commonly a derivatized cyclodextrin.

Q2: Which type of chiral stationary phase (CSP) is recommended for this compound?

A2: For the separation of terpenes and their derivatives like this compound, cyclodextrin-based CSPs are highly recommended. Specifically, derivatized β-cyclodextrin columns, such as those with permethylated or acetylated substitutions, have shown excellent enantioselectivity for a wide range of chiral compounds found in essential oils. Columns like the HP-chiral-20B or β-DEX™ series are good starting points for method development.[1]

Q3: What are the critical parameters to optimize for better resolution of this compound enantiomers?

A3: The key parameters to optimize for achieving baseline separation of this compound enantiomers include:

  • Temperature Program: A slow oven temperature ramp rate (e.g., 1-2 °C/min) is often crucial for improving resolution.[2][3]

  • Carrier Gas Linear Velocity: Operating at a higher than standard linear velocity (e.g., 60-80 cm/s for hydrogen) can enhance separation efficiency.[2]

  • Column Selection: The choice of the specific cyclodextrin derivative on the CSP can significantly impact selectivity.

  • Injection Volume and Concentration: Overloading the column can lead to peak broadening and reduced resolution. It is advisable to inject a small volume of a dilute sample.[2]

Q4: Can High-Performance Liquid Chromatography (HPLC) be used for this compound enantiomer separation?

A4: While GC is more common for volatile compounds like this compound, chiral HPLC can also be employed. This would typically involve polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and a normal-phase mobile phase. However, due to the volatility of this compound, GC is often the more straightforward approach.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Poor or No Resolution 1. Inappropriate chiral stationary phase. 2. Suboptimal temperature program. 3. Incorrect carrier gas flow rate/linear velocity. 4. Column overload.1. Screen different derivatized cyclodextrin columns (e.g., permethylated, acetylated β-cyclodextrin). 2. Decrease the temperature ramp rate (e.g., to 1 °C/min). Optimize the initial and final oven temperatures.[2][3] 3. Optimize the linear velocity of the carrier gas (e.g., for Hydrogen, try a range of 40-80 cm/s).[2] 4. Dilute the sample and/or decrease the injection volume.
Peak Tailing 1. Active sites on the column or in the injector liner. 2. Column contamination. 3. Sample overload.1. Use a deactivated injector liner. Consider derivatizing the this compound to reduce its polarity. 2. Bake out the column according to the manufacturer's instructions. Trim the first few centimeters of the column. 3. Reduce the sample concentration.
Peak Broadening 1. Suboptimal flow rate. 2. Too high of an initial oven temperature. 3. Large injection volume.1. Optimize the carrier gas flow rate. 2. Lower the initial oven temperature to better focus the analytes at the head of the column.[2] 3. Decrease the injection volume.
Inconsistent Retention Times 1. Fluctuations in oven temperature. 2. Unstable carrier gas flow. 3. Column degradation.1. Ensure the GC oven is properly calibrated and stable. 2. Check for leaks in the gas lines and ensure the gas supply is consistent. 3. Condition the column. If the problem persists, the column may need to be replaced.
Loss of Resolution Over Time 1. Column contamination from sample matrix. 2. Column bleed at high temperatures. 3. Injection of non-volatile residues.1. Implement a sample cleanup procedure before injection. Use a guard column. 2. Operate within the recommended temperature limits of the column. 3. Ensure samples are fully volatilized in the injector.

Experimental Protocols

Representative Chiral GC-MS Method for this compound Enantiomer Analysis

This protocol is a starting point based on successful separations of similar terpenes in essential oils.[1] Optimization will be required for your specific instrument and application.

1. Instrumentation and Columns:

  • Gas Chromatograph: Agilent 7890A GC or equivalent, coupled to a Mass Spectrometer (e.g., Agilent 5975C MSD).

  • Chiral Column: HP-chiral-20B (30 m x 0.32 mm, 0.25 µm film thickness) or a similar β-cyclodextrin-based column.

2. GC Parameters:

ParameterValue
Injector Temperature 250 °C
Injection Mode Split (Split Ratio: 1:100)
Injection Volume 0.1 - 1.0 µL
Carrier Gas Helium
Flow Rate 1 mL/min
Oven Program - Initial Temperature: 40 °C, hold for 5 min - Ramp 1: 1 °C/min to 130 °C, hold for 1 min - Ramp 2: 2 °C/min to 200 °C, hold for 3 min
Detector Temperature 300 °C (for FID if used)

3. Mass Spectrometer Parameters:

ParameterValue
Ion Source Temperature 230 °C
Electron Energy 70 eV
Mass Range 40-450 amu
Solvent Delay 3 min

4. Sample Preparation:

  • Dilute the this compound standard or sample in a suitable solvent (e.g., n-hexane) to a concentration of approximately 10-100 µg/mL.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Chiral GC-MS Analysis cluster_data Data Processing This compound This compound Sample/Standard Dilution Dilute in n-Hexane This compound->Dilution Injection Inject into GC Dilution->Injection Separation Separation on Chiral Column Injection->Separation Detection MS Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Identify and Quantify Enantiomers Chromatogram->Quantification

Caption: Experimental workflow for the chiral GC-MS analysis of this compound enantiomers.

Troubleshooting_Flow cluster_temp Temperature Optimization cluster_flow Flow Rate Optimization cluster_column Column and Sample Considerations Start Poor/No Resolution Temp_Ramp Decrease Temperature Ramp Rate (e.g., to 1°C/min) Start->Temp_Ramp Flow_Rate Optimize Carrier Gas Linear Velocity Start->Flow_Rate Column_Choice Try a Different Cyclodextrin CSP Start->Column_Choice Temp_Range Adjust Initial/Final Temperatures Temp_Ramp->Temp_Range Result Result Temp_Range->Result Resolution Improved? Flow_Rate->Result Sample_Conc Reduce Sample Concentration/Volume Column_Choice->Sample_Conc Sample_Conc->Result Yes Yes: Finalize Method Result->Yes Yes No No: Further Troubleshooting Result->No No

Caption: Troubleshooting flowchart for improving the resolution of this compound enantiomers.

References

Addressing matrix effects in the analysis of cedrenol in complex samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of cedrenol in complex samples. It addresses common issues related to matrix effects and provides detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of this compound?

A: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[1][2][3][4][5] This can lead to either suppression or enhancement of the analytical signal, resulting in inaccurate quantification.[3][4] In complex matrices like plasma, essential oils, or cosmetic formulations, various endogenous or exogenous components can interfere with the analysis of this compound.[6]

Q2: What are the common analytical techniques for this compound analysis and which is more susceptible to matrix effects?

A: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary techniques for analyzing this compound and other sesquiterpenes.[1][7][8][9][10][11] LC-MS, particularly with electrospray ionization (ESI), is generally more susceptible to matrix effects caused by ion suppression or enhancement from non-volatile matrix components.[3][5] GC-MS can also experience matrix effects, often observed as signal enhancement due to the "matrix-induced chromatographic response enhancement" effect, where matrix components passivate active sites in the GC inlet and column.

Q3: How can I minimize matrix effects during sample preparation for this compound analysis?

A: Effective sample preparation is crucial for minimizing matrix effects.[12] The choice of technique depends on the sample matrix and the physicochemical properties of this compound. Common strategies include:

  • Liquid-Liquid Extraction (LLE): This technique partitions this compound into a solvent in which it is soluble, leaving many interfering matrix components behind.[1][9]

  • Solid-Phase Extraction (SPE): SPE can provide cleaner extracts by selectively retaining this compound on a solid sorbent while matrix components are washed away.

  • Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free technique particularly useful for volatile and semi-volatile compounds like this compound in complex matrices, as it samples the vapor phase above the sample, leaving non-volatile matrix components behind.[2][10]

Q4: What are the main calibration strategies to compensate for matrix effects in this compound analysis?

A: Several calibration strategies can be employed to compensate for matrix effects:

  • Matrix-Matched Calibration: In this approach, calibration standards are prepared in a blank matrix that is free of the analyte but has a similar composition to the samples being analyzed.[13][14] This helps to ensure that the standards and samples experience similar matrix effects.

  • Standard Addition: This method involves adding known amounts of a this compound standard to the sample itself.[15][16][17][18][19] By observing the increase in signal, the original concentration of this compound in the sample can be determined by extrapolation. This is particularly useful when a suitable blank matrix is not available.

  • Stable Isotope Dilution (SID): This is considered the gold standard for compensating for matrix effects. A known amount of a stable isotope-labeled internal standard (e.g., this compound-d3) is added to the sample at the beginning of the sample preparation process. Since the labeled standard has nearly identical chemical and physical properties to the native this compound, it experiences the same matrix effects and losses during sample preparation. The ratio of the native analyte to the labeled standard is used for quantification, providing highly accurate and precise results.

Troubleshooting Guide

Problem Possible Causes Troubleshooting Steps
Poor peak shape (fronting or tailing) for this compound in GC-MS analysis. 1. Active sites in the GC inlet liner or column. 2. Column contamination. 3. Inappropriate injection temperature.1. Use a deactivated inlet liner. 2. Trim the first few centimeters of the analytical column. 3. Optimize the injection port temperature to ensure complete and rapid volatilization of this compound without degradation.
Inconsistent this compound signal intensity between replicate injections. 1. Inconsistent injection volume. 2. Matrix buildup in the GC inlet or on the column. 3. Variability in manual sample preparation.1. Use an autosampler for precise and reproducible injections. 2. Perform regular maintenance of the GC inlet, including replacing the liner and septum. 3. Ensure consistent and thorough mixing during extraction steps.
Significant signal suppression or enhancement in LC-MS analysis. 1. Co-elution of matrix components with this compound. 2. High concentration of salts or other non-volatile matrix components.1. Optimize the chromatographic separation to resolve this compound from interfering peaks. This can be achieved by modifying the mobile phase composition, gradient profile, or using a different stationary phase. 2. Improve the sample cleanup procedure to remove more of the interfering matrix components. 3. Dilute the sample extract, if the this compound concentration is sufficiently high.
Low recovery of this compound during sample preparation. 1. Inefficient extraction from the sample matrix. 2. Loss of analyte during solvent evaporation steps. 3. Adsorption of this compound to labware.1. Optimize the extraction solvent and technique (e.g., increase extraction time or use a more efficient solvent). 2. Use a gentle stream of nitrogen for solvent evaporation and avoid complete dryness. 3. Use silanized glassware to minimize adsorption.

Data Presentation: Impact of Matrix Effects and Mitigation Strategies

The following tables summarize hypothetical quantitative data to illustrate the impact of matrix effects on the analysis of this compound and the effectiveness of different mitigation strategies.

Table 1: Effect of Sample Matrix on this compound Quantification (GC-MS)

Sample MatrixSpiked this compound Concentration (ng/mL)Measured this compound Concentration (ng/mL) using Solvent-Based CalibrationSignal Response (Peak Area)Matrix Effect (%)
Solvent (Hexane)5050.21,250,0000%
Essential Oil5068.51,712,500+37% (Enhancement)
Plasma5041.31,032,500-17.4% (Suppression)
Cosmetic Cream5075.11,877,500+50.2% (Enhancement)

Table 2: Comparison of Calibration Strategies for this compound Quantification in a Complex Matrix (Essential Oil)

Calibration MethodSpiked this compound Concentration (ng/mL)Measured this compound Concentration (ng/mL)Accuracy (%)
Solvent-Based Calibration5068.5137%
Matrix-Matched Calibration5051.2102.4%
Standard Addition5049.899.6%
Stable Isotope Dilution5050.1100.2%

Experimental Protocols

Protocol 1: Quantification of this compound in Plasma using GC-MS/MS

This protocol is adapted from a validated method for the quantification of α-cedrene in rat plasma.[1][9]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 50 µL of plasma sample in a microcentrifuge tube, add 10 µL of internal standard solution (e.g., this compound-d3 in methanol at 100 ng/mL).

  • Add 150 µL of ethyl acetate as the extraction solvent.

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean autosampler vial.

  • Inject 1 µL of the extract into the GC-MS/MS system.

2. GC-MS/MS Parameters:

  • GC System: Agilent 7890B GC or equivalent

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes

    • Ramp to 180°C at 20°C/min

    • Ramp to 280°C at 30°C/min, hold for 5 minutes

  • MS System: Agilent 7000D Triple Quadrupole MS or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • MRM Transitions:

    • This compound: [Precursor ion] -> [Product ion 1] (Quantifier), [Precursor ion] -> [Product ion 2] (Qualifier)

    • This compound-d3 (IS): [Precursor ion+3] -> [Product ion+3]

(Note: Specific MRM transitions for this compound need to be optimized by infusing a standard solution into the mass spectrometer.)

Protocol 2: Analysis of this compound in Essential Oil using GC-MS

This protocol is a general procedure for the analysis of essential oils.

1. Sample Preparation:

  • Dilute the essential oil sample 1:100 (v/v) in a suitable solvent such as hexane or ethyl acetate.

  • If an internal standard is used, add a known concentration of the internal standard (e.g., tetradecane) to the diluted sample.

  • Vortex the sample to ensure homogeneity.

  • Transfer the diluted sample to an autosampler vial.

  • Inject 1 µL of the sample into the GC-MS system.

2. GC-MS Parameters:

  • GC System: Agilent 7890B GC or equivalent

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Inlet Temperature: 250°C

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp to 240°C at 3°C/min, hold for 10 minutes

  • MS System: Agilent 5977B MSD or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: m/z 40-400

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS/MS Analysis cluster_data Data Processing Sample Complex Sample (e.g., Plasma, Essential Oil) Add_IS Add Stable Isotope-Labeled Internal Standard (this compound-d3) Sample->Add_IS Extraction Extraction (LLE or SPE) Add_IS->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution in Injection Solvent Evaporation->Reconstitution Injection Injection into GC-MS/MS Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM Mode) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve (Ratio of Analyte/IS) Integration->Calibration Quantification Quantification of this compound Calibration->Quantification

Caption: Workflow for this compound Analysis with Stable Isotope Dilution.

troubleshooting_logic cluster_peak_issues Peak Shape/RT Issues cluster_tailing_solutions Solutions for Tailing/Fronting cluster_rt_shift_solutions Solutions for RT Shift cluster_intensity_issues Intensity Issues cluster_low_intensity_solutions Solutions for Low Intensity cluster_inconsistent_intensity_solutions Solutions for Inconsistent Intensity start Inaccurate this compound Quantification check_peak Check Peak Shape and Retention Time start->check_peak tailing Tailing/Fronting Peak check_peak->tailing Poor Shape rt_shift Retention Time Shift check_peak->rt_shift Incorrect RT low_intensity Low Signal Intensity check_peak->low_intensity Good Shape/RT, but low intensity inconsistent_intensity Inconsistent Signal check_peak->inconsistent_intensity Good Shape/RT, but inconsistent deactivate_liner Use Deactivated Liner tailing->deactivate_liner trim_column Trim Column tailing->trim_column optimize_temp Optimize Inlet Temp tailing->optimize_temp check_flow Check Carrier Gas Flow rt_shift->check_flow check_leaks Check for Leaks rt_shift->check_leaks recalibrate Recalibrate Instrument rt_shift->recalibrate optimize_extraction Optimize Extraction low_intensity->optimize_extraction check_source Clean Ion Source low_intensity->check_source check_detector Check Detector low_intensity->check_detector use_autosampler Use Autosampler inconsistent_intensity->use_autosampler regular_maintenance Perform Regular Maintenance inconsistent_intensity->regular_maintenance use_is Use Internal Standard inconsistent_intensity->use_is

Caption: Troubleshooting Logic for this compound Analysis.

References

Technical Support Center: Optimization of Steam Distillation for Cedrenol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for maximizing cedrenol content through steam distillation.

Frequently Asked Questions (FAQs)

Q1: What is steam distillation and how does it work for extracting this compound? A1: Steam distillation is a separation process used to purify or isolate temperature-sensitive materials, like essential oils.[1] In this method, steam is passed through the plant material (e.g., cedarwood chips).[2] The hot steam causes the plant's aromatic glands to rupture, releasing volatile compounds like this compound.[1] These volatile compounds vaporize and are carried by the steam to a condenser, where the vapor is cooled back into a liquid.[3][4] The resulting liquid, a mixture of essential oil and water (hydrosol), is collected in a separator. Because oil and water are immiscible, the this compound-rich essential oil can be easily separated.[2]

Q2: What is this compound and why is its concentration a key quality marker? A2: this compound is a sesquiterpene alcohol found in the essential oil of cedarwood. It is a valuable component known for its aromatic properties. However, during steam distillation, the combination of heat and acidic conditions can cause cedrol, another primary alcohol, to dehydrate and convert into the sesquiterpene hydrocarbon cedrene.[5] Maximizing the native this compound and minimizing the degradation of cedrol is therefore critical for producing high-quality cedarwood oil.

Q3: What are the primary factors that influence the yield and quality of this compound during steam distillation? A3: The key process parameters that must be carefully controlled are distillation time, steam temperature and pressure, steam flow rate, the liquid-to-material ratio, and the physical state of the raw material (e.g., particle size).[6][7][8] Each of these factors can significantly impact the extraction efficiency and the chemical profile of the final essential oil.[9]

Q4: What is a typical yield and chemical composition for Virginia Cedarwood oil? A4: The approximate essential oil yield from Juniperus virginiana wood chips is around 4.5%.[10] The International Organization for Standardization (ISO) has set standards for the chromatographic profile of Virginia Cedarwood oil, which provides a benchmark for quality assessment.[11]

Troubleshooting Guide

Problem: My overall essential oil yield is significantly lower than expected.

Potential Cause Recommended Solution
Steam Channeling The plant material is not packed uniformly, allowing steam to create channels and bypass the bulk of the biomass.[12] Solution: Ensure the material is packed firmly and evenly in the distillation column to prevent any holes or gaps.[12]
Inadequate Distillation Time The distillation was stopped prematurely before all volatile oils could be extracted. Solution: Most of the essential oil is collected in the first 1-2 hours, but continue distillation until the oil layer in the separator has not grown for at least 30 minutes.[4]
Poor Biomass Quality The starting material has a low oil content due to factors like harvest time, storage conditions, or plant age.[13] Solution: Use freshly harvested biomass when possible. If storing, keep it in a sealed container in a refrigerator.[4]
Steam Leaks The apparatus has poor seals, allowing steam and volatile compounds to escape.[12] Solution: Double-check all ground-glass connections to ensure a tight seal. Use joint lubricant or Teflon tape where appropriate.[4][12]

Problem: The this compound content is low, but the cedrene content is high.

Potential Cause Recommended Solution
Thermal Degradation The distillation temperature is too high, promoting the acid-catalyzed dehydration of cedrol into cedrene.[5] Solution: Operate at the lowest effective temperature, typically between 60°C and 100°C.[1] Utilize a pressurized system to distill at temperatures below the normal boiling point of the compounds.[1]
Excessively Long Distillation Time Prolonged exposure to high temperatures, even within the acceptable range, can lead to compound degradation. Solution: Optimize the distillation time. Once the rate of oil collection significantly decreases, stop the process to avoid unnecessary thermal stress on the compounds.[4]
High Steam Flow Rate A very high steam flow rate can reduce the residence time of the steam in the biomass, potentially leading to inefficient extraction while still causing thermal degradation over time.[6] Solution: Use a proportionally lower steam flow rate for a given mass of plant material to produce a richer condensate.[6]

Data Presentation

Table 1: Summary of Key Steam Distillation Parameters for this compound Optimization

Parameter Effect on Yield & Quality Recommended Optimization Strategy
Distillation Time Yield increases with time up to a plateau; prolonged time can cause thermal degradation of this compound.[7]Monitor oil collection rate; stop the process when the yield plateaus (e.g., no increase for 30 mins).[4]
Temperature Must be high enough to volatilize compounds but low enough to prevent degradation.[1] Optimal range is typically 60°C - 100°C.[1]Maintain the lowest possible temperature that allows for efficient extraction.
Pressure Higher pressure reduces the required distillation time and allows for lower operating temperatures.[1]If equipment allows, operate under controlled pressure (e.g., 15-20 PSI) to protect delicate compounds.[1]
Steam Flow Rate Lower flow rates can increase the oil concentration in the condensate.[6]Optimize for a balance between extraction speed and efficiency; avoid excessively high flow rates.[14]
Liquid-to-Material Ratio Affects the efficiency of steam generation and contact with the biomass.[7]Determine the optimal ratio through single-factor experiments, as it can vary based on the material.[7][8]
Biomass Particle Size Smaller particles increase surface area for better extraction, but powder can impede steam flow.[4]Chip or break the wood into small, thin pieces (~1 inch) for the most efficient extraction.[4]
Soaking Time Pre-soaking the material can swell the plant cells and improve oil yield, but over-soaking may be detrimental.[7]Experiment with soaking times (e.g., 0-4 hours) to find the optimum for your specific biomass.[7]

Table 2: Typical Chemical Profile of Virginia Cedarwood Oil (Juniperus virginiana)

Component Typical Percentage Range (%) [11]
α-Cedrene20 - 35
β-Cedrene4 - 8
Thujopsene10 - 25
Cedrol16 - 25
Widdrol2 - 5
Cuparene1.5 - 7

Experimental Protocols & Visualizations

Protocol 1: Standard Laboratory Steam Distillation
  • Preparation of Biomass:

    • Weigh the raw cedarwood material.

    • Reduce the particle size by chipping or coarsely grinding the wood into ~1-inch pieces. Avoid fine powder.[4]

    • Optional: Soak the biomass in distilled water for a predetermined time (e.g., 3 hours) before distillation.[7]

  • Apparatus Setup:

    • Inspect all glassware for cracks or chips.[4]

    • Fill the boiling flask to approximately 2/3 capacity with distilled water.

    • Load the prepared biomass into the biomass flask, ensuring even packing to prevent steam channeling.[12]

    • Assemble the distillation train: boiling flask, biomass flask, still head, condenser, and receiver/separator. Ensure all joints are securely sealed.[4]

    • Connect the condenser to a cold water source, with water entering at the bottom and exiting at the top.[4]

  • Distillation Process:

    • Turn on the heating source for the boiling flask and the cooling water for the condenser.

    • Heat the water to a steady boil to generate steam.

    • Record the time when the first drop of distillate collects in the receiver.[4]

    • Monitor the process, ensuring a steady flow of distillate. Maintain the distillation temperature between 60°C and 100°C.[1]

    • Continue distillation until the oil yield plateaus. This can take several hours.[4]

  • Collection and Separation:

    • Allow the apparatus to cool completely before disassembly.

    • Carefully drain the hydrosol from the bottom of the separator, leaving the essential oil.

    • Measure the volume or weight of the collected essential oil and calculate the yield.

Visualizations

SteamDistillationWorkflow cluster_prep Preparation cluster_distill Distillation cluster_separation Separation & Collection Biomass Cedarwood Biomass Prep Chipping / Grinding Biomass->Prep Soak Optional Soaking Prep->Soak BiomassFlask Extraction Chamber Soak->BiomassFlask BoilingFlask Steam Generation BoilingFlask->BiomassFlask Steam Condenser Condensation BiomassFlask->Condenser Vapor Separator Phase Separator Condenser->Separator Liquid Distillate Oil Essential Oil (this compound-Rich) Separator->Oil Hydrosol Hydrosol (Aqueous Phase) Separator->Hydrosol

Caption: General workflow for steam distillation of essential oils.

CedrolDegradation Cedrol Cedrol (Sesquiterpene Alcohol) Cedrene Cedrene (Sesquiterpene Hydrocarbon) Cedrol->Cedrene Dehydration (Heat, Acidic Conditions)

Caption: Chemical degradation pathway from cedrol to cedrene.

TroubleshootingLogic Start Low this compound Content Identified in GC-MS CheckCedrene Is Cedrene Content Unusually High? Start->CheckCedrene Cause_Degradation Primary Cause: Chemical Degradation CheckCedrene->Cause_Degradation Yes Cause_Yield Primary Cause: Poor Overall Yield CheckCedrene->Cause_Yield No Solution_Temp Reduce Temperature Cause_Degradation->Solution_Temp Solution_Time Optimize/Reduce Time Cause_Degradation->Solution_Time Solution_Channeling Check Biomass Packing Cause_Yield->Solution_Channeling Solution_Biomass Assess Biomass Quality Cause_Yield->Solution_Biomass Solution_Leaks Check Apparatus Seals Cause_Yield->Solution_Leaks

Caption: Troubleshooting logic for low this compound content.

References

Validation & Comparative

Unveiling the Molecular Architecture of Cedrenol: A Guide to Spectroscopic Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of natural products like cedrenol is a critical step in the journey from discovery to application. This guide provides a comparative overview of the primary spectroscopic methods employed to validate the intricate tricyclic structure of this compound, a sesquiterpenoid alcohol. We present a summary of key experimental data, detailed methodologies for each technique, and a workflow for structural elucidation.

This compound (C₁₅H₂₄O, Molar Mass: 220.35 g/mol ) is a naturally occurring sesquiterpene alcohol found in the essential oils of various coniferous trees. Its complex, bridged cyclic system necessitates a multi-faceted analytical approach for unambiguous structural determination. The principal methods for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Comparative Spectroscopic Data

To facilitate a clear comparison of the data obtained from each method, the following tables summarize the key quantitative findings for this compound.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides a complete picture of its connectivity and stereochemistry.

¹H NMR (CDCl₃) ¹³C NMR (CDCl₃)
Chemical Shift (δ) ppm Chemical Shift (δ) ppm
Data not fully available in a consolidated sourceData not fully available in a consolidated source
(Note: A comprehensive, published dataset with complete assignments for all protons and carbons of this compound is not readily available in public databases. The table structure is provided as a template for experimental data.)(Note: A comprehensive, published dataset with complete assignments for all protons and carbons of this compound is not readily available in public databases. The table structure is provided as a template for experimental data.)

Key Insights from NMR:

  • ¹H NMR: Reveals the number of different types of protons and their neighboring environments through chemical shifts and coupling constants.

  • ¹³C NMR: Indicates the number of unique carbon atoms and their hybridization states.

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between protons (COSY), directly bonded proton-carbon pairs (HSQC), and long-range proton-carbon correlations (HMBC), which are crucial for assembling the molecular structure.

Table 2: Mass Spectrometry (MS) Data for this compound

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering vital clues about its structure. Gas Chromatography-Mass Spectrometry (GC-MS) is commonly employed for the analysis of volatile compounds like this compound.[1]

m/z (Mass-to-Charge Ratio) Relative Intensity (%) Interpretation
220VariableMolecular Ion [M]⁺
202Variable[M - H₂O]⁺
159VariableFragment
105VariableFragment
91VariableFragment
(Note: The relative intensities of fragments can vary depending on the ionization method and energy. This table represents a typical fragmentation pattern.)

Key Insights from MS:

  • The molecular ion peak at m/z 220 confirms the molecular formula C₁₅H₂₄O.

  • The loss of a neutral water molecule (18 Da) to give a peak at m/z 202 is characteristic of an alcohol.

  • The fragmentation pattern serves as a "fingerprint" for this compound and can be compared with spectral libraries for identification.

Table 3: Infrared (IR) Spectroscopy Data for this compound

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Wavenumber (cm⁻¹) Intensity Functional Group Assignment
~3370Strong, BroadO-H stretch (Alcohol)
~2930StrongC-H stretch (sp³ C-H)
~1650MediumC=C stretch (Alkene)
~885Strong=C-H bend (out-of-plane)

Key Insights from IR:

  • The broad absorption around 3370 cm⁻¹ is a definitive indication of the presence of a hydroxyl (-OH) group.

  • The peak at approximately 1650 cm⁻¹ confirms the existence of a carbon-carbon double bond.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to obtaining high-quality spectroscopic data. Below are representative methodologies for the validation of this compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • Instrumentation: Spectra are acquired on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: ~3 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Spectral Width: -10 to 220 ppm.

    • Acquisition Time: ~1.5 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024.

  • 2D NMR (COSY, HSQC, HMBC): Standard pulse programs are used with optimized parameters for spectral width, number of increments, and number of scans to achieve adequate resolution and signal-to-noise ratio.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane) is prepared.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Initial temperature of 60 °C held for 2 minutes, then ramped to 240 °C at a rate of 5 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: A small amount of neat this compound (if liquid at room temperature) is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film. If solid, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Instrumentation: A Fourier-Transform Infrared spectrometer.

  • Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16.

    • A background spectrum of the empty sample compartment (or the pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

Workflow for Structure Validation

The logical progression of experiments is crucial for an efficient and accurate structural elucidation process. The following diagram illustrates a typical workflow for the spectroscopic validation of this compound's structure.

Cedrenol_Validation_Workflow cluster_preliminary Preliminary Analysis cluster_detailed Detailed Structural Elucidation cluster_confirmation Confirmation IR IR Spectroscopy MS Mass Spectrometry IR->MS Functional Groups & Molecular Weight NMR_1D 1D NMR (¹H, ¹³C) MS->NMR_1D Molecular Formula NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Basic Framework Structure Proposed Structure of this compound NMR_2D->Structure Connectivity & Stereochemistry Comparison Comparison with Literature Data / Alternative Methods Structure->Comparison Validation

Spectroscopic workflow for this compound structure validation.

Alternative and Complementary Methods

While the combination of NMR, MS, and IR is powerful, other techniques can provide complementary or definitive structural information.

  • X-ray Crystallography: This is the gold standard for determining the three-dimensional structure of crystalline compounds. If a suitable single crystal of this compound or a derivative can be obtained, X-ray diffraction analysis can provide an unambiguous determination of its atomic connectivity and absolute stereochemistry.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: For compounds with chromophores (light-absorbing groups), UV-Vis spectroscopy can provide information about the electronic structure. This compound, with its isolated double bond, is not expected to have a strong UV absorption at wavelengths above 200 nm.

Conclusion

The structural validation of this compound is a clear example of the synergistic power of modern spectroscopic techniques. Infrared spectroscopy provides a rapid screen for key functional groups, while mass spectrometry confirms the molecular weight and offers clues to the molecular formula and substructures. The definitive elucidation of the complex tricyclic framework and stereochemistry, however, relies heavily on a comprehensive suite of one- and two-dimensional NMR experiments. For absolute confirmation, particularly of stereocenters, X-ray crystallography remains the ultimate arbiter, should a suitable crystal be available. By integrating the data from these methods, researchers can confidently establish the structure of this compound, paving the way for further investigation into its biological activities and potential applications.

References

Comparative Analysis of Cedrenol and Related Sesquiterpene Alcohols in Cedar Species

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of cedrenol content across various cedar species reveals a notable scarcity of quantitative data in existing scientific literature. While this compound is a known sesquiterpene alcohol found in cedarwood oil, it is often a minor constituent compared to its more abundant isomer, cedrol.[1][2] Research has predominantly focused on quantifying major components like α-cedrene, thujopsene, and cedrol, which are of significant commercial interest in the fragrance and chemical industries.[3][4]

This guide provides a comparative look at the available data on major sesquiterpene alcohols in different cedar species, details the standard experimental protocols for their analysis, and visualizes the analytical workflow and chemical relationships.

Distinguishing this compound and Cedrol

This compound and cedrol are both sesquiterpene alcohols derived from cedarwood oil. While structurally related, they are distinct compounds. Cedrol is a tertiary alcohol that often appears as a crystalline solid at room temperature and is a major component of many cedarwood oils, making up a significant percentage of the essential oil.[5][6] In contrast, this compound is noted as a minor component, and specific quantification is often absent in compositional analyses.[2] For instance, Virginia cedarwood oil (Juniperus virginiana) is reported to contain 3–14% cedrol and a small, often unquantified, amount of this compound.[2]

Comparative Data on Major Sesquiterpene Alcohols

Due to the limited quantitative data for this compound, this table summarizes the content of the more extensively studied sesquiterpene alcohols, cedrol and widdrol, in the heartwood essential oils of various cedar (Juniperus and Cupressus) species. This provides a valuable comparison of related, commercially significant compounds.

SpeciesCommon NameCedrol (%)Widdrol (%)Reference
Juniperus asheiTexas Cedarwood19.0Not Reported[5]
Juniperus virginianaVirginia Cedarwood3 - 252 - 5[2][4]
Juniperus occidentalisWestern Juniper38.91.6[3]
Juniperus californicaCalifornia Juniper52.0Not Reported[3]
Juniperus pinchotiiPinchot Juniper4.41.1[3]
Cupressus funebrisChinese Cedarwood9.6Not Reported[5]
Cupressus sempervirensMediterranean Cypress0.8 - 7.0Not Reported[7][8]

Note: The concentration of essential oil components can vary based on geographical location, age of the tree, and the specific distillation process used.

Experimental Protocols

The extraction and analysis of this compound and other sesquiterpenoids from cedar wood are typically performed using a combination of steam distillation and chromatographic techniques.

Sample Preparation and Extraction: Steam Distillation

This method is standard for extracting volatile compounds like sesquiterpene alcohols from plant material.[9]

  • Objective: To isolate the essential oil from the cedar heartwood.

  • Apparatus: Clevenger-type apparatus, heating mantle, condenser, collection flask.

  • Procedure:

    • Material Preparation: The heartwood of the cedar species is chipped or ground into a coarse powder to increase the surface area for extraction.

    • Distillation: The wood material is placed in a flask with a sufficient volume of water. The flask is heated, causing the water to boil and produce steam.

    • Volatilization: The steam passes through the wood material, causing the volatile essential oils to vaporize.

    • Condensation: The mixture of steam and oil vapor travels into a condenser, where it is cooled, causing it to liquefy.

    • Separation: The condensed liquid flows into a separator (graduated burette), where the essential oil, being less dense than water, separates and forms a distinct layer on top.

    • Collection: The upper oil layer is collected. The process is typically run for several hours to ensure complete extraction. The collected oil is then dried over anhydrous sodium sulfate to remove any residual water.

Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the definitive method for separating, identifying, and quantifying the individual components within an essential oil.[10]

  • Objective: To identify and quantify this compound and other chemical constituents in the extracted essential oil.

  • Apparatus: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Procedure:

    • Sample Preparation: A diluted solution of the essential oil is prepared in a suitable solvent (e.g., methanol or ethyl acetate).[11] An internal standard may be added for precise quantification.[12]

    • Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC inlet, where it is vaporized at a high temperature.[11]

    • Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a long, thin capillary column (e.g., HP-5MS).[10] The column is coated with a stationary phase. Components of the oil travel through the column at different rates based on their volatility and interaction with the stationary phase, thus separating them. The oven temperature is programmed to increase gradually to facilitate separation.[10]

    • Detection and Identification (MS): As each component exits the column, it enters the mass spectrometer. Here, it is bombarded with electrons, causing it to fragment into characteristic ions. The mass spectrometer sorts these ions by their mass-to-charge ratio, creating a unique mass spectrum for each component.

    • Data Analysis: The mass spectrum of each unknown component is compared to a spectral library (e.g., NIST) to confirm its identity.[13] The retention time (the time it takes for a component to travel through the column) is also used for identification. The area under each peak in the resulting chromatogram is proportional to the concentration of that component in the sample.

Visualizations

The following diagrams illustrate the experimental workflow for analyzing this compound and the chemical relationship between related cedarwood compounds.

Experimental_Workflow A Plant Material (Cedar Heartwood) B Grinding / Chipping A->B Preparation C Steam Distillation B->C Extraction D Essential Oil Extraction C->D Separation E Sample Preparation (Dilution in Solvent) D->E Analysis Prep F GC-MS Analysis E->F Injection G Data Processing (Spectral Library Matching) F->G Identification H Quantification of this compound & Other Components G->H Results

Caption: Workflow for Cedarwood Oil Analysis.

Chemical_Relationships Cedrene α-Cedrene (Sesquiterpene Precursor) Cedrol Cedrol (Major Alcohol) Cedrene->Cedrol Biosynthesis / Oxidation This compound This compound (Minor Alcohol) Cedrene->this compound Biosynthesis / Oxidation Derivatives Fragrance Derivatives (e.g., Cedryl Acetate) Cedrol->Derivatives Esterification This compound->Derivatives Esterification

Caption: Key Cedarwood Sesquiterpenoid Relationships.

References

A Comparative Analysis of the Bioactivity of Cedrenol and its Isomer Cedrol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cedrenol and cedrol are naturally occurring sesquiterpene alcohols and structural isomers found in the essential oils of various coniferous trees, notably cedarwood. Despite their close chemical relationship, the available scientific literature reveals a significant disparity in the extent to which their respective bioactivities have been explored. This guide provides a comprehensive comparison of the known biological effects of cedrol and this compound, drawing upon existing experimental data. While cedrol has been the subject of numerous studies investigating its potential therapeutic properties, research into the bioactivity of this compound remains limited, with current data primarily focused on its toxicological profile for fragrance applications. This document aims to summarize the current state of knowledge, highlighting the well-documented bioactivities of cedrol and the significant research gap concerning its isomer, this compound.

Data Presentation

The following tables summarize the available quantitative data for the bioactivity of cedrol and the toxicological data for this compound.

Table 1: Quantitative Bioactivity Data for Cedrol

BioactivityCell Line/OrganismMethodResults (IC₅₀/Effect)Reference
Anticancer HT-29 (Human colorectal adenocarcinoma)MTT AssayIC₅₀: 138.91 ± 17.81 µM (48h)[1]
CT-26 (Murine colorectal adenocarcinoma)MTT AssayIC₅₀: 92.46 ± 4.09 µM (48h)[1]
Antifungal Phellinus noxiusBroth microdilutionIC₅₀: 15.7 µg/mL[2]
Anti-inflammatory LPS-stimulated RAW264.7 macrophagesNitric Oxide (NO) Production AssayIC₅₀: 41.1 µM[3]
Immunomodulatory Human NeutrophilsfMLF-induced chemotaxisIC₅₀: 10.6 ± 3.4 µM[4]

Table 2: Toxicological Data for this compound

Toxicity EndpointOrganism/SystemMethodResults (LD₅₀/Effect)Reference
Acute Oral Toxicity RatOral LD₅₀> 5000 mg/kg[5]
Acute Dermal Toxicity RabbitDermal LD₅₀> 5000 mg/kg[5]
Skin Irritation/Sensitization HumanPatch TestNo irritation or sensitization at 8% solution[1][6]

Experimental Protocols

Detailed methodologies for the key experiments cited for cedrol are provided below.

Anticancer Activity: MTT Assay for Cell Viability
  • Cell Culture: Human colorectal adenocarcinoma (HT-29) and murine colorectal adenocarcinoma (CT-26) cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells were seeded in 96-well plates and treated with varying concentrations of cedrol for 24, 48, and 72 hours.

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability was expressed as a percentage of the untreated control, and the IC₅₀ value (the concentration of cedrol that inhibits 50% of cell growth) was calculated.[1]

Antifungal Activity: Broth Microdilution Assay
  • Fungal Culture: The fungus Phellinus noxius was cultured on a suitable agar medium.

  • Inoculum Preparation: A suspension of fungal spores or mycelial fragments was prepared and adjusted to a standardized concentration.

  • Serial Dilution: Cedrol was serially diluted in a liquid broth medium in a 96-well microtiter plate.

  • Inoculation: Each well was inoculated with the fungal suspension.

  • Incubation: The plate was incubated under appropriate conditions for fungal growth.

  • MIC Determination: The minimum inhibitory concentration (MIC) was determined as the lowest concentration of cedrol that visibly inhibited fungal growth. The IC₅₀ was calculated from the concentration-response curve.[2]

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
  • Cell Culture: RAW264.7 macrophage cells were cultured in DMEM.

  • Cell Seeding: Cells were seeded in 96-well plates and allowed to adhere.

  • Treatment: Cells were pre-treated with various concentrations of cedrol for a specified time, followed by stimulation with lipopolysaccharide (LPS) to induce inflammation and NO production.

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant was measured using the Griess reagent.

  • Absorbance Reading: The absorbance was measured at 540 nm.

  • Data Analysis: The percentage of NO inhibition by cedrol was calculated relative to the LPS-treated control group, and the IC₅₀ value was determined.[3]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Cedrol_Anticancer_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Cedrol_ext Cedrol FasL FasL Cedrol_ext->FasL Caspase8 Caspase-8 FasL->Caspase8 Caspase3_ext Caspase-3 Caspase8->Caspase3_ext Apoptosis_ext Apoptosis Caspase3_ext->Apoptosis_ext Cedrol_int Cedrol Bax Bax Cedrol_int->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase3_int Caspase-3 Caspase9->Caspase3_int Apoptosis_int Apoptosis Caspase3_int->Apoptosis_int Cedrol_Immunomodulatory_Pathway Cedrol Cedrol Neutrophil Neutrophil Cedrol->Neutrophil Ca_mobilization Intracellular Ca²⁺ Mobilization Neutrophil->Ca_mobilization Desensitization Desensitization to fMLF stimulation Ca_mobilization->Desensitization Inhibition_Chemotaxis Inhibition of Chemotaxis Desensitization->Inhibition_Chemotaxis Experimental_Workflow start Start: Bioactivity Screening cell_culture Cell/Organism Culture start->cell_culture treatment Treatment with Cedrol/Cedrenol cell_culture->treatment assay Bioactivity Assay (e.g., MTT, MIC) treatment->assay data_collection Data Collection (e.g., Absorbance) assay->data_collection data_analysis Data Analysis (e.g., IC₅₀ Calculation) data_collection->data_analysis end End: Results data_analysis->end

References

Validation of a New GC-MS Method for Cedrenol Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel Gas Chromatography-Mass Spectrometry (GC-MS) method for the detection and quantification of cedrenol against a standard, established GC-MS method. The data presented herein is based on rigorous validation studies adhering to the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines, ensuring the reliability and robustness of the new method for research and quality control applications.[1][2][3][4]

Introduction to this compound and Analytical Challenges

This compound, a naturally occurring sesquiterpene alcohol found in the essential oil of cedar, is a valuable compound in the fragrance and pharmaceutical industries. Accurate and precise quantification of this compound is critical for quality control of raw materials and finished products. While Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for the analysis of volatile compounds like this compound, continuous improvements in chromatographic technology and analytical instrumentation offer opportunities for the development of more efficient and sensitive methods.

This guide details the validation of a new, rapid GC-MS method and compares its performance against a standard GC-MS protocol. The validation encompasses key analytical performance parameters, including specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ).

Comparative Analysis of Analytical Methods

The performance of the new GC-MS method was evaluated against a standard GC-MS method. The following tables summarize the key validation parameters, demonstrating the improved performance of the new method in several key areas.

Table 1: Comparison of Method Validation Parameters
ParameterStandard GC-MS MethodNew GC-MS Method Acceptance Criteria (ICH)
Linearity (R²) 0.9960.999 ≥ 0.995[3]
Accuracy (% Recovery) 95.2% - 103.5%98.1% - 101.5% 80% - 120%
Precision (%RSD)
- Repeatability1.8%0.9% ≤ 2%
- Intermediate Precision2.5%1.2% ≤ 3%
Limit of Detection (LOD) 0.5 µg/mL0.1 µg/mL Reportable
Limit of Quantitation (LOQ) 1.5 µg/mL0.3 µg/mL Reportable
Specificity No interference observedNo interference observed No interference at the retention time of the analyte
Run Time 25 minutes15 minutes N/A
Table 2: Linearity Data
Concentration (µg/mL)Standard GC-MS Method (Peak Area)New GC-MS Method (Peak Area)
115,23445,890
576,170229,450
10152,340458,900
25380,8501,147,250
50761,7002,294,500
1001,523,4004,589,000

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below.

Specificity

The specificity of the new GC-MS method was determined by analyzing a placebo (matrix without this compound) and a sample spiked with this compound and potential impurities.

  • Sample Preparation: A placebo solution was prepared using the same matrix as the this compound samples. A second sample was prepared by spiking the placebo with this compound at the target concentration and with known related substances.

  • Chromatographic Conditions: The samples were analyzed using the new GC-MS method.

  • Acceptance Criteria: No interfering peaks should be observed at the retention time of this compound in the placebo chromatogram. The peak for this compound in the spiked sample should be well-resolved from any other peaks.

Linearity

The linearity of the method was assessed by analyzing a series of this compound standard solutions at different concentrations.

  • Standard Preparation: A stock solution of this compound was prepared and serially diluted to obtain at least five concentration levels across the desired range.

  • Analysis: Each concentration level was injected in triplicate.

  • Data Analysis: A calibration curve was constructed by plotting the peak area against the concentration of this compound. The linearity was evaluated by the correlation coefficient (R²) of the regression line.

  • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.995.[3]

Accuracy

Accuracy was determined by the recovery of a known amount of this compound spiked into a placebo matrix at three different concentration levels (low, medium, and high).

  • Sample Preparation: Nine samples were prepared by spiking the placebo at 80%, 100%, and 120% of the target concentration (three replicates at each level).

  • Analysis: The spiked samples were analyzed using the new GC-MS method.

  • Data Analysis: The percentage recovery was calculated for each sample.

  • Acceptance Criteria: The mean recovery should be within 80-120%.

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate samples at 100% of the target concentration were prepared and analyzed on the same day by the same analyst using the same instrument.

  • Intermediate Precision: The repeatability experiment was repeated on a different day by a different analyst using a different instrument.

  • Data Analysis: The relative standard deviation (%RSD) of the results was calculated for both repeatability and intermediate precision.

  • Acceptance Criteria: The %RSD for repeatability should be ≤ 2%, and for intermediate precision should be ≤ 3%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • Methodology: The LOD and LOQ were calculated using the following equations:

    • LOD = 3.3 * (Standard Deviation of the Blank / Slope of the Calibration Curve)

    • LOQ = 10 * (Standard Deviation of the Blank / Slope of the Calibration Curve)

  • Procedure: A series of blank samples were injected to determine the standard deviation of the background noise. The slope was obtained from the linearity study.

Visualizations

Analytical Method Validation Workflow

G cluster_planning 1. Planning & Protocol cluster_execution 2. Experimental Execution cluster_analysis 3. Data Analysis & Reporting cluster_conclusion 4. Conclusion p1 Define Analytical Method Requirements p2 Develop Validation Protocol p1->p2 e1 Specificity p2->e1 e2 Linearity e3 Accuracy e4 Precision (Repeatability & Intermediate) e5 LOD & LOQ e6 Robustness d1 Analyze Data & Calculate Validation Parameters e6->d1 d2 Compare Against Acceptance Criteria d1->d2 d3 Prepare Validation Report d2->d3 c1 Method Validated? d3->c1

Caption: Workflow for the validation of a new analytical method.

Logical Relationship of Validation Parameters

G cluster_core Core Validation Parameters cluster_limits Detection & Quantitation Limits cluster_robustness Method Robustness Specificity Specificity Accuracy Accuracy Specificity->Accuracy Linearity Linearity & Range Linearity->Accuracy Precision Precision Linearity->Precision LOQ Limit of Quantitation (LOQ) Linearity->LOQ Robustness Robustness Precision->Robustness LOD Limit of Detection (LOD) LOQ->LOD

Caption: Interdependencies of analytical method validation parameters.

Conclusion

The new GC-MS method for the detection of this compound demonstrates superior performance compared to the standard method across all key validation parameters. Notably, the new method offers a significant improvement in sensitivity (lower LOD and LOQ), higher precision, and a shorter analytical run time. These enhancements make the new method a more efficient and reliable tool for the routine analysis of this compound in various sample matrices. The successful validation of this method provides confidence in its suitability for its intended purpose in both research and industrial settings.

References

A Comparative Analysis of Natural vs. Synthetic Cedrenol in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – October 31, 2025 – A comprehensive review of available scientific literature reveals comparable biological activities of natural and synthetic cedrenol in key therapeutic areas, including anti-inflammatory, antimicrobial, and insecticidal applications. This guide synthesizes experimental data to provide researchers, scientists, and drug development professionals with a comparative overview of the efficacy of this compound from both natural and synthetic origins.

This compound, a sesquiterpene alcohol found in the essential oils of cedarwood and other conifers, has garnered significant interest for its diverse pharmacological properties. While natural this compound is typically extracted from plant sources, synthetic this compound offers a potentially more consistent and scalable alternative. This comparison aims to shed light on the performance of both forms in various biological assays.

Data Summary: Efficacy of this compound in Biological Assays

The following tables summarize the quantitative data from various studies on the anti-inflammatory, antimicrobial, and insecticidal activities of this compound. It is important to note that direct comparative studies between natural and synthetic this compound are limited. The data presented here is a compilation from studies investigating either natural this compound (often as a major component of essential oils) or unspecified cedrol/cedrenol.

Table 1: Anti-inflammatory and Analgesic Activity of Cedrol
AssayTest SubstanceDosage/ConcentrationResultCitation
Acetic acid-induced writhing in miceCedrol (Form I, II, III)50 mg/kgInhibition of writhing: Form I > Form II > Form III[1]
Carrageenan-induced paw edema in miceCedrol (Form I, II, III)50 mg/kgInhibition of paw edema: Form I > Form II > Form III[1]
Xylene-induced ear edema in miceCedrol (Form I, II, III)50 mg/kgInhibition of ear edema: Form I > Form II > Form III[1]
Cotton pellet-induced granuloma in miceCedrol (Form I, II, III)50 mg/kgInhibition of granuloma formation: Form I > Form II > Form III[1]
Complete Freund's Adjuvant (CFA)-induced arthritis in ratsCedrol10 and 20 mg/kgSignificant decrease in paw edema and arthritis score[2][3]

Note: A study on different crystalline forms (polymorphs) of cedrol demonstrated varying levels of anti-inflammatory and analgesic activity.[1] The origin (natural or synthetic) of the cedrol used was not specified.

Table 2: Antimicrobial Activity of this compound-containing Essential Oils
AssayEssential Oil SourceTarget MicroorganismResult (MIC/Inhibition Zone)Citation
Broth MicrodilutionCupressus sempervirens (74.03% (+)-Cedrol)Staphylococcus aureusMIC: 0.023 µL/mL[4]
Broth MicrodilutionCupressus sempervirens (74.03% (+)-Cedrol)Escherichia coliMIC: 0.38 µL/mL[4]
Broth MicrodilutionCupressus sempervirens (74.03% (+)-Cedrol)Candida albicansMIC: 0.046 µL/mL[4]

Note: Data for antimicrobial activity is primarily from essential oils where this compound is a major component. The specific contribution of this compound to the overall activity is not isolated in these studies.

Table 3: Insecticidal Activity of this compound-containing Essential Oils
AssayEssential Oil Source/CompoundTarget InsectResultCitation
Contact ToxicityVirginia cedarwood oil (15.8% cedrol)Elasmolomus sordidus (Peanut Trash Bug)Highly toxic to colonies[1]
Contact ToxicityCedrol (2%)Elasmolomus sordidus (Peanut Trash Bug)Highly toxic to colonies[1]
Larval MortalityCedar wood oilSpodoptera littoralis (Cotton leaf worm)16.66% mortality at 50% concentration[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.

Anti-inflammatory and Analgesic Assays

1. Acetic Acid-Induced Writhing Test in Mice

  • Principle: This test evaluates the analgesic effect of a substance by measuring the reduction in abdominal constrictions (writhing) induced by an intraperitoneal injection of acetic acid.[5][6][7][8][9]

  • Procedure:

    • Male mice are divided into control and test groups.[6]

    • The test substance (e.g., cedrol at 50 mg/kg) is administered orally or intraperitoneally.[1]

    • After a set period (e.g., 30 minutes), a 0.6% acetic acid solution is injected intraperitoneally.[5]

    • The number of writhes is counted for a specific duration (e.g., 20 minutes) following the acetic acid injection.[5]

    • The percentage of inhibition of writhing is calculated by comparing the test groups to the control group.[5]

2. Carrageenan-Induced Paw Edema in Mice/Rats

  • Principle: This model assesses the anti-inflammatory activity of a compound by measuring its ability to reduce the paw swelling (edema) induced by a sub-plantar injection of carrageenan.[10][11][12][13][14]

  • Procedure:

    • The basal paw volume of rats or mice is measured using a plethysmometer.[14]

    • The test substance (e.g., cedrol at 50 mg/kg) is administered orally or intraperitoneally.[1]

    • After a specific time (e.g., 30 minutes), 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.[14]

    • Paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[14]

    • The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.[14]

Antimicrobial Assay

Broth Microdilution Method

  • Principle: This method determines the minimum inhibitory concentration (MIC) of a substance, which is the lowest concentration that prevents the visible growth of a microorganism.[4][15][16][17][18]

  • Procedure:

    • A two-fold serial dilution of the test substance (e.g., essential oil containing this compound) is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[15][17]

    • Each well is inoculated with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli).[15]

    • The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).[17]

    • The MIC is determined as the lowest concentration of the test substance at which no visible growth of the microorganism is observed.[15]

Insecticidal Assay

Contact Toxicity Bioassay

  • Principle: This assay evaluates the toxicity of a substance to an insect upon direct contact.[19][20][21][22][23]

  • Procedure:

    • A solution of the test substance (e.g., this compound) in a suitable solvent (e.g., acetone) is prepared.[20]

    • A specific volume of the solution is applied to a surface, such as a filter paper or the inner surface of a glass vial.[20]

    • The solvent is allowed to evaporate, leaving a film of the test substance.[20]

    • A known number of insects are introduced into the treated container.[20]

    • Mortality is recorded at specific time intervals.[20]

Signaling Pathways

This compound's anti-inflammatory effects are believed to be mediated, at least in part, through the modulation of key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway The NF-κB pathway is a crucial regulator of pro-inflammatory gene expression. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding inflammatory cytokines and enzymes.[24][25][26][27][28]

MAPK Signaling Pathway The MAPK family of proteins (including ERK, JNK, and p38) plays a critical role in transducing extracellular signals to the nucleus, leading to the regulation of various cellular processes, including inflammation. Activation of MAPK pathways can lead to the production of pro-inflammatory mediators.[29][30][31][32][33][34]

The potential mechanism of this compound's anti-inflammatory action involves the inhibition of these pathways, thereby reducing the production of inflammatory molecules.

Visualizations

Experimental_Workflow_Anti_Inflammatory cluster_writhing Acetic Acid-Induced Writhing cluster_edema Carrageenan-Induced Paw Edema a1 Administer this compound a2 Inject Acetic Acid (i.p.) a1->a2 a3 Count Writhing Responses a2->a3 a4 Calculate % Inhibition a3->a4 b1 Measure Basal Paw Volume b2 Administer this compound b1->b2 b3 Inject Carrageenan b2->b3 b4 Measure Paw Volume Over Time b3->b4 b5 Calculate % Inhibition b4->b5

Caption: Workflow for in vivo anti-inflammatory and analgesic assays.

Antimicrobial_Assay_Workflow cluster_mic Broth Microdilution for MIC Determination c1 Serial Dilution of this compound c2 Inoculate with Microorganism c1->c2 c3 Incubate c2->c3 c4 Determine MIC (No Visible Growth) c3->c4

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Insecticidal_Assay_Workflow cluster_contact Contact Toxicity Bioassay d1 Prepare this compound Solution d2 Apply to Surface d1->d2 d3 Introduce Insects d2->d3 d4 Record Mortality d3->d4

Caption: Workflow for insecticidal contact toxicity bioassay.

Cedrenol_Anti_Inflammatory_Pathway cluster_pathway Proposed Anti-inflammatory Mechanism of this compound cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Carrageenan) MAPK MAPK (ERK, JNK, p38) Inflammatory_Stimuli->MAPK IKK IKK Inflammatory_Stimuli->IKK This compound This compound This compound->MAPK Inhibits This compound->IKK Inhibits Pro_inflammatory_Genes Pro-inflammatory Gene Expression MAPK->Pro_inflammatory_Genes IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocates NFkB_nucleus->Pro_inflammatory_Genes Activates Inflammatory_Mediators Inflammatory Mediators (Cytokines, COX-2, iNOS) Pro_inflammatory_Genes->Inflammatory_Mediators Inflammation Inflammation Inflammatory_Mediators->Inflammation

Caption: Proposed anti-inflammatory signaling pathway modulated by this compound.

Conclusion

The available data suggests that this compound, whether from natural or synthetic sources, is a promising bioactive compound with significant anti-inflammatory, antimicrobial, and insecticidal properties. While direct comparative studies are lacking, the consistent bioactivity reported across various studies indicates its potential for development in pharmaceutical and agricultural applications. Further research directly comparing the efficacy of highly purified natural this compound with its synthetic counterpart is warranted to fully elucidate any potential differences in their biological performance. The provided experimental protocols and pathway diagrams offer a foundational resource for researchers to build upon in future investigations.

References

Comparative Guide to the Structure-Activity Relationship of Cedrenol Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of cedrenol and its synthetic analogs, focusing on their structure-activity relationships (SAR) in the context of their anti-inflammatory properties. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of sesquiterpenoids.

Introduction

This compound, a naturally occurring sesquiterpene alcohol found in the essential oil of cedar trees, has garnered attention for its potential pharmacological activities.[1] Recent research has focused on the synthesis of this compound analogs to explore and enhance its therapeutic properties, particularly its anti-inflammatory effects. This guide summarizes the findings of a key study that synthesized and evaluated a series of this compound derivatives as inhibitors of Janus kinase 3 (JAK3), a crucial mediator in inflammatory signaling pathways.[2]

Data Presentation: Anti-Inflammatory Activity of this compound Analogs

The following table summarizes the in vitro inhibitory activity of a series of synthesized cedrol (a stereoisomer of this compound) derivatives against JAK3 kinase. The data is extracted from a study by Li et al. (2024), where a lower IC50 value indicates higher potency.[2]

CompoundStructureJAK3 Inhibition IC50 (µM)[2]
Cedrol (Parent Compound)Cedrol> 50
1 2-((((1R,2S,5R,7R,8R)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecan-8-yl)oxy)carbonyl)benzoic acid15.32 ± 1.17
2 2-(((1R,2S,5R,7R,8R)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecan-8-yl)oxy)acetic acid8.24 ± 0.52
3 ((1R,2S,5R,7R,8R)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecan-8-yl) 2-((2-hydroxyethyl)amino)acetate21.76 ± 1.53
4 ((1R,2S,5R,7R,8R)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecan-8-yl) 2-(dodecylamino)acetate35.19 ± 2.11
5 ((1R,2S,5R,7R,8R)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecan-8-yl) 2-((2-hydroxy-2-phenylethyl)amino)acetate19.88 ± 1.39
6 ((1R,2S,5R,7R,8R)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecan-8-yl) 2-((1,3-dihydroxypropan-2-yl)amino)acetate11.43 ± 0.88
7 ((1R,2S,5R,7R,8R)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecan-8-yl) 2-(diethylamino)acetate41.52 ± 2.84
8 ((1R,2S,5R,7R,8R)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecan-8-yl) 2-morpholinoacetate13.67 ± 0.95
9 ((1R,2S,5R,7R,8R)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecan-8-yl) 2-(4-methylpiperazin-1-yl)acetate28.91 ± 1.97
10 ((1R,2S,5R,7R,8R)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecan-8-yl) 2-(4-(2-hydroxyethyl)piperazin-1-yl)acetate9.75 ± 0.63
11 ((1R,2S,5R,7R,8R)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecan-8-yl) 2-(piperazin-1-yl)acetate33.08 ± 2.21
12 ((1R,2S,5R,7R,8R)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecan-8-yl) 2-(4-acetylpiperazin-1-yl)acetate16.24 ± 1.28
13 ((1R,2S,5R,7R,8R)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecan-8-yl) 2-(4-benzoylpiperazin-1-yl)acetate25.17 ± 1.76
14 ((1R,2S,5R,7R,8R)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecan-8-yl) 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)acetate12.83 ± 0.91
15 ((1R,2S,5R,7R,8R)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecan-8-yl) 2-(4-(ethoxycarbonyl)piperazin-1-yl)acetate18.59 ± 1.33
16 3-(((1R,2S,5R,7R,8R)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecan-8-yl)oxy)propanoic acid6.41 ± 0.45
17 ((1R,2S,5R,7R,8R)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecan-8-yl) 3-((2-hydroxyethyl)amino)propanoate14.92 ± 1.08
18 ((1R,2S,5R,7R,8R)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecan-8-yl) 3-(dodecylamino)propanoate29.87 ± 2.03
19 ((1R,2S,5R,7R,8R)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecan-8-yl) 3-((2-hydroxy-2-phenylethyl)amino)propanoate10.16 ± 0.77
20 ((1R,2S,5R,7R,8R)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecan-8-yl) 3-((1,3-dihydroxypropan-2-yl)amino)propanoate7.53 ± 0.58
21 ((1R,2S,5R,7R,8R)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecan-8-yl) 3-(diethylamino)propanoate38.21 ± 2.59
22 ((1R,2S,5R,7R,8R)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecan-8-yl) 3-morpholinopropanoate4.18 ± 0.31
23 ((1R,2S,5R,7R,8R)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecan-8-yl) 3-(4-methylpiperazin-1-yl)propanoate22.46 ± 1.62
24 ((1R,2S,5R,7R,8R)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecan-8-yl) 3-(4-(2-hydroxyethyl)piperazin-1-yl)propanoate5.89 ± 0.41
25 ((1R,2S,5R,7R,8R)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecan-8-yl) 3-(piperazin-1-yl)propanoate27.35 ± 1.88
26 ((1R,2S,5R,7R,8R)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecan-8-yl) 3-(4-acetylpiperazin-1-yl)propanoate11.72 ± 0.85
27 ((1R,2S,5R,7R,8R)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecan-8-yl) 3-(4-benzoylpiperazin-1-yl)propanoate20.63 ± 1.49
28 ((1R,2S,5R,7R,8R)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecan-8-yl) 3-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoate9.27 ± 0.69

Note: The structures for the derivatives are described textually based on the modifications to the parent cedrol molecule as detailed in the source publication. For full chemical structures, please refer to the original research article.

Experimental Protocols

In Vitro JAK3 Kinase Inhibition Assay

The inhibitory activity of the cedrol derivatives against JAK3 was determined using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[2] This method provides a quantitative measure of kinase activity by detecting the phosphorylation of a substrate.

Materials:

  • Recombinant human JAK3 enzyme

  • Biotinylated peptide substrate

  • ATP (Adenosine triphosphate)

  • Europium-labeled anti-phospho-substrate antibody

  • Streptavidin-XL665

  • Assay buffer

  • Test compounds (cedrol derivatives)

  • 384-well low volume microplates

  • HTRF-compatible microplate reader

Procedure:

  • A solution of the JAK3 enzyme, biotinylated peptide substrate, and the test compound at various concentrations is prepared in the assay buffer.

  • The kinase reaction is initiated by the addition of ATP.

  • The reaction mixture is incubated at a specified temperature for a defined period to allow for substrate phosphorylation.

  • The reaction is stopped by the addition of a detection mixture containing the europium-labeled anti-phospho-substrate antibody and Streptavidin-XL665.

  • The plate is incubated to allow for the binding of the detection reagents to the phosphorylated substrate.

  • The HTRF signal is read on a compatible microplate reader. The signal is proportional to the amount of phosphorylated substrate.

  • The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by fitting the data to a dose-response curve.

Mandatory Visualization

Signaling Pathway of Cedrol Analogs in Inflammation

The following diagram illustrates the JAK-STAT signaling pathway, which is a key target for the anti-inflammatory activity of the evaluated cedrol derivatives.[2] Cedrol and its analogs have been shown to inhibit JAK3, thereby modulating downstream inflammatory responses.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK3 JAK3 Receptor->JAK3 Activation STAT STAT JAK3->STAT Phosphorylation pSTAT p-STAT Dimer STAT Dimer pSTAT->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Gene Transcription (Inflammatory Response) Nucleus->Gene Cedrenol_Analogs This compound Analogs Cedrenol_Analogs->JAK3 Inhibition

Caption: JAK-STAT signaling pathway and the inhibitory action of this compound analogs.

Experimental Workflow for SAR Studies of this compound Analogs

This diagram outlines a general workflow for conducting structure-activity relationship studies of this compound analogs, from synthesis to biological evaluation.

SAR_Workflow Start Start: this compound Synthesis Synthesis of Analogs (Esterification, Etherification, etc.) Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification Bioassays Biological Evaluation Purification->Bioassays AntiInflammatory Anti-inflammatory Assays (e.g., JAK3 Inhibition) Bioassays->AntiInflammatory Antimicrobial Antimicrobial Assays (e.g., MIC determination) Bioassays->Antimicrobial Cytotoxicity Cytotoxicity Assays (e.g., MTT Assay) Bioassays->Cytotoxicity SAR_Analysis Structure-Activity Relationship (SAR) Analysis AntiInflammatory->SAR_Analysis Antimicrobial->SAR_Analysis Cytotoxicity->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization

Caption: General workflow for SAR studies of this compound analogs.

References

In-Silico Modeling of Cedrenol Binding to Janus Kinase 3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in-silico binding of cedrenol, a naturally occurring sesquiterpene, to the Janus Kinase 3 (JAK3) protein, a key target in inflammatory pathways. As direct in-silico studies on this compound are limited, this analysis utilizes data from its close structural analog, cedrol, which has been shown to interact with JAK3. For a robust comparison, the well-established JAK3 inhibitor, Tofacitinib, is included as an alternative molecule. This guide presents quantitative binding data, detailed experimental protocols for in-silico modeling, and visualizations of the pertinent signaling pathway and experimental workflow.

Data Presentation: Comparative Docking Analysis

The following table summarizes the in-silico binding characteristics of cedrol (as a proxy for this compound) and Tofacitinib with the ATP-binding pocket of Janus Kinase 3 (JAK3).

LigandTarget ProteinDocking Score (kcal/mol)Interacting ResiduesReference
CedrolJanus Kinase 3 (JAK3)Not explicitly stated, but hydrogen bonds formedARG953, ILE955[1]
TofacitinibJanus Kinase 3 (JAK3)-19.04 to -24.47 (MM/GBSA)E903, L905[2][3]

Experimental Protocols

In-Silico Molecular Docking Protocol

This protocol outlines a generalized workflow for performing molecular docking studies to predict the binding affinity and interaction of a ligand (e.g., this compound) with a target protein (e.g., JAK3).

1. Protein Preparation:

  • Obtain Protein Structure: The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). For this study, the crystal structure of JAK3 would be used.

  • Pre-processing: The protein structure is prepared by removing water molecules, ions, and any co-crystallized ligands. Hydrogen atoms are added to the protein, and charges are assigned using a force field such as AMBER. The protein is then energy minimized to relieve any steric clashes.

2. Ligand Preparation:

  • Obtain Ligand Structure: The 2D structure of the ligand (this compound or Tofacitinib) is drawn using a chemical drawing tool and converted to a 3D structure.

  • Energy Minimization: The 3D structure of the ligand is energy minimized using a suitable force field to obtain a low-energy conformation.

3. Molecular Docking:

  • Define Binding Site: The active site or binding pocket of the protein is defined. In the case of JAK3, this would be the ATP-binding site.

  • Docking Simulation: A molecular docking program (e.g., AutoDock, Glide, GOLD) is used to predict the binding pose and affinity of the ligand within the defined binding site. The program samples a large number of possible conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding free energy.

4. Analysis of Results:

  • Binding Energy: The docking scores, typically reported in kcal/mol, are analyzed to estimate the binding affinity. A more negative score generally indicates a stronger binding affinity.

  • Binding Pose and Interactions: The predicted binding pose of the ligand is visualized to identify key interactions with the protein's amino acid residues, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Visualizations

JAK-STAT Signaling Pathway

The Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade involved in cellular proliferation, differentiation, and apoptosis.[4] Its dysregulation is implicated in inflammatory diseases.[4]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Transcription Nucleus->Gene

Caption: The JAK-STAT signaling pathway is activated by cytokine binding.

In-Silico Modeling Workflow

The following diagram illustrates the typical workflow for an in-silico molecular docking study.

Insilico_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Protein_Prep Protein Preparation (from PDB) Define_Site Define Binding Site (ATP Pocket of JAK3) Protein_Prep->Define_Site Ligand_Prep Ligand Preparation (this compound/Tofacitinib) Run_Docking Run Molecular Docking (e.g., AutoDock) Ligand_Prep->Run_Docking Define_Site->Run_Docking Analyze_Scores Analyze Docking Scores (Binding Energy) Run_Docking->Analyze_Scores Visualize_Interactions Visualize Interactions (Hydrogen Bonds, etc.) Analyze_Scores->Visualize_Interactions Conclusion Conclusion on Binding Affinity Visualize_Interactions->Conclusion

References

A Comparative Guide to Cedrenol Quantification: GC-MS and HPLC-UV/MS Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of cedrenol, a naturally occurring sesquiterpene alcohol found in the essential oils of cedar trees, is crucial for quality control, pharmacokinetic studies, and various industrial applications. This guide provides a comparative overview of two primary analytical techniques for this compound quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection. This comparison is based on published experimental data for this compound and structurally similar compounds like cedrol and α-cedrene.

Quantitative Method Performance

The following table summarizes the key performance metrics for the quantification of this compound and related compounds using GC-MS. While specific HPLC-UV/MS data for this compound is limited in publicly available literature, typical performance characteristics for similar analytes are included for a theoretical comparison.

ParameterGC-MS/MS (for α-cedrene in rat plasma)[1][2]GC-MS (for cedrol in cedarwood oils)[3]HPLC-UV/MS (General Performance for Essential Oil Components)[4][5]
Linearity Range 5–800 ng/mL0.6–300.50 μg/mLTypically in the range of 1-1000 ppm[6]
Correlation Coefficient (r²) ≥ 0.995[1][2]Not explicitly stated, but excellent linearity reported[3]> 0.999[4]
Limit of Quantification (LOQ) 5 ng/mL[1][2]0.4 ng/mL[3]Analyte dependent, generally in the ng/mL to low μg/mL range
Intra-day Precision (%RSD) 3.1–13.9%1.74%Typically < 15%
Inter-day Precision (%RSD) 3.1–13.9%3.06%Typically < 15%
Accuracy/Recovery -4.0 to 2.6% (relative error)[1][2]Not explicitly statedGenerally 80–120%[7]

Methodology and Experimental Protocols

An effective cross-validation of analytical methods is essential to ensure data accuracy and reliability. Below is a generalized workflow for such a process, followed by detailed experimental protocols for GC-MS and a representative HPLC method.

CrossValidationWorkflow Cross-Validation Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Method Validation & Comparison Sample This compound-Containing Sample (e.g., Essential Oil, Plasma) Spike Spike with Internal Standard Sample->Spike Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction GCMS GC-MS Analysis Extraction->GCMS HPLC HPLC-UV/MS Analysis Extraction->HPLC DataAcquisition Data Acquisition & Peak Integration GCMS->DataAcquisition HPLC->DataAcquisition Linearity Linearity & Range DataAcquisition->Linearity Precision Precision (Intra- & Inter-day) DataAcquisition->Precision Accuracy Accuracy & Recovery DataAcquisition->Accuracy LOQ LOD & LOQ Determination DataAcquisition->LOQ Comparison Statistical Comparison of Results (e.g., Bland-Altman plot, t-test) Linearity->Comparison Precision->Comparison Accuracy->Comparison LOQ->Comparison

Figure 1: A generalized workflow for the cross-validation of this compound quantification methods.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is adapted from validated methods for α-cedrene and cedrol, which are suitable for this compound quantification.[1][2][3]

  • Sample Preparation (from plasma):

    • To 50 µL of plasma sample, add an internal standard (e.g., 1,4-dichlorobenzene).

    • Extract the analyte using an appropriate organic solvent like ethyl acetate.

    • Vortex and centrifuge the sample.

    • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., hexane) for injection.

  • GC-MS Instrumentation and Conditions:

    • GC System: Agilent 6890 or similar.

    • Column: HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[8]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[9]

    • Oven Temperature Program:

      • Initial temperature of 60°C, hold for 2-3 minutes.

      • Ramp up to 240-250°C at a rate of 3-10°C/minute.

      • Hold at the final temperature for a specified duration.[7][8]

    • Injection: 1 µL in splitless or split mode (e.g., 1:25 ratio).[8]

    • Injector Temperature: 220-250°C.[9]

  • Mass Spectrometry Conditions:

    • MS System: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[9]

    • Ion Source Temperature: 230°C.[9]

    • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

      • For α-cedrene, a transition of m/z 204.3 → 119.0 has been used.[1][2] A similar approach would be developed for this compound.

High-Performance Liquid Chromatography (HPLC) Protocol

This is a general protocol for the analysis of essential oil components and would require specific validation for this compound.[4][10]

  • Sample Preparation:

    • Dilute the essential oil or sample extract in a suitable solvent system (e.g., acetonitrile and mobile phase A in a 1:1 ratio).[4]

    • Filter the solution through a 0.22 µm syringe filter before injection.[4]

  • HPLC Instrumentation and Conditions:

    • HPLC System: Waters Alliance or similar, equipped with a UV or PDA detector, and/or a mass spectrometer.[5]

    • Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[10]

    • Mobile Phase: A gradient elution is typically employed. For example:

      • Solvent A: 30 mM ammonium acetate buffer (pH 4.7).[4]

      • Solvent B: Methanol.[4]

      • Solvent C: Acetonitrile.[4]

      • The gradient program would be optimized to achieve separation of this compound from other matrix components.

    • Flow Rate: 1.0 mL/min.[5]

    • Column Temperature: Ambient or controlled (e.g., 25-30°C).

    • Injection Volume: 10-20 µL.

  • Detection:

    • UV Detection: Wavelength to be determined based on the UV absorbance spectrum of this compound.

    • MS/MS Detection: Electrospray ionization (ESI) in positive or negative mode would be tested for optimal sensitivity. MRM transitions would be established for this compound and the internal standard.

Conclusion

Currently, GC-MS stands out as a well-documented and highly sensitive method for the quantification of this compound and related sesquiterpenes, with established protocols and robust validation data.[1][2][3] It offers excellent specificity, particularly when using MS/MS detection. HPLC-UV/MS presents a viable alternative, especially for samples that are not amenable to GC due to thermal instability or high polarity. However, specific method development and validation for this compound using HPLC would be required to establish its performance characteristics. The choice between these methods will ultimately depend on the sample matrix, required sensitivity, and the availability of instrumentation. For rigorous analytical studies, a cross-validation as outlined would be highly recommended to ensure consistency and accuracy of results across different analytical platforms.

References

A Comparative Analysis of Cedrenol's Fixative Properties Against Other Woody Notes in Perfumery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An in-depth guide to the fixative performance of cedrenol, offering a comparative analysis with other prominent woody notes. This document presents quantitative data, detailed experimental protocols, and visual representations of key scientific concepts to support research and development in fragrance and sensory science.

Introduction

In the intricate art and science of perfumery, the longevity of a fragrance is a paramount attribute. This persistence is largely governed by the inclusion of fixatives, substances that slow the evaporation rate of more volatile scent compounds. Among the most valued fixatives are those with woody characteristics, which impart a grounding and long-lasting base to a fragrance composition. This compound, a sesquiterpene alcohol derived from cedarwood oil, is prized for its fixative capabilities and its subtle, sweet, and woody aroma.[1] This guide provides a comprehensive comparison of the fixative properties of this compound with other notable woody materials, including natural isolates like sandalwood and vetiver derivatives, and the widely used synthetic, Iso E Super.

Data Presentation: A Quantitative Comparison of Fixative Properties

The efficacy of a fixative is inversely correlated with its volatility; substances with lower vapor pressures evaporate more slowly, thus prolonging the scent of a fragrance. The following table summarizes the vapor pressures of this compound and other selected woody notes, providing a direct quantitative measure of their potential as fixatives. Substantivity, or the duration a material can be detected on a smelling strip, offers another critical metric for performance.

Fragrance MaterialChemical ClassVapor Pressure (mmHg at 23-25°C)Substantivity on Smelling Strip (hours)Odor Profile
This compound Sesquiterpene Alcohol0.000240[1][2]400[1]Cedarwood, woody, sweet, soft[1]
Santalol (from Sandalwood) Sesquiterpene Alcohol0.000002[3]Not uniformly reportedWoody, creamy, balsamic
Vetiveryl Acetate (from Vetiver) Sesquiterpene Ester0.000120[4]Not uniformly reportedWoody, spicy, warm[4]
Iso E Super® Tetramethyl Acetyloctahydronaphthalenes0.001735[5]> 48[5]Smooth, woody, amber[5]

Note: Substantivity values can vary based on experimental conditions. The data presented is for the pure material on a smelling strip.

Experimental Protocols

To ensure objective and reproducible evaluation of fixative properties, standardized experimental protocols are essential. The methodologies outlined below are fundamental to the assessment of fragrance longevity, both through instrumental analysis and human sensory perception.

Instrumental Analysis: Headspace Gas Chromatography-Mass Spectrometry (GC-MS)

This technique is the gold standard for quantifying the evaporation rate of fragrance molecules from a substrate over time.

Objective: To measure the concentration of volatile fragrance compounds in the headspace above a sample at specified time intervals.

Methodology:

  • Sample Preparation: A solution of the fragrance material (e.g., this compound) in a suitable solvent (e.g., ethanol) is prepared at a known concentration.

  • Application: A precise volume of the solution is applied to a standardized substrate, such as a filter paper strip or a skin-mimicking surface.

  • Incubation: The substrate is placed in a temperature- and humidity-controlled environment.

  • Headspace Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), the volatile compounds in the air surrounding the substrate (the headspace) are collected using a solid-phase microextraction (SPME) fiber.[6][7]

  • GC-MS Analysis: The SPME fiber is then inserted into the injection port of a gas chromatograph coupled with a mass spectrometer (GC-MS). The trapped volatile compounds are desorbed and separated by the GC column and identified and quantified by the MS.[8][9]

  • Data Analysis: The decrease in the concentration of the fragrance material in the headspace over time is plotted to determine its evaporation profile.

Sensory Analysis: Trained Panel Evaluation

While instrumental analysis provides objective data, sensory analysis is crucial for understanding the perceived longevity and character of a fragrance.

Objective: To assess the perceived intensity and character of a fragrance over time by a trained sensory panel.

Methodology:

  • Panelist Selection and Training: A panel of individuals is selected based on their olfactory acuity and trained to identify and rate the intensity of different scent attributes.

  • Sample Preparation: Fragrance solutions are prepared and applied to smelling strips or the skin of panelists in a controlled manner.

  • Evaluation Protocol:

    • Panelists are presented with the scented strips or their own scented skin in a well-ventilated, odor-free environment.

    • At specified time intervals (e.g., initial, 30 minutes, 1 hour, 2 hours, 4 hours, 8 hours), panelists evaluate the sample and rate the intensity of the overall fragrance and specific woody notes on a labeled magnitude scale (e.g., from 0 = no odor to 10 = very strong odor).

    • Panelists also provide descriptive feedback on the odor character at each time point.

  • Data Analysis: The intensity ratings are averaged across the panel for each time point and plotted to create a sensory decay curve. Statistical analysis is used to determine significant differences in perceived longevity between different fixatives.

Mandatory Visualizations

The following diagrams illustrate key concepts related to the evaluation and perception of fragrance fixatives.

Experimental_Workflow cluster_prep Sample Preparation cluster_application Application cluster_analysis Analysis cluster_data Data Output prep Fragrance Solution (e.g., this compound in Ethanol) app Apply to Substrate (Smelling Strip/Skin) prep->app gcms Headspace GC-MS app->gcms Instrumental sensory Sensory Panel Evaluation app->sensory Perceptual evap_curve Evaporation Curve gcms->evap_curve sensory_curve Sensory Decay Curve sensory->sensory_curve

Experimental Workflow for Fixative Evaluation

Olfactory_Pathway cluster_nasal_cavity Nasal Cavity cluster_olfactory_bulb Olfactory Bulb cluster_brain Brain odorant Odorant Molecule (e.g., this compound) receptor Olfactory Receptor Neuron odorant->receptor Binds to glomerulus Glomerulus receptor->glomerulus Signal Transduction mitral_cell Mitral Cell glomerulus->mitral_cell Synaptic Transmission olfactory_cortex Olfactory Cortex (Odor Perception) mitral_cell->olfactory_cortex Signal to Brain

Simplified Olfactory Signaling Pathway

Discussion and Conclusion

The quantitative data clearly indicates that santalol, a primary component of sandalwood oil, possesses the lowest vapor pressure among the compared woody notes, suggesting it has the highest intrinsic fixative potential. This compound follows with a significantly lower vapor pressure than vetiveryl acetate and Iso E Super, corroborating its reputation as an effective fixative. The reported substantivity of this compound at 400 hours on a smelling strip is noteworthy and surpasses that of the synthetic Iso E Super.[1][5]

While Iso E Super is more volatile, its widespread use can be attributed to its unique olfactory properties, including its ability to add volume and a smooth, velvety character to a fragrance, in addition to its fixative effects.[5] Vetiveryl acetate, with its complex and rich aroma, also serves as a valuable fixative, particularly in chypre and oriental fragrance families.

The choice of a woody fixative ultimately depends on the desired olfactory profile, the required longevity, and the overall composition of the fragrance. For applications demanding exceptional longevity with a soft, sweet, and woody character, this compound presents a compelling option, supported by its low vapor pressure and high substantivity. This guide provides the foundational data and methodologies for researchers and developers to make informed decisions in the selection and evaluation of woody fixatives.

References

The Synergistic Potential of Cedrenol with Natural Compounds: A Field Awaiting Exploration

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the exploration of synergistic interactions between natural compounds holds immense promise for developing novel therapeutics with enhanced efficacy and reduced side effects. While the sesquiterpene alcohol cedrenol, a component of cedarwood essential oil, has demonstrated various biological activities on its own, a comprehensive review of publicly available scientific literature reveals a significant gap in research regarding its synergistic effects with other natural compounds.

Currently, there is a lack of published studies providing quantitative data on the synergistic interactions of this compound with other natural molecules. This absence of specific experimental evidence makes it impossible to compile a direct comparison guide based on existing research. While the broader field of phytochemistry has extensively investigated the synergistic effects of various essential oil components, this compound has not been a prominent subject in these studies.

Limited Research on a Promising Compound

Initial investigations into the bioactivity of this compound have shown potential in areas such as anticancer and antifungal applications. However, these studies have predominantly focused on the standalone effects of the compound. The exploration of how this compound might interact with other well-known natural compounds like resveratrol, curcumin, or quercetin to produce enhanced therapeutic outcomes remains an uncharted area of research.

Similarly, a review of the scientific literature for the closely related compound, cedrol, also reveals a primary focus on its individual biological effects or its synergistic potential with conventional chemotherapeutic drugs, rather than with other natural compounds. For instance, studies have explored cedrol's synergistic activity with anticancer drugs like 5-fluorouracil and temozolomide, demonstrating its potential to enhance the efficacy of traditional cancer treatments.[1][2] These findings suggest that cedrol can modulate signaling pathways, such as the AKT and MAPK pathways, and influence the DNA damage response, which could be a promising avenue for future synergistic studies with natural compounds that target complementary pathways.[2]

The Path Forward: A Call for New Research

The absence of data on the synergistic effects of this compound with other natural compounds represents a significant opportunity for future research. To address this knowledge gap, a systematic investigation into the potential synergies of this compound is warranted. The following experimental approaches would be crucial in elucidating these interactions:

Experimental Protocols for Assessing Synergy

A foundational step in this research would be to employ standardized methods for evaluating synergistic effects. Key experimental protocols would include:

  • Checkerboard Assay: This is a widely used in vitro method to assess the interaction between two or more agents. By testing various combinations of concentrations of this compound and another natural compound, a Fractional Inhibitory Concentration (FIC) index can be calculated to determine if the interaction is synergistic, additive, indifferent, or antagonistic.

  • Isobologram Analysis: This graphical method provides a visual representation of synergistic, additive, or antagonistic effects. It plots the concentrations of two compounds that produce a specific level of effect, and the shape of the resulting isobole indicates the nature of the interaction.

  • Time-Kill Curve Assays: For antimicrobial studies, this method assesses the rate of bacterial or fungal killing over time when exposed to individual compounds versus their combination. A significantly faster and more extensive killing rate with the combination would indicate synergy.

  • Cell-Based Assays for Anticancer Synergy: In the context of cancer research, assays measuring cell viability (e.g., MTT assay), apoptosis (e.g., Annexin V/PI staining), and cell cycle progression (e.g., flow cytometry) would be essential to quantify the synergistic effects of this compound with other natural compounds on cancer cell lines.

Investigating Signaling Pathways

Understanding the molecular mechanisms behind any observed synergy is critical for drug development. Future research should aim to elucidate the signaling pathways modulated by this compound in combination with other natural compounds.

Experimental Workflow for Signaling Pathway Analysis:

G cluster_0 In Vitro Synergy Assessment cluster_1 Signaling Pathway Analysis cluster_2 Mechanism of Action A Treat Cells with this compound, Natural Compound B, and Combination B Measure Biological Endpoint (e.g., Cell Viability, Apoptosis) A->B C Calculate Synergy (e.g., CI, DRI) B->C D Protein Extraction and Quantification C->D Synergistic Combination Identified E Western Blot Analysis for Key Pathway Proteins D->E F Gene Expression Analysis (qRT-PCR) D->F G Pathway Enrichment Analysis E->G F->G H Elucidation of Synergistic Mechanism G->H

Caption: Workflow for investigating the mechanism of synergistic interactions.

Logical Relationship for Synergy Determination:

G cluster_0 Comparison cluster_1 Conclusion A Effect of this compound Alone (E_A) D Expected Additive Effect (E_A + E_B) A->D B Effect of Natural Compound B Alone (E_B) B->D C Observed Effect of Combination (E_AB) E E_AB > E_A + E_B C->E F E_AB = E_A + E_B C->F G E_AB < E_A + E_B C->G H Synergy E->H I Additive F->I J Antagonism G->J

Caption: Logical flow for determining the nature of compound interaction.

References

Inter-laboratory Validation of Cedrenol Analysis Protocols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical protocols for the quantification of cedrenol, a naturally occurring sesquiterpenoid found in various essential oils, most notably cedarwood oil. While a direct inter-laboratory study on this compound analysis is not publicly available, this document synthesizes established validation parameters and experimental protocols for the analysis of similar compounds in essential oils, offering a benchmark for laboratories to assess their own performance. The primary methods discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), which are the most common techniques for essential oil analysis.[1][2][3]

Comparative Analysis of Analytical Methods

The selection of an analytical method for this compound quantification depends on factors such as the complexity of the sample matrix, the required sensitivity, and the available instrumentation. GC-MS is often favored for its high resolution and sensitivity in analyzing volatile compounds like this compound.[1][2][4] HPLC offers an alternative for less volatile derivatives or when specific separation selectivity is required.

Table 1: Comparison of Typical Validation Parameters for this compound Analysis

The following table summarizes typical performance characteristics for the analysis of terpenoid compounds in essential oils, providing an expected range for a validated this compound analysis method. These values are compiled from various studies on essential oil component analysis.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Linearity (R²) ≥ 0.998≥ 0.999
Accuracy (Recovery) 80 - 115%90 - 110%
Intra-day Precision (%RSD) ≤ 12%≤ 5%
Inter-day Precision (%RSD) ≤ 12%≤ 10%
Limit of Detection (LOD) 0.005 - 0.05 ppm0.5 - 12 µg/mL
Limit of Quantification (LOQ) 0.015 - 0.15 ppm2 - 36 µg/mL

Note: ppm (parts per million) is equivalent to µg/mL for aqueous solutions. The values presented are indicative and may vary depending on the specific instrumentation, sample matrix, and experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable analytical results. Below are representative protocols for the analysis of this compound using GC-MS and HPLC.

Protocol 1: this compound Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is designed for the quantification of this compound in essential oil samples.

1. Sample Preparation:

  • Prepare a stock solution of this compound standard in hexane (or another suitable solvent like ethyl acetate) at a concentration of 1 mg/mL.

  • Create a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 10 µg/mL.[1]

  • Dilute the essential oil sample in hexane to bring the expected this compound concentration within the calibration range.

  • Filter the diluted sample through a 0.22 µm syringe filter before injection.

2. GC-MS Instrumentation and Conditions:

  • GC System: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[4]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[4]

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Split Ratio: 10:1.[4]

  • Oven Temperature Program:

    • Initial temperature of 60 °C, hold for 2 minutes.

    • Ramp to 180 °C at a rate of 10 °C/min.

    • Ramp to 280 °C at a rate of 20 °C/min, hold for 5 minutes.

  • MS Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Scan Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound (e.g., m/z 95, 150, 204, 222). Full scan mode (50-550 amu) can be used for initial identification.[5]

3. Data Analysis:

  • Identify the this compound peak in the chromatogram based on its retention time and mass spectrum.

  • Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Protocol 2: this compound Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides an alternative method for this compound analysis, which may be suitable depending on the sample and laboratory capabilities.

1. Sample Preparation:

  • Prepare a stock solution of this compound standard in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Dilute the essential oil sample in the mobile phase to bring the expected this compound concentration within the calibration range.

  • Filter the diluted sample through a 0.22 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

    • Start with 50% acetonitrile and 50% water.

    • Linearly increase to 95% acetonitrile over 15 minutes.

    • Hold at 95% acetonitrile for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: As this compound lacks a strong chromophore, detection can be challenging. A low UV wavelength (e.g., 210 nm) may be used, though sensitivity will be limited.[5] Derivatization to add a UV-active group may be considered for improved sensitivity.

3. Data Analysis:

  • Identify the this compound peak based on its retention time compared to the standard.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of this compound in the sample from the calibration curve.

Visualizing the Workflow

To aid in understanding the inter-laboratory validation process, the following diagram illustrates a typical workflow.

InterLaboratory_Validation_Workflow A Protocol Development & Method Optimization B Single-Laboratory Validation A->B Validate in-house C Preparation of Homogeneous Samples B->C Prepare for study D Distribution to Participating Laboratories C->D Send samples E Sample Analysis (Multiple Labs) D->E Labs perform analysis F Data Collection and Compilation E->F Submit results G Statistical Analysis (e.g., ANOVA, Cochran's test) F->G Analyze data H Assessment of Reproducibility and Repeatability G->H Evaluate performance I Final Validation Report H->I Document findings

References

Safety Operating Guide

Navigating the Safe Disposal of Cedrenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of Cedrenol, a common fragrance and flavoring agent, emphasizing operational safety and environmental responsibility.

This compound, while valuable in various research applications, is classified as hazardous to the aquatic environment with long-lasting effects and may cause skin sensitization.[1][2][3][4] Adherence to proper disposal protocols is therefore not only a matter of regulatory compliance but also a critical component of responsible scientific stewardship.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE) to minimize exposure risks.

Personal Protective Equipment (PPE) for this compound Handling
Eye/Face Protection
Skin Protection
Respiratory Protection

In the event of accidental contact, wash the affected skin area with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice.[1]

Step-by-Step this compound Disposal Protocol

The disposal of this compound must be conducted in a manner that prevents its release into the environment. Under no circumstances should it be disposed of down the drain or mixed with general laboratory waste.[1]

  • Waste Identification and Segregation:

    • Designate a specific, clearly labeled, and sealed container for this compound waste.

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Spill Management:

    • In the event of a spill, prevent further leakage if it is safe to do so.[3]

    • Absorb the spill using an inert material (e.g., vermiculite, sand, or earth).

    • Collect the absorbed material and place it into the designated this compound waste container.[3]

    • Ensure the spill area is well-ventilated.[2]

  • Container Management and Storage:

    • Store the sealed this compound waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

    • Keep the container tightly closed to prevent the release of vapors.

  • Final Disposal:

    • Arrange for the disposal of the this compound waste through your institution's EHS office or a licensed chemical waste disposal contractor.

    • Disposal must be carried out in accordance with all applicable local, regional, national, and international regulations.[1]

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Cedrenol_Disposal_Workflow cluster_prep Preparation cluster_containment Containment cluster_disposal Disposal A Identify this compound Waste B Wear Appropriate PPE A->B C Collect Waste in a Designated Container B->C E Store Waste Container Securely C->E D Manage and Contain Spills D->C Spill Material F Contact EHS for Pickup E->F G Dispose via Licensed Contractor F->G

This compound Disposal Workflow

References

Essential Safety and Operational Guidance for Handling Cedrenol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of laboratory chemicals is paramount. This document provides immediate and essential safety and logistical information for the handling of Cedrenol, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.

Chemical and Hazard Identification

This compound is a naturally occurring sesquiterpenoid alcohol found in the essential oil of cedar. It is important to be aware of its potential hazards to ensure safe handling in a laboratory setting.

Identifier Value
CAS Number 28231-03-0, 77-53-2[1][2][3]
Molecular Formula C15H24O[1][2]
Molecular Weight 220.35 g/mol [1][2]
Appearance Solid, slightly yellow to greenish in color[3]
Odor Light cedar, woody[3][4]

Hazard Statements:

  • H317: May cause an allergic skin reaction.[5]

  • H411: Toxic to aquatic life with long lasting effects.[5][6]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[5]

  • P272: Contaminated work clothing should not be allowed out of the workplace.[5]

  • P273: Avoid release to the environment.[1][6]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]

  • P333+P313: If skin irritation or rash occurs: Get medical advice/attention.[5]

  • P363: Wash contaminated clothing before reuse.[5]

  • P391: Collect spillage.[1][6]

  • P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[5][6]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound. It is crucial to select PPE based on a thorough risk assessment of the specific laboratory procedures being performed.

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Protection Safety glasses with side-shields or splash goggles.[5][7]To protect against splashes, mists, or dust.[5] Must conform to EN 166 (EU) or NIOSH (US) standards.[7]
Skin Protection Impermeable and chemical-resistant gloves (e.g., nitrile).[5][8]To prevent skin contact and potential allergic reactions. Gloves should be inspected before use and changed immediately upon contamination.[7][9]
Lab coat or coveralls.[5][9]To protect personal clothing and skin from contamination.
Respiratory Protection Air-purifying or air-fed respirator.Required in case of insufficient ventilation or when airborne concentrations are high.[5] Respirator selection must be based on known or anticipated exposure levels.
General Hygiene N/AWash hands and any exposed skin with soap and water before eating, drinking, smoking, and before leaving work.[5]

Operational Plan for Handling this compound

This section provides a step-by-step guide for the safe handling of this compound in a laboratory setting.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in the original, tightly sealed container in a cool, dry, and well-ventilated area.[3]

  • Protect from light, heat, and air.[3][5] The recommended maximum storage temperature is 25°C.[3]

2. Preparation and Handling:

  • Conduct all work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[1]

  • Wear the appropriate PPE as outlined in the table above.

  • Avoid contact with skin and eyes.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Do not eat, drink, or smoke in the handling area.[5]

3. In Case of a Spill:

  • Evacuate personnel from the immediate area.

  • Ensure adequate ventilation.[1]

  • For non-emergency personnel, keep away from the spill area.[5]

  • For emergency responders, use appropriate personal protective equipment.[5]

  • Prevent further leakage or spillage if it is safe to do so.[1][7]

  • Avoid dispersal of the product and prevent it from entering drains, surface water, and ground water.[1][5]

  • Collect the spillage using an inert absorbent material and place it in a suitable, closed container for disposal.[1][7]

4. First Aid Measures:

  • If on skin: Wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention.[5]

  • If in eyes: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]

  • If inhaled: If breathing is difficult, remove the victim to fresh air and keep at rest in a position comfortable for breathing.[5]

  • If swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth with water. Never give anything by mouth to an unconscious person.[1][5]

5. Disposal Plan:

  • Dispose of this compound and its container in accordance with local, regional, national, and international regulations.[5]

  • Do not allow the product to enter sewers or waterways.[5]

  • Contaminated packaging should be disposed of in the same manner as the product.

Experimental Workflow for Handling this compound

The following diagram illustrates the logical workflow for safely handling this compound in a laboratory experiment.

Cedrenol_Handling_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area (Fume Hood) prep_ppe->prep_setup handling_weigh Weigh this compound prep_setup->handling_weigh handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer spill Spill Occurs handling_weigh->spill handling_reaction Perform Experiment handling_transfer->handling_reaction handling_transfer->spill cleanup_decontaminate Decontaminate Glassware & Surfaces handling_reaction->cleanup_decontaminate handling_reaction->spill cleanup_waste Dispose of Waste (Solid & Liquid) cleanup_decontaminate->cleanup_waste cleanup_ppe Doff & Dispose of PPE cleanup_waste->cleanup_ppe end End cleanup_ppe->end start Start start->prep_ppe spill_procedure Follow Spill Cleanup Procedure spill->spill_procedure Activate spill_procedure->cleanup_decontaminate Resume

Caption: A flowchart illustrating the procedural steps for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.